Mgk 264
Description
Properties
CAS No. |
113-48-4 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14-,15+ |
InChI Key |
WLLGXSLBOPFWQV-LFAHVKQVSA-N |
impurities |
Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |
Appearance |
Solid powder |
boiling_point |
157 °C |
Color/Form |
Dark, oily liquid Very light, yellow colored liquid |
density |
1.04 g/cu cm |
flash_point |
177 °C (351 °F) - closed cup |
melting_point |
<-20 °C |
Other CAS No. |
113-48-4 |
physical_description |
Light yellow liquid; [HSDB] |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |
solubility |
Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |
vapor_pressure |
0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synergistic Mechanism of MGK 264
For Researchers, Scientists, and Drug Development Professionals
MGK 264, chemically known as N-Octyl bicycloheptene dicarboximide, is a widely used insecticide synergist.[1][2] While it possesses little to no intrinsic insecticidal activity, its primary function is to enhance the efficacy of other active ingredients, particularly pyrethrins (B594832) and synthetic pyrethroids.[1][2][3] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Inhibition of Metabolic Enzymes
The primary mechanism by which this compound exerts its synergistic effect is through the inhibition of the insect's detoxification enzyme systems.[1][2] Insects have evolved metabolic pathways to break down and neutralize xenobiotics, including insecticides. A critical family of enzymes involved in this process is the cytochrome P450 monooxygenases (CYP450s), often referred to as mixed-function oxidases (MFOs).[1][4][5]
These enzymes typically detoxify insecticides through oxidative reactions, rendering them more water-soluble and easier to excrete. This metabolic breakdown reduces the amount of active insecticide that reaches its target site in the nervous system, diminishing its toxic effect.
This compound functions by interfering with this protective mechanism.[6] It acts as an inhibitor of these microsomal enzymes, specifically the P450s.[1][5][7] By binding to these enzymes, this compound prevents them from metabolizing the primary insecticide.[3][7] This inhibition allows the insecticide to persist in its active form for a longer duration within the insect's body, leading to a higher concentration at the target site and significantly increased mortality.[1][2] This disruption of metabolic detoxification is the cornerstone of its synergistic action.[6]
The process can be visualized as follows:
Quantitative Analysis of Synergism
The effectiveness of a synergist is quantified by the Synergistic Ratio (SR), which is calculated by dividing the LD50 (lethal dose for 50% of the population) of the insecticide alone by the LD50 of the insecticide in the presence of the synergist.[8]
SR = LD50 of Insecticide Alone / LD50 of Insecticide + Synergist [8]
A higher SR value indicates a greater synergistic effect. While specific, recent quantitative data for this compound is often proprietary, historical and related data illustrate its impact. For example, the combination of pyrethrins with synergists like this compound and the similar compound piperonyl butoxide (PBO) can increase pyrethrum activity by approximately 10-fold against pests like houseflies.[5]
| Insecticide Class | Co-formulant(s) | Typical Ratio (Active:Synergist) | Target Pest Example | Observed Effect |
| Natural Pyrethrins | This compound, Piperonyl Butoxide | 1 : 3.3 (with PBO also present)[9] | Houseflies, Mosquitoes[9] | Significant increase in knockdown and mortality; overcomes metabolic resistance.[5] |
| Synthetic Pyrethroids | This compound | Varies by formulation | Various household & structural pests[10] | Enhanced efficacy, allowing for lower application rates of the primary insecticide.[1][11] |
Table 1: Summary of this compound Synergistic Formulations and Effects. Ratios and effects are illustrative and can vary significantly based on the specific product, target pest, and environmental conditions.
Experimental Protocols
Evaluating the synergistic action of this compound involves both in vivo bioassays to determine the synergistic ratio and in vitro enzyme assays to confirm the mechanism of inhibition.
This protocol is adapted from standard methodologies for assessing insecticide resistance and synergism.[4]
-
Strain Selection: Use both a susceptible and a potentially resistant strain of the target insect (e.g., Musca domestica or Aedes aegypti).
-
Dose Preparation:
-
Prepare a serial dilution of the insecticide (e.g., a pyrethroid) in a suitable solvent (e.g., acetone).
-
Prepare a second identical serial dilution of the insecticide, but to each concentration, add this compound at a predetermined, maximum sublethal concentration.[4] This concentration is the highest dose that causes no mortality on its own and is determined in preliminary assays.
-
-
Topical Application:
-
Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual, immobilized adult insects.
-
A control group should be treated with the solvent only, and another group with the synergist only.
-
-
Incubation & Mortality Assessment:
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5-20%.
-
Perform probit analysis on the dose-response data to calculate the LD50 for the insecticide alone and for the insecticide + this compound combination.
-
Calculate the Synergistic Ratio (SR) using the formula mentioned previously.
-
This protocol confirms the direct inhibitory effect of this compound on metabolic enzymes.
-
Microsome Preparation:
-
Homogenize insect abdomens (a primary site of P450 activity) in a chilled buffer solution.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Resuspend the microsomal pellet in a buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Enzyme Assay:
-
In a microplate, combine the microsomal preparation, a buffer system, a specific P450 substrate (e.g., a fluorescent probe like 7-ethoxy-4-trifluoromethylcoumarin, EFC), and varying concentrations of this compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a cofactor, typically NADPH.
-
Measure the rate of product formation (e.g., the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin, HFC) over time using a plate reader.
-
-
Data Analysis:
-
Plot the enzyme activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the P450 enzyme activity. This provides a quantitative measure of its inhibitory potency.
-
Conclusion
The mechanism of action for this compound as a synergist is well-established: it functions as an inhibitor of cytochrome P450 enzymes within the insect.[1][5][7] By blocking this key metabolic detoxification pathway, it prevents the breakdown of co-formulated insecticides, thereby increasing their internal concentration, prolonging their bioavailability, and enhancing their overall toxicity to the target pest. This synergistic action is a critical tool in pest management, helping to increase product efficacy, lower required insecticide doses, and manage the development of metabolic resistance in pest populations.[1][11]
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. MGK-264 General Fact Sheet [npic.orst.edu]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. SCI: Insecticide boost [soci.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. scribd.com [scribd.com]
- 9. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 10. Re-evaluation Decision RVD2019-10, N-Octyl bicycloheptene dicarboximide (MGK-264) and Its Associated End-use Products - Canada.ca [canada.ca]
- 11. downloads.regulations.gov [downloads.regulations.gov]
The Role of MGK 264 in Overcoming Insect Metabolic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic resistance in insects, primarily mediated by the overexpression or enhanced activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs), poses a significant threat to the efficacy of chemical insecticides. MGK 264 (N-Octyl bicycloheptene dicarboximide) is a well-established insecticide synergist that enhances the potency of various insecticides, particularly pyrethroids, by inhibiting these key detoxification enzymes. This technical guide provides an in-depth analysis of the role of this compound in combating metabolic resistance, presenting quantitative data on its synergistic effects, detailed experimental protocols for its evaluation, and visual representations of the underlying biochemical pathways.
Introduction to this compound and Metabolic Resistance
This compound is not an insecticide itself but acts as a synergist, meaning it increases the lethality of other active ingredients.[1][2] Its primary mode of action is the inhibition of mixed-function oxidases (MFOs), a broad class of enzymes that includes the cytochrome P450 superfamily.[2] These enzymes are crucial for the insect's ability to metabolize and detoxify a wide range of xenobiotics, including insecticides.[2]
Metabolic resistance arises when insect populations evolve enhanced detoxification capabilities, allowing them to survive exposure to insecticide doses that would be lethal to susceptible individuals. This is often achieved through the increased production of P450s, ESTs, and GSTs, which can rapidly break down or sequester the insecticide molecule before it reaches its target site in the nervous system. This compound counteracts this by blocking the active sites of these enzymes, thereby restoring the susceptibility of resistant insect populations to the insecticide.[3]
Quantitative Analysis of this compound's Synergistic Efficacy
The synergistic effect of this compound is typically quantified by comparing the lethal dose (LD50) of an insecticide with and without the addition of the synergist. A significant decrease in the LD50 value in the presence of this compound indicates a strong synergistic effect and suggests the involvement of metabolic resistance in the insect strain.
Table 1: Synergistic Effect of Enzyme Inhibitors on Insecticide Toxicity in Resistant Musca domestica [4]
| Insecticide | Treatment | LD50 (ng/fly) | 95% Confidence Interval | Synergism Ratio (SR) |
| Bifenthrin | Bifenthrin alone | 127.62 | 98.34 - 187.56 | - |
| Bifenthrin + PBO | 21.94 | 16.54 - 28.10 | 5.82 | |
| Bifenthrin + DEF | 64.35 | 49.87 - 81.98 | 1.98 | |
| Cypermethrin (B145020) | Cypermethrin alone | 317.45 | 243.78 - 456.32 | - |
| Cypermethrin + PBO | 43.86 | 34.54 - 55.67 | 7.24 | |
| Cypermethrin + DEF | 162.50 | 128.76 - 208.98 | 1.95 | |
| Deltamethrin | Deltamethrin alone | 209.12 | 167.43 - 278.98 | - |
| Deltamethrin + PBO | 38.76 | 30.98 - 48.12 | 5.39 | |
| Deltamethrin + DEF | 100.09 | 79.87 - 125.43 | 2.09 |
*PBO (Piperonyl butoxide) is a P450 inhibitor. DEF (S,S,S-tributyl phosphorotrithioate) is an esterase inhibitor.
Table 2: Synergistic Effect of this compound on Cyhexatin Toxicity in Susceptible and Field Strains of Spodoptera littoralis [5]
| Strain | Treatment | LD50 (µ g/larva ) |
| Susceptible | Cyhexatin alone | 40 |
| Cyhexatin + this compound | 0.98 | |
| Field (Resistant) | Cyhexatin alone | 1.1 |
| Cyhexatin + this compound | 0.15 |
Experimental Protocols
Topical Application Bioassay for Determining Synergism
This protocol is adapted from established methods for determining the toxicity of insecticides to insects and evaluating the effect of synergists.[6]
Objective: To determine the LD50 of an insecticide with and without this compound in a target insect species.
Materials:
-
Test insects (e.g., adult female Musca domestica, 3-5 days old)
-
Technical grade insecticide (e.g., deltamethrin)
-
This compound
-
Acetone (B3395972) (analytical grade)
-
Micropipette or repeating dispenser capable of delivering 0.2-1.0 µL volumes
-
Glass vials or petri dishes for holding treated insects
-
CO2 for anesthetizing insects
-
Featherweight forceps
-
Ice packs or a cold plate
-
Incubator set to 25±2°C and 60±5% relative humidity
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the insecticide in acetone. From this, prepare a series of 5-7 serial dilutions to cover a range of expected mortalities (e.g., 10% to 90%).
-
Prepare a solution of this compound in acetone at a predetermined sublethal concentration. The concentration should be high enough to inhibit enzymes but not cause significant mortality on its own. A pre-test to determine the sublethal dose of this compound is required.
-
Prepare solutions containing the same serial dilutions of the insecticide as in step 1, but also including the sublethal concentration of this compound.
-
A control solution of acetone only and a control solution of this compound in acetone should also be prepared.
-
-
Insect Handling and Application:
-
Anesthetize a batch of insects using CO2.
-
Place the anesthetized insects on a chilled surface (e.g., a petri dish on ice) to maintain anesthesia.
-
Using a micropipette, apply a small, precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.
-
Treat at least 3 replicates of 20-25 insects for each concentration and control group.
-
-
Observation and Data Collection:
-
Place the treated insects in clean holding containers with access to food (e.g., a sugar-water solution on a cotton pad).
-
Maintain the insects in an incubator under controlled conditions.
-
Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to make coordinated movement when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis on the dose-mortality data to calculate the LD50 values and their 95% confidence intervals for the insecticide alone and in combination with this compound.
-
Calculate the Synergism Ratio (SR) as follows: SR = LD50 of insecticide alone / LD50 of insecticide + this compound
-
Enzyme Activity Assays
The following are generalized protocols for measuring the activity of key detoxification enzymes. Specific substrates and reaction conditions may need to be optimized for the target insect species and enzyme.
Objective: To measure the activity of cytochrome P450 monooxygenases.
Materials:
-
Insect tissue homogenate (e.g., microsomes from abdomens)
-
p-nitroanisole (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from the insect tissue of interest (typically fat body or midgut) through differential centrifugation.
-
Reaction Mixture: In a microplate well or cuvette, combine the microsomal preparation, potassium phosphate buffer, and p-nitroanisole.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over a set period.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the microsomal preparation with various concentrations of this compound before adding the substrate and NADPH. Compare the enzyme activity to a control without the inhibitor.
Objective: To measure the activity of non-specific esterases.
Materials:
-
Insect tissue homogenate
-
α-naphthyl acetate (B1210297) (substrate)
-
Fast Blue B salt (chromogenic agent)
-
Sodium phosphate buffer (pH 7.0)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a crude homogenate or a subcellular fraction of the insect tissue in sodium phosphate buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme preparation and the α-naphthyl acetate substrate solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding a solution of Fast Blue B salt.
-
Measurement: Measure the absorbance of the resulting color complex at a wavelength of 595 nm.
-
Inhibition Assay: To assess the inhibitory effect of this compound, pre-incubate the enzyme preparation with different concentrations of this compound before adding the substrate.
Objective: To measure the activity of glutathione S-transferases.
Materials:
-
Insect tissue homogenate (cytosolic fraction)
-
1-chloro-2,4-dinitrobenzene (CDNB) (substrate)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (pH 6.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation: Prepare a cytosolic fraction of the insect tissue by centrifugation.
-
Reaction Mixture: In a microplate well or cuvette, combine the cytosolic fraction, potassium phosphate buffer, and GSH.
-
Initiate Reaction: Start the reaction by adding CDNB.
-
Measurement: Monitor the formation of the GSH-CDNB conjugate by measuring the increase in absorbance at 340 nm over time.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the cytosolic fraction with various concentrations of this compound before initiating the reaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in insecticide resistance and the workflow for evaluating the synergistic effect of this compound.
Caption: Metabolic pathways of insecticide detoxification and the inhibitory action of this compound.
Caption: Experimental workflow for a topical application bioassay to evaluate synergism.
Conclusion
This compound plays a crucial role in overcoming metabolic resistance in insect populations by inhibiting key detoxification enzymes. Its synergistic action restores the efficacy of insecticides, particularly pyrethroids, making it a valuable tool in insecticide resistance management programs. The quantitative data, though limited in the public domain for specific insecticide-insect combinations, strongly supports the principle of its action. The provided experimental protocols offer a framework for researchers to evaluate the synergistic potential of this compound against specific resistant insect strains. Further research to generate more comprehensive quantitative data on the synergistic effects of this compound with a wider range of modern insecticides against economically and medically important resistant pests is warranted.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. MGK-264 General Fact Sheet [npic.orst.edu]
- 4. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effect of MGK 264 with pyrethroid insecticides
An In-depth Technical Guide to the Synergistic Effect of MGK 264 with Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The widespread use of pyrethroid insecticides in public health and agriculture has been met with the growing challenge of insect resistance. A primary mechanism of this resistance is enhanced metabolic detoxification by the insect's own enzyme systems, particularly cytochrome P450 monooxygenases (P450s). Synergists are compounds that, while often having little to no intrinsic pesticidal activity, can enhance the efficacy of an active ingredient by inhibiting these detoxification pathways. This compound (N-Octyl bicycloheptene dicarboximide) is a prominent synergist that significantly potentiates the activity of pyrethroid insecticides. This guide provides a detailed technical overview of the synergistic action of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for evaluation, and visual representations of the key pathways and workflows.
Introduction to Pyrethroid Insecticides and the Challenge of Resistance
Pyrethroids are synthetic insecticides modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1] They are valued for their high insecticidal activity and relatively low mammalian toxicity.[1] Pyrethroids function as neurotoxicants, targeting the voltage-gated sodium channels in insect nerve cells, leading to paralysis and death.[1] However, the evolution of resistance in target pest populations threatens their continued effectiveness.
One of the most significant resistance mechanisms is metabolic resistance, where insects overproduce detoxification enzymes.[2][3] Three main enzyme families are implicated: cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione (B108866) S-transferases (GSTs).[4] These enzymes metabolize pyrethroids into less toxic, more easily excreted compounds, reducing the amount of active ingredient that reaches the target site.
This compound: Mechanism of Synergistic Action
This compound, also known as N-Octyl bicycloheptene dicarboximide, is an insecticide synergist that functions by inhibiting the detoxification enzymes within insects, specifically the mixed-function oxidases, which include the cytochrome P450 enzyme system.[5][6] By itself, this compound has little to no insecticidal properties.[5][6] Its primary role is to be co-formulated with insecticides like pyrethroids to counteract metabolic resistance.[5][7]
The mechanism involves this compound binding to the active site of P450 enzymes, preventing them from metabolizing the pyrethroid insecticide.[8][9] This inhibition allows the pyrethroid to persist for a longer duration at the target site in the insect's nervous system, thereby increasing its potency and effectiveness, even in resistant populations.[8][9] This synergistic effect allows for lower application rates of the insecticide, which can reduce environmental impact and slow the development of further resistance.[6]
Visualizing the Mechanism of Action
The following diagram illustrates the metabolic detoxification of pyrethroids by cytochrome P450 enzymes and the inhibitory role of this compound.
References
- 1. Pyrethroid resistance in Aedes aegypti: genetic mechanisms worldwide, and recommendations for effective vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]
- 3. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autosomal Interactions and Mechanisms of Pyrethroid Resistance in House Flies, Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGK-264 General Fact Sheet [npic.orst.edu]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. aryavartsvs.org.in [aryavartsvs.org.in]
- 9. sciencepub.net [sciencepub.net]
The Pharmacokinetic Profile of MGK 264 in Insects: A Technical Guide to Absorption, Distribution, Metabolism, and Excretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MGK 264 (N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide) is a widely used insecticide synergist that enhances the efficacy of active ingredients, particularly pyrethrins (B594832) and pyrethroids.[1] Its primary mode of action is the inhibition of detoxification enzymes in insects, specifically cytochrome P450 monooxygenases (P450s).[2][3][4] This inhibition slows the metabolic breakdown of the insecticide, leading to increased target site concentration and duration of action. Despite its extensive use, detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of this compound specifically in insects is scarce. This guide synthesizes the known mode of action, presents mammalian ADME data as a potential model, and provides a comprehensive overview of the experimental protocols that can be employed to study the ADME of this compound in insects.
Mode of Action: Synergism through Enzyme Inhibition
This compound itself is not insecticidal but functions to increase the potency of other insecticides.[1] The primary mechanism for this synergy is the inhibition of the mixed-function oxidase (MFO) system, of which cytochrome P450s are a major component.[2][4] These enzymes are crucial for the detoxification of xenobiotics, including insecticides.[5][6][7] By binding to and inhibiting these enzymes, this compound prevents or slows down the metabolic degradation of the co-formulated insecticide. This leads to a higher concentration of the active insecticide reaching its target site in the insect's nervous system, thereby enhancing its toxic effect.
dot
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
While insect-specific ADME data for this compound is not publicly available, studies in mammalian models (primarily rats) provide insights into its potential pharmacokinetic profile. It is important to note that direct extrapolation to insects is not possible due to significant physiological differences, but the mammalian data can inform hypotheses for insect-based research.
Absorption
In insects, absorption of insecticides and synergists can occur through three main routes:
-
Cuticular (Dermal) Absorption: This is the primary route for contact insecticides. The compound penetrates the insect's exoskeleton.
-
Oral Absorption: Occurs when the insect ingests the compound, typically through feeding on treated surfaces or bait.
-
Respiratory Absorption: Relevant for fumigants and aerosols, where the compound enters through the spiracles and tracheal system.
Mammalian Data (Rats): Dermal absorption in rats is relatively slow.[8] Oral absorption is more rapid, with peak blood concentrations observed within hours of administration.
Distribution
Once absorbed into the hemolymph, this compound would be distributed throughout the insect's body. Key tissues for distribution would likely include:
-
Fat Body: The primary site of metabolism and detoxification in insects, analogous to the vertebrate liver.
-
Nervous System: While not the primary target of this compound, its presence here could influence the pharmacokinetics of the active insecticide.
-
Malpighian Tubules: The main excretory organs in insects.
Mammalian Data (Rats): Following oral administration, the highest concentrations of radiolabeled this compound were found in the intestines, carcass, and liver. Tissue retention was minimal after seven days, indicating efficient clearance.
Metabolism
The metabolism of this compound in insects is expected to be a key determinant of its synergistic activity. As an inhibitor of P450 enzymes, its own metabolism may be relatively slow, allowing it to exert its inhibitory effect.
Mammalian Data (Rats): Metabolism in rats occurs primarily in the liver. Two major metabolic pathways have been identified:
-
Oxidation of the norbornene double bond to form an epoxide.
-
Oxidation of the N-octyl side chain through beta-oxidation or omega-1 oxidation to form a carboxylic acid.[9]
dot
Excretion
In insects, the primary route of excretion for metabolites is via the Malpighian tubules, which empty into the hindgut.[10] More polar metabolites are more readily excreted.
Mammalian Data (Rats): Excretion in rats is rapid, with the majority of the administered dose recovered in the urine and feces within 24-48 hours.
Data Presentation (Illustrative Examples)
The following tables are provided as examples to illustrate how quantitative ADME data for this compound in insects would be presented. Note: The data in these tables is hypothetical and for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of this compound in the Hemolymph of Musca domestica following Topical Application
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | [e.g., 150.5 ± 25.2] |
| Tmax (Time to Cmax) | hours | [e.g., 4.0 ± 0.5] |
| AUC (Area Under the Curve) | ng*h/mL | [e.g., 980.7 ± 110.3] |
| Half-life (t½) | hours | [e.g., 8.2 ± 1.1] |
Table 2: Tissue Distribution of [¹⁴C]-MGK 264 in Blattella germanica 6 Hours After Oral Administration
| Tissue | % of Administered Dose | Concentration (ng equivalents/g tissue) |
| Fat Body | [e.g., 25.8 ± 4.1] | [e.g., 350.2 ± 45.8] |
| Gut | [e.g., 40.1 ± 6.5] | [e.g., 512.9 ± 78.3] |
| Nervous Tissue | [e.g., 2.5 ± 0.8] | [e.g., 30.1 ± 9.2] |
| Hemolymph | [e.g., 10.3 ± 2.2] | [e.g., 125.6 ± 20.4] |
| Cuticle | [e.g., 5.7 ± 1.5] | [e.g., 65.4 ± 15.1] |
Table 3: Excretion of [¹⁴C]-MGK 264 and its Metabolites from Aedes aegypti following Topical Application
| Time Point (hours) | Cumulative % of Administered Dose in Excreta |
| 0-12 | [e.g., 15.2 ± 3.1] |
| 12-24 | [e.g., 35.8 ± 5.4] |
| 24-48 | [e.g., 60.5 ± 7.9] |
| 48-72 | [e.g., 75.1 ± 8.8] |
Experimental Protocols
The following section details the methodologies that would be employed to generate the quantitative data presented in the tables above.
General Approach for Insect ADME Studies
A typical ADME study for an insecticide synergist like this compound would involve the use of a radiolabeled compound (e.g., with ¹⁴C or ³H) to facilitate tracking and quantification.[11][12]
dot
Absorption Studies
Objective: To quantify the rate and extent of this compound absorption.
Protocol: Topical Application
-
Insects: Use a species of interest (e.g., house flies, cockroaches, mosquitoes) of a uniform age and size.
-
Dosing Solution: Prepare a solution of radiolabeled this compound in a suitable solvent (e.g., acetone).
-
Application: Apply a small, precise volume (e.g., 1 µL) of the dosing solution to a specific location on the insect's cuticle (e.g., the dorsal thorax).
-
Time Points: At various time points post-application, collect subgroups of insects.
-
Washing: Wash the external surface of the insects with a solvent to remove unabsorbed this compound.
-
Quantification:
-
Measure the radioactivity in the external wash using Liquid Scintillation Counting (LSC).
-
Homogenize the washed insects and measure the internal radioactivity using LSC.
-
-
Calculation: The amount of absorbed this compound is the total applied dose minus the amount recovered in the external wash.
Distribution Studies
Objective: To determine the concentration of this compound and its metabolites in various tissues over time.
Protocol: Tissue Dissection
-
Dosing: Treat insects with radiolabeled this compound as described above (topical or oral).
-
Dissection: At selected time points, anesthetize the insects and dissect out key tissues (e.g., fat body, Malpighian tubules, gut, nervous tissue, hemolymph).
-
Sample Preparation: Weigh each tissue sample and process it for analysis (e.g., homogenization).
-
Quantification: Determine the amount of radioactivity in each tissue sample using LSC.
-
Analysis: Express the results as a percentage of the administered dose per tissue or as concentration (e.g., ng equivalents per gram of tissue).
Metabolism Studies
Objective: To identify and quantify the metabolites of this compound.
Protocol: Metabolite Profiling
-
Sample Collection: Collect tissues (especially the fat body) and excreta from insects treated with radiolabeled this compound.
-
Extraction: Extract this compound and its metabolites from the samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Separation: Separate the parent compound from its metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Detection: Use a radiodetector in line with the HPLC to quantify the amount of radioactivity in each peak.
-
Identification: Collect the fractions corresponding to the metabolite peaks and analyze them using mass spectrometry (LC-MS/MS or GC-MS) to determine their chemical structures.
Excretion Studies
Objective: To determine the rate and route of excretion of this compound and its metabolites.
Protocol: Malpighian Tubule Secretion Assay (Ramsay Assay)
-
Dissection: Isolate Malpighian tubules from untreated insects.[13]
-
Assay Setup: Place the isolated tubules in a droplet of saline containing radiolabeled this compound.[14][15]
-
Secretion Collection: The tubules will secrete fluid containing the test compound and any metabolites formed. Collect this secreted fluid at regular intervals.
-
Quantification: Measure the radioactivity in the collected fluid using LSC.
-
Analysis: This assay provides a direct measure of the tubule's ability to transport and excrete the compound.
Protocol: Whole Insect Excreta Collection
-
Dosing: Treat insects with radiolabeled this compound.
-
Housing: House the insects individually in vials or containers that allow for the collection of excreta (feces and urine).
-
Collection: At various time intervals, collect the excreta.
-
Quantification: Measure the total radioactivity in the collected excreta using LSC.
-
Metabolite Profiling: Analyze the composition of the excreta to determine the ratio of parent compound to metabolites, as described in the metabolism protocol.
Conclusion
While there is a significant gap in the publicly available literature regarding the specific ADME profile of this compound in insects, the established methodologies for studying insecticide pharmacokinetics provide a clear roadmap for future research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in target insect species is crucial for optimizing its use in insecticide formulations, managing the development of resistance, and assessing its environmental impact. The protocols and frameworks outlined in this guide offer a foundation for researchers to investigate these critical questions and to generate the much-needed quantitative data in this area.
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Insect P450 inhibitors and insecticides: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticide synergists: role, importance, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 of insects: the tip of the iceberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Malpighian tubule system - Wikipedia [en.wikipedia.org]
- 11. Insecticide ADME for support of early-phase discovery: combining classical and modern techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Environmental fate and degradation pathways of MGK 264
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of MGK 264
Introduction
This compound, chemically known as N-octyl bicycloheptene dicarboximide, is a synthetic compound widely used as a synergist in pesticide formulations.[1][2] While not possessing intrinsic pesticidal properties, it enhances the efficacy of active ingredients like pyrethrins (B594832) and pyrethroids by inhibiting metabolic enzymes in insects that would otherwise detoxify the pesticide.[2] Its widespread use in residential, commercial, and agricultural settings necessitates a thorough understanding of its environmental fate, persistence, and degradation pathways to assess potential ecological risks. This guide provides a detailed technical overview of the environmental behavior of this compound, summarizing key quantitative data, outlining degradation mechanisms, and describing the experimental methodologies used for its evaluation.
Physicochemical Properties
The environmental distribution and behavior of a chemical are largely governed by its physical and chemical properties. These properties influence its tendency to partition between air, water, soil, and biota.
| Property | Value | Reference |
| Vapor Pressure | 1.84 x 10⁻⁵ mm Hg (at 25°C) | [3][4][5] |
| Henry's Law Constant | 2.8 x 10⁻⁷ atm-m³/mole (estimated) | [3] |
| Water Solubility | <1 mg/L | [5] |
| Octanol-Water Partition Coefficient (Log Kₒw) | 3.6 | [5] |
Environmental Fate and Persistence
This compound exhibits markedly different persistence levels across various environmental compartments. It is short-lived in the atmosphere but highly persistent in soil and aquatic systems.
Atmospheric Fate
Once released into the atmosphere, this compound is expected to exist in both vapor and particulate phases.[3] Its atmospheric lifetime is short due to rapid degradation by photochemically-produced radicals. The estimated half-life for its reaction with hydroxyl radicals (OH·) is 3.9 hours, and with ozone (O₃), it is even shorter at 1.4 hours.[3][4] Direct degradation by sunlight (photolysis) is not a significant pathway, as the molecule does not absorb light at wavelengths greater than 275 nm.[3][4] Particulate-phase this compound is removed from the atmosphere through wet and dry deposition.[3]
Terrestrial Fate (Soil)
In the soil, this compound is characterized by low to slight mobility, with a tendency to bind to soil organic matter.[3][5] This is indicated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which range from 636 in sandy soils to 3,106 in clay.[5] While it is relatively immobile in clays, it may move more readily through soils with low organic content.[1][6] Volatilization from both moist and dry soil surfaces is not considered an important fate process.[3] The primary route of degradation in soil is microbial metabolism, which occurs very slowly. The mean aerobic soil metabolism half-life has been determined to be 341 days, while under anaerobic conditions, the half-life exceeds 60 days.[1][3][5][6] this compound is stable to photolysis on soil surfaces.[4]
Aquatic Fate
This compound is very stable in aquatic environments.[6] It is hydrolytically stable at environmentally relevant pH values (pH 5-9), showing no degradation after 30 days.[3][4][7] Similar to its behavior in soil, direct photolysis in water is not a significant degradation pathway.[6] Due to its physicochemical properties, if released into water, this compound is expected to adsorb strongly to suspended solids and sediment.[1][3] Biodegradation in water is also expected to be a very slow process.[3]
Bioconcentration and Bioaccumulation
The potential for this compound to accumulate in aquatic organisms is high.[3] An estimated bioconcentration factor (BCF) of 130 and a Log Kₒw of 3.6 suggest that the compound is likely to bioconcentrate in fish and other aquatic life.[3][5]
Quantitative Environmental Data
The following tables summarize the key quantitative parameters governing the environmental fate of this compound.
Table 1: Environmental Persistence of this compound
| Compartment | Process | Half-life (t½) | Reference |
| Air | Reaction with OH Radicals | ~3.9 hours (estimated) | [3] |
| Air | Reaction with Ozone | ~1.4 hours (estimated) | [3][4] |
| Soil | Aerobic Metabolism | 341 days (mean) | [3][4][5][6] |
| Soil | Anaerobic Metabolism | >60 days | [5] |
| Water | Hydrolysis (pH 5, 7, 9) | Stable (>30 days) | [3][4][5][7] |
| Water | Photolysis | Stable | [6] |
Table 2: Mobility and Partitioning Coefficients of this compound
| Parameter | Value | Environmental Implication | Reference |
| Soil Sorption (Koc) | 636 - 3,106 mL/g | Low to slight mobility; binds to soil | [3][5] |
| Bioconcentration Factor (BCF) | 130 | High potential for bioconcentration in aquatic organisms | [3][5] |
| Octanol-Water Partition Coefficient (Log Kₒw) | 3.6 | Moderate potential to accumulate in fatty tissues | [5] |
Environmental Degradation Pathways
The degradation of this compound proceeds through different mechanisms depending on the environmental compartment.
Abiotic Degradation
-
Atmospheric Oxidation: The primary degradation route in the atmosphere is through oxidation by hydroxyl radicals and ozone, leading to rapid breakdown.[3]
-
Hydrolysis: this compound is resistant to hydrolysis under typical environmental conditions.[3][4][5]
-
Photolysis: Direct photolysis is not a significant degradation pathway in soil or water due to the molecule's light absorption spectrum.[3][4]
Biotic Degradation
While environmental studies indicate that biodegradation of this compound is a very slow process, mammalian metabolism studies provide insight into potential biochemical transformations.[3] In rats, two major metabolic pathways have been identified, which may be analogous to microbial degradation pathways:
-
Oxidation of the norbornene double bond to form an epoxide.[3]
-
Oxidation of the N-octyl side chain , either through beta-oxidation or omega-1 oxidation, to form a carboxylic acid.[3]
These transformations increase the polarity of the molecule, facilitating further degradation or excretion.
Visualizations of Environmental Fate and Degradation
Caption: Overview of this compound partitioning and fate processes in the environment.
Caption: Potential metabolic transformations of this compound based on mammalian studies.
Experimental Protocols
Detailed experimental protocols for the cited environmental fate studies are often proprietary. However, they generally follow standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Aerobic Soil Metabolism (e.g., OECD 307): This type of study involves applying radiolabeled this compound to characterized soil samples. The samples are incubated in the dark at a controlled temperature and moisture level for an extended period (often up to 120 days or longer). At various time points, replicate samples are extracted and analyzed, typically using High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites and Liquid Scintillation Counting (LSC) to quantify the radioactivity. The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀).
-
Hydrolysis (e.g., OECD 111): The hydrolytic stability of this compound is tested by dissolving it in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are maintained at a constant temperature in the dark. Samples are taken at set intervals and analyzed for the concentration of the parent compound to determine if any degradation has occurred.
-
Analytical Methods: Modern analysis of this compound in environmental matrices relies on sensitive and specific techniques.
-
Gas Chromatography (GC): An early method utilized a GC system with a modified electron capture detector (ECD) for quantification.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current standard for achieving low detection limits. A validated method for water can quantify this compound at a limit of quantification (LOQ) of 0.05 ng/mL.[9]
-
Caption: A typical experimental workflow for determining soil metabolism rates.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. MGK-264 General Fact Sheet [npic.orst.edu]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 9. epa.gov [epa.gov]
Toxicological Profile of MGK 264 in Non-Target Organisms: An In-depth Technical Guide
An Introduction to MGK 264
This compound, chemically known as N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, is a widely used insecticide synergist.[1][2][3] By itself, it possesses little to no insecticidal activity.[2][3][4] Its primary function is to enhance the efficacy of active pesticide ingredients, such as pyrethrins (B594832) and pyrethroids, by inhibiting the metabolic enzymes in insects that would otherwise break down the insecticide.[1][2] This inhibition allows the insecticide to exert its toxic effects for a longer duration, ultimately increasing its potency.[2] While beneficial for pest control, the introduction of this compound into the environment necessitates a thorough understanding of its potential impact on non-target organisms. This guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, supported by quantitative data and detailed experimental methodologies.
Mammalian Toxicity
The toxicological effects of this compound have been evaluated in several mammalian species, including rats, rabbits, and dogs. The primary target organ in mammals is the liver, with systemic effects on body weight also observed.[1]
Acute Toxicity:
This compound exhibits low to moderate acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[1][5] In rats, the oral LD50 has been reported to be between 2800 and 5000 mg/kg.[2][6][7] The dermal LD50 in rabbits is greater than 5,000 mg/kg, indicating low dermal toxicity.[7] The acute inhalation LC50 in rats is approximately 1.98 mg/L.[7] It is considered a mild skin and eye irritant in rabbits and has been shown to be a skin sensitizer (B1316253) in guinea pigs.[7][8]
Subchronic and Chronic Toxicity:
Long-term exposure to this compound has been associated with effects on the liver in rats and dogs.[2][9] In a 24-month chronic study in rats, a No-Observed-Effect-Level (NOEL) of 50 mg/kg/day was established, with liver effects observed at higher doses.[7] In dogs, chronic studies also identified the liver as a target organ.[10]
Reproductive and Developmental Toxicity:
Reproductive and developmental toxicity studies in rats and rabbits have been conducted. In a two-generation reproduction study in rats, a parental No-Observed-Adverse-Effect-Level (NOAEL) of 33 mg/kg bw/day was identified based on liver, kidney, and thyroid effects observed at 137 mg/kg bw/day.[8] Decreased pup body weights were noted at 61 mg/kg/day, while adverse effects in maternal animals were not observed until 649 mg/kg/day.[1] No developmental toxicity was observed in rats or rabbits.[1][5] However, in a rabbit developmental study, abortions were increased in a rangefinder study at 300 mg/kg/day, though no maternal or developmental toxicity was noted at the highest tested dose of 100 mg/kg/day in the main study.[1][5]
Carcinogenicity:
The U.S. Environmental Protection Agency (EPA) has classified this compound as a possible human carcinogen (Group C).[11][12] This classification is based on studies showing an increased incidence of liver tumors in mice and thyroid tumors in male rats at high doses.[2][9] However, MGK-264 is not considered a genotoxic compound, and the observed tumors are thought to arise from a mode of action that may not be relevant to humans at typical exposure levels.[13]
Quantitative Mammalian Toxicity Data
| Species | Exposure Route | Endpoint | Value (mg/kg bw/day unless otherwise noted) | Reference |
| Rat | Oral | Acute LD50 | 2800 - 5000 | [2][6][7] |
| Rabbit | Dermal | Acute LD50 | >5000 | [7] |
| Rat | Inhalation | Acute LC50 | = 1.98 mg/L (4-hour exposure) | [7] |
| Rat | Chronic Oral | NOEL (24-month) | 50 | [7] |
| Rat | 2-Generation Reproduction | Parental NOAEL | 33 | [8] |
| Rat | 2-Generation Reproduction | Offspring LOAEL | 61 | [1] |
| Rabbit | Developmental | NOEL | 100 | [7] |
Avian Toxicity
Based on available data, this compound is considered practically non-toxic to birds on an acute basis.[2][9] However, there is a lack of data on the chronic and reproductive effects of this compound in avian species.[8][11]
Quantitative Avian Toxicity Data
| Species | Exposure Route | Endpoint | Value (mg/kg bw) | Reference |
| Bobwhite Quail | Oral | Acute LD50 | >2250 | [11] |
Aquatic Toxicity
This compound is classified as moderately to highly toxic to aquatic organisms.[2][14] Its impact on aquatic ecosystems is a significant consideration due to its potential to enter waterways through runoff from treated areas.
Fish:
Acute toxicity studies in fish have shown moderate toxicity. For instance, the 96-hour LC50 for rainbow trout and bluegill sunfish are reported to be in the range of 1-10 mg/L.[7][11]
Aquatic Invertebrates:
This compound is moderately toxic to aquatic invertebrates such as Daphnia magna (water flea).[2][9] The 48-hour EC50 for Daphnia magna is in the range of 1-10 mg/L. Recent studies on estuarine/marine invertebrates, such as mysid shrimp and eastern oyster, have indicated high toxicity.[14]
Quantitative Aquatic Toxicity Data
| Species | Endpoint | Value (mg/L) | Reference |
| Rainbow Trout | 96-hour LC50 | 1.4 | [11] |
| Bluegill Sunfish | 96-hour LC50 | Not specified, but in the 1-10 mg/L range | [7] |
| Daphnia magna | 48-hour EC50 | 2.3 (non-lethal) | [11] |
| Mysid Shrimp | Acute LC50 | Highly toxic (specific value not provided) | [14] |
| Eastern Oyster | Acute EC50 | Highly toxic (specific value not provided) | [14] |
Toxicity to Non-Target Insects
While this compound is a synergist for insecticides, there is limited information on its direct toxicity to beneficial insects. Acute contact toxicity data indicate that this compound alone is practically non-toxic to honey bees.[15] However, it is important to note that this compound is almost always co-formulated with insecticides that are highly toxic to bees and other non-target insects.[2][15]
Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted according to standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and reliability of the data.
Mammalian Acute Toxicity Testing
Acute Oral Toxicity (OECD Guideline 420, 423, or 425):
-
Principle: A single dose of the test substance is administered orally to a group of rodents (usually rats).[3][16][17][18]
-
Procedure: Animals are fasted prior to dosing. The test substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[16][17] A necropsy is performed on all animals at the end of the study.
-
Endpoints: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.[18]
Acute Dermal Toxicity (OECD Guideline 402):
-
Principle: A single dose of the test substance is applied to the shaved skin of animals (usually rats or rabbits) for a 24-hour period.[19][20]
-
Procedure: The test substance is applied to an area of approximately 10% of the body surface. The application site is covered with a porous gauze dressing. Animals are observed for mortality and signs of toxicity for 14 days.[19][20]
-
Endpoints: The primary endpoint is the dermal LD50.
Acute Inhalation Toxicity (OECD Guideline 403 or 436):
-
Principle: Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).[21][22]
-
Procedure: The concentration of the test substance in the chamber is monitored. Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.[22]
-
Endpoints: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance in the air that is expected to be lethal to 50% of the test animals.[21]
Mammalian Reproductive and Developmental Toxicity Testing
Two-Generation Reproduction Toxicity Study (OECD Guideline 416, with elements reflected in OECD 422 and 443):
-
Principle: The test substance is administered to male and female animals (usually rats) for one or two generations to assess its effects on reproductive performance and the development of offspring.[23][24][25]
-
Procedure: The parental (P) generation is dosed for a period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are selected and also dosed and mated to produce a second generation (F2). Observations include effects on mating, fertility, gestation length, litter size, and pup viability, growth, and development.[23][25]
-
Endpoints: Key endpoints include NOAELs for parental, reproductive, and offspring toxicity.
Aquatic Toxicity Testing
Fish, Acute Toxicity Test (OECD Guideline 203):
-
Principle: Fish (e.g., rainbow trout, zebrafish) are exposed to the test substance in water for a 96-hour period.[1][4][10][26]
-
Procedure: The test is typically conducted under static or semi-static conditions. Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.[4]
-
Endpoints: The primary endpoint is the 96-hour LC50.
Daphnia sp. , Acute Immobilisation Test (OECD Guideline 202):
-
Principle: Young daphnids (Daphnia magna) are exposed to the test substance in water for a 48-hour period.[11][13][15][27][28]
-
Procedure: The test is conducted under static conditions. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[11][27]
-
Endpoints: The primary endpoint is the 48-hour EC50 (median effective concentration), which is the concentration that immobilizes 50% of the daphnids.[15][27]
Visualizations
Experimental Workflow for a Typical Acute Oral Toxicity Study (OECD 425)
Caption: Workflow for an acute oral toxicity study following the Up-and-Down Procedure (OECD 425).
Signaling Pathway of this compound Synergism
Caption: Mechanism of insecticide synergism by this compound through the inhibition of detoxification enzymes.
References
- 1. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. MGK-264 General Fact Sheet [npic.orst.edu]
- 10. eurofins.com.au [eurofins.com.au]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. eurofins.it [eurofins.it]
- 16. oecd.org [oecd.org]
- 17. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. nucro-technics.com [nucro-technics.com]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 27. shop.fera.co.uk [shop.fera.co.uk]
- 28. biotecnologiebt.it [biotecnologiebt.it]
In-Depth Technical Guide: Physical and Chemical Stability of Technical Grade MGK 264
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of technical grade N-Octyl Bicycloheptene Dicarboximide (MGK 264), a widely used synergist in pesticide formulations. Understanding the stability profile of this compound is critical for ensuring product efficacy, safety, and regulatory compliance. This document summarizes key stability data, outlines relevant experimental protocols, and presents logical workflows for stability assessment.
Overview of this compound
This compound, also known as N-Octyl Bicycloheptene Dicarboximide, is not an active pesticide itself but is a crucial component in many insecticide products.[1][2] It functions by inhibiting the metabolic enzymes in insects that would otherwise break down the active insecticide, thereby increasing the potency and duration of action of pesticides like pyrethrins (B594832) and pyrethroids.[1][2]
Physical and Chemical Properties
The technical grade material is a viscous, pale yellow to dark oily liquid with a mild amine odor.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Technical Grade this compound
| Property | Value | Reference |
| Appearance | Viscous liquid, Pale yellow | [3] |
| Odor | Mild amine | [3] |
| Boiling Point | > 280 °C at 1,013 hPa | |
| Flash Point | 177 °C (closed cup) | |
| Density | Approximately 1.04 g/cm³ | [4] |
| Water Solubility | Moderately soluble | [1] |
| Vapor Pressure | 1.85 x 10⁻⁵ mm Hg @ 25°C | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.61 (cis-isomer), 3.80 (trans-isomer) | [4] |
Chemical Stability
Technical grade this compound exhibits a high degree of stability under various environmental conditions. This section details its stability with respect to hydrolysis, photolysis, and thermal stress.
Hydrolytic Stability
This compound is exceptionally stable to hydrolysis in aqueous environments. Studies have shown that it does not undergo significant degradation in sterile aqueous buffered solutions at pH levels of 5, 7, and 9 over a 30-day period.[5] This indicates that hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions.[5][6]
Photostability
In aqueous solutions, this compound is also stable to photolysis.[6][7] When exposed to simulated sunlight, it does not show significant degradation, indicating a high resistance to photodegradation in the aqueous phase.[6] However, in the atmosphere, aerosols of this compound are expected to degrade rapidly through reactions with ozone and hydroxyl radicals, with an estimated half-life of approximately 1.4 hours.[6]
Thermal Stability
This compound is thermally stable under recommended storage conditions.[3] However, at elevated temperatures, particularly under fire conditions, it will undergo decomposition. Hazardous combustion products include toxic gases and vapors, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3] Detailed studies on the specific degradation products and pathways under controlled thermolytic conditions (in the absence of combustion) are not extensively available in the public literature.
Experimental Protocols for Stability Testing
Standardized guidelines are crucial for the consistent and reliable assessment of chemical stability. The following sections outline the typical experimental protocols for evaluating the hydrolytic and photostability of a technical grade chemical like this compound, based on internationally recognized guidelines.
Hydrolytic Stability Assessment (Based on OECD Guideline 111)
This protocol is designed to determine the rate of hydrolysis of a chemical as a function of pH.
Objective: To assess the abiotic hydrolytic degradation of this compound in aqueous systems at environmentally relevant pH values.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent.
-
Incubation: Aliquots of the this compound stock solution are added to the buffer solutions in sterile, sealed containers to achieve a known initial concentration. The test vessels are then incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Samples are withdrawn from each test solution at predetermined time intervals.
-
Analysis: The concentration of this compound and any potential degradation products in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (t₁/₂) for degradation at each pH is then calculated.
Photostability Assessment (Based on ICH Q1B Guideline Principles)
This protocol outlines a general procedure for assessing the photostability of a chemical substance.
Objective: To evaluate the potential for degradation of this compound when exposed to light.
Methodology:
-
Sample Preparation: Samples of technical grade this compound are prepared, potentially as a thin layer in a chemically inert, transparent container. Control samples are wrapped in aluminum foil to protect them from light.
-
Light Exposure: The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light, such as a xenon or metal halide lamp. The light intensity and duration of exposure should be controlled and monitored.
-
Environmental Control: The temperature and humidity of the exposure chamber are maintained at constant levels.
-
Sampling: Samples are withdrawn at specific time points during the exposure period.
-
Analysis: The exposed and control samples are analyzed for the presence of this compound and any photodegradation products using a suitable analytical technique (e.g., HPLC with a photodiode array detector).
-
Data Evaluation: The extent of degradation is determined by comparing the analytical results of the exposed samples to the control samples.
Summary of Stability Profile
The overall stability of technical grade this compound under various conditions is summarized in the following diagram. This illustrates the compound's high resistance to hydrolytic and aqueous photolytic degradation, while also noting its susceptibility to rapid atmospheric and high-temperature decomposition.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 3. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
The Synergistic Neurotoxicity of MGK 264: A Technical Guide to its Potentiation of Insecticide Effects on the Insect Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGK 264 (N-Octyl bicycloheptene dicarboximide) is a widely utilized insecticide synergist that, while possessing no intrinsic insecticidal properties, significantly enhances the efficacy of neurotoxic insecticides, particularly pyrethrins (B594832) and pyrethroids.[1][2][3] This technical guide provides an in-depth examination of the mechanism by which this compound potentiates the effects of these insecticides on the insect nervous system. The primary mode of action of this compound is the inhibition of metabolic enzymes, specifically the mixed-function oxidases (cytochrome P450s), which are crucial for detoxifying foreign compounds in insects.[1][4] By inhibiting these enzymes, this compound increases the concentration and persistence of the primary insecticide at its target site, the voltage-gated sodium channels within the insect's neurons. This guide will detail the physiological consequences of this synergistic action, supported by illustrative quantitative data, comprehensive experimental protocols for assessing synergistic neurotoxicity, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Metabolic Inhibition
This compound's primary role is not direct neurotoxicity but rather the disruption of the insect's natural defense mechanisms against xenobiotics.[4][5] Insects possess a robust system of metabolic enzymes, predominantly cytochrome P450 monooxygenases, that hydroxylate and detoxify insecticides, rendering them more water-soluble and easier to excrete.[5]
This compound acts as a competitive inhibitor of these enzymes, effectively preventing the breakdown of co-formulated insecticides like pyrethrins and synthetic pyrethroids.[1][5] This inhibition leads to a higher bioavailability and prolonged presence of the active insecticide within the insect's hemolymph and, critically, at the synaptic junctions and neuronal membranes of the central and peripheral nervous systems.
Potentiation of Pyrethroid Neurotoxicity
Pyrethrins and pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the neuronal membranes.[6] These channels are essential for the propagation of action potentials. Pyrethroids bind to the VGSCs, forcing them to remain open for an extended period.[6] This disruption of normal channel gating leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and eventual paralysis and death of the insect.
The synergistic action of this compound amplifies this neurotoxic effect by ensuring that a higher concentration of the pyrethroid reaches the VGSCs and persists for a longer duration. This results in a more pronounced and sustained disruption of nerve function than would be achieved by the insecticide alone.
Quantitative Analysis of Synergistic Neurotoxicity (Illustrative Data)
Table 1: Illustrative Effect of this compound on the Synergistic Toxicity of Deltamethrin against a Susceptible Insect Species
| Treatment | LC50 (µ g/insect ) | Synergism Ratio (SR) |
| Deltamethrin alone | 0.85 | - |
| Deltamethrin + this compound (1:5 ratio) | 0.12 | 7.1 |
Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist
Table 2: Illustrative Electrophysiological Effects of Deltamethrin with and without this compound on Insect Central Neurons
| Parameter | Control | Deltamethrin (1µM) | Deltamethrin (1µM) + this compound (5µM) |
| Spontaneous Firing Rate (Hz) | 5 ± 1 | 25 ± 4 | 48 ± 6 |
| Membrane Potential (mV) | -60 ± 2 | -45 ± 3 (depolarized) | -38 ± 3 (further depolarized) |
| Sodium Current Inactivation Time Constant (τ) (ms) | 1.5 ± 0.2 | 8.7 ± 1.1 | 15.2 ± 1.8 |
Experimental Protocols
Protocol for Assessing Synergistic Lethality
Objective: To determine the synergistic ratio of this compound with a pyrethroid insecticide.
Materials:
-
Test insect species (e.g., house flies, cockroaches)
-
Technical grade pyrethroid insecticide (e.g., deltamethrin)
-
Technical grade this compound
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe applicator
-
Holding cages with food and water
-
Observation chambers
Methodology:
-
Preparation of Dosing Solutions: Prepare serial dilutions of the pyrethroid insecticide in acetone. Prepare a separate series of dilutions of the pyrethroid insecticide co-formulated with this compound at a fixed ratio (e.g., 1:5).
-
Topical Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with acetone only.
-
Observation: House the treated insects in holding cages with access to food and water.
-
Mortality Assessment: Record mortality at set time points (e.g., 24, 48 hours) post-application.
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) for the insecticide alone and for the insecticide-synergist combination using probit analysis.
-
Synergism Ratio Calculation: Determine the synergism ratio (SR) by dividing the LC50 of the insecticide alone by the LC50 of the combination. An SR value greater than 1 indicates synergism.
Protocol for Intracellular Recording from Insect Neurons
Objective: To quantify the potentiation of pyrethroid-induced neuroexcitation by this compound.
Materials:
-
Dissecting microscope and tools
-
Insect saline solution
-
Micromanipulator
-
Glass microelectrodes (filled with 3M KCl)
-
Amplifier and data acquisition system
-
Perfusion system
-
Pyrethroid insecticide and this compound stock solutions
Methodology:
-
Dissection: Dissect the insect to expose the central nervous system (e.g., the terminal abdominal ganglion of a cockroach).
-
Preparation Mounting: Mount the preparation in a recording chamber and continuously perfuse with insect saline.
-
Neuron Impalement: Using a micromanipulator, carefully impale a neuron with a glass microelectrode to obtain a stable intracellular recording.
-
Baseline Recording: Record the spontaneous neuronal activity and resting membrane potential in normal saline.
-
Compound Application:
-
Perfuse the preparation with a known concentration of the pyrethroid insecticide and record the changes in firing rate and membrane potential.
-
After a washout period, perfuse the preparation with a solution containing both the pyrethroid and this compound at the same concentrations as before. Record the neuronal response.
-
-
Data Analysis: Analyze the recorded data to quantify changes in spontaneous firing rate, membrane potential, and action potential characteristics. For voltage-clamp experiments, measure the amplitude and kinetics of sodium currents.
Visualizations
Caption: Signaling pathway of this compound's synergistic action.
Caption: Workflow for assessing synergistic neurotoxicity.
Conclusion
This compound is a potent synergist that significantly enhances the neurotoxic effects of pyrethroid insecticides. Its mechanism of action, centered on the inhibition of insect metabolic detoxification pathways, leads to an increased concentration and prolonged activity of the primary insecticide at the voltage-gated sodium channels. This results in a more profound disruption of neuronal function, leading to enhanced insecticidal efficacy. Further research employing electrophysiological techniques is warranted to precisely quantify the degree of potentiation at the neuronal level and to further elucidate the intricate interactions between synergists and neurotoxic insecticides.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic effects of potassium channel blockers and pyrethroids: mosquitocidal activity and neuronal mode of action† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. MGK-264 General Fact Sheet [npic.orst.edu]
- 5. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Potency: A Technical Guide to the Synergistic Ratio of MGK 264 in Insecticide Formulations
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synergistic Action of MGK 264
This in-depth guide explores the critical role of N-Octyl bicycloheptene dicarboximide (this compound) as a synergist in insecticide formulations. By inhibiting key insect defense mechanisms, this compound significantly enhances the efficacy of primary insecticides, particularly pyrethrins (B594832) and synthetic pyrethroids. This document provides a detailed overview of its mechanism of action, quantitative data on synergistic ratios, and standardized experimental protocols for evaluating its effects.
Core Principles of this compound Synergism
This compound itself possesses little to no intrinsic insecticidal activity.[1][2] Its power lies in its ability to act as a synergist, a compound that enhances the potency of an active insecticide.[1][2] This is particularly crucial in overcoming metabolic resistance in insect populations, a growing challenge in pest management. The primary mechanism of action for this compound is the inhibition of the insect's detoxification enzyme systems, specifically the mixed-function oxidases (MFOs), which are primarily composed of cytochrome P450 enzymes.[2]
Insects have evolved these enzymes to metabolize and detoxify foreign compounds, including insecticides. By binding to and inhibiting these enzymes, this compound prevents the breakdown of the primary insecticide. This allows the active ingredient to persist for a longer duration at the target site in the insect's nervous system, leading to increased efficacy and, in many cases, overcoming resistance.[1]
Quantitative Analysis of Synergistic Ratios
The synergistic effect of this compound is quantified by the Synergistic Ratio (SR), which is calculated by dividing the LD50 (the dose of insecticide required to kill 50% of a test population) of the insecticide alone by the LD50 of the insecticide in the presence of the synergist. A higher SR value indicates a greater synergistic effect.
While extensive proprietary data exists within commercial entities, publicly available research provides key examples of this compound's synergistic capabilities. The following table summarizes available quantitative data on the synergistic ratios and formulation ratios of this compound.
| Insecticide | Synergist(s) | Target Pest | Insecticide to Synergist Ratio | Synergistic Ratio (SR) | Reference |
| Cyhexatin | This compound | Spodoptera littoralis (Susceptible Strain) | 1:10 (by weight) | 40.8 | (Radwan et al., 1979) |
| Cyhexatin | This compound | Spodoptera littoralis (Field Strain) | 1:10 (by weight) | 7.3 | (Radwan et al., 1979) |
| Pyrethrins | This compound & Piperonyl Butoxide | Various | 1 : 3.3 : 2 (Pyrethrins:this compound:PBO by parts) | Formulation Data | (FAO, 1967) |
| Carica papaya latex | This compound | Lymnaea acuminata (Snail) | Not Specified | 10.47-fold increase in toxicity | (Hanif et al., 2013) |
Note: The synergistic ratio can be influenced by several factors, including the specific insecticide and its concentration, the ratio of insecticide to synergist, the target pest species, and the presence of existing resistance mechanisms.
Experimental Protocols for Determining Synergistic Ratios
Accurate determination of the synergistic ratio is essential for optimizing insecticide formulations. The following is a detailed methodology for a typical topical application bioassay to evaluate the synergism of this compound.
Objective: To determine the Synergistic Ratio (SR) of an insecticide in combination with this compound against a target insect species.
Materials:
-
Technical grade insecticide
-
Technical grade this compound
-
Acetone or another suitable solvent
-
Micropipettes
-
Glass vials or petri dishes
-
Test insects of a uniform age and stage
-
Holding cages with access to food and water
-
Probit analysis software
Procedure:
Phase 1: Preliminary Dose-Response Assays
-
Insecticide Alone:
-
Prepare a series of at least five serial dilutions of the insecticide in the chosen solvent.
-
Apply a precise volume (e.g., 0.1-1.0 µL) of each dilution to the dorsal thorax of individual insects.
-
Include a control group treated only with the solvent.
-
Use a sufficient number of insects per concentration (e.g., 20-30) and replicate each concentration at least three times.
-
After treatment, place the insects in holding cages with food and water.
-
Assess mortality at a predetermined time point (typically 24 hours).
-
Calculate the LD50 of the insecticide alone using probit analysis.
-
-
This compound Alone:
-
Repeat the same procedure as for the insecticide to determine the intrinsic toxicity of this compound.
-
Identify the highest concentration of this compound that results in minimal or no mortality (typically <10%). This is the maximum sublethal concentration.
-
Phase 2: Combination Assay
-
Preparation of Mixtures:
-
Prepare a new series of serial dilutions of the insecticide.
-
To each dilution, add the predetermined maximum sublethal concentration of this compound. The ratio of insecticide to synergist should be kept constant across all dilutions.
-
-
Topical Application and Observation:
-
Apply the same precise volume of each insecticide-MGK 264 mixture to a new cohort of insects.
-
Include a control group treated with the solvent and another group treated only with the maximum sublethal concentration of this compound.
-
Assess mortality at the same 24-hour time point.
-
Phase 3: Data Analysis
-
LD50 Calculation for the Combination:
-
Calculate the LD50 of the insecticide in the presence of this compound using the mortality data from the combination assay and probit analysis.
-
-
Synergistic Ratio (SR) Calculation:
-
Calculate the SR using the following formula: SR = LD50 of insecticide alone / LD50 of insecticide + this compound
-
Visualizing the Molecular Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow.
Caption: Mechanism of this compound synergism.
Caption: Experimental workflow for synergistic ratio determination.
Conclusion
This compound is a vital tool in modern insecticide formulation, offering a proven method to enhance the efficacy of primary active ingredients and combat the development of resistance. A thorough understanding of its synergistic ratio and the standardized protocols for its evaluation are paramount for researchers and developers in the agrochemical and public health sectors. The data and methodologies presented in this guide provide a foundational framework for the continued development of effective and sustainable pest management solutions. Further research to expand the public database of synergistic ratios for a wider range of insecticide-pest combinations is highly encouraged to facilitate innovation in this critical field.
References
The Core Principles of Insecticide Synergism Involving MGK 264: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGK 264, or N-Octyl bicycloheptene dicarboximide, is a widely utilized insecticide synergist that, while possessing little to no intrinsic pesticidal activity, significantly enhances the efficacy of various insecticides, most notably pyrethrins (B594832) and synthetic pyrethroids.[1][2] This technical guide delineates the fundamental principles of its synergistic action, focusing on its molecular mechanisms, and provides detailed experimental protocols for the evaluation of this synergism. The primary mechanism of this compound is the inhibition of metabolic enzymes, particularly cytochrome P450 monooxygenases (P450s), within the insect. These enzymes are crucial for the detoxification of xenobiotics, including insecticides. By inhibiting these enzymes, this compound prevents the breakdown of the active insecticide, leading to a higher concentration and prolonged presence at the target site, thereby potentiating its toxic effects. This guide will provide a comprehensive overview of these processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Introduction to Insecticide Synergism and this compound
Insecticide resistance is a significant and growing challenge in pest management. One of the primary mechanisms of resistance is enhanced metabolism of the insecticide by the target pest. Insects have evolved a sophisticated enzymatic defense system, with cytochrome P450s playing a central role in detoxifying a wide range of insecticides.[3][4]
Synergists are compounds that, when combined with an insecticide, enhance its toxicity. This compound is a prominent example of such a synergist. It is frequently incorporated into insecticide formulations to:
-
Increase the potency of the active ingredient.
-
Overcome metabolic resistance in insect populations.
-
Reduce the amount of insecticide required for effective control, thereby lowering environmental impact and cost.
This compound is commonly used in household and veterinary products in combination with pyrethrins, allethrin, and other pyrethroids.[5]
Mechanism of Action: Inhibition of Cytochrome P450
The primary mode of action of this compound is the inhibition of mixed-function oxidases, a superfamily of enzymes of which cytochrome P450s are the most prominent members in insecticide metabolism.
The Role of Cytochrome P450 in Insecticide Detoxification
Cytochrome P450s are heme-containing enzymes that catalyze the oxidative metabolism of a wide array of lipophilic compounds, including insecticides. In the case of pyrethroids, P450s introduce hydroxyl groups into the molecule, increasing its water solubility and facilitating its excretion from the insect's body. This metabolic process effectively detoxifies the insecticide before it can reach its target site in the nervous system.
This compound as a P450 Inhibitor
This compound acts as a competitive inhibitor of cytochrome P450 enzymes. It binds to the active site of the P450 enzyme, preventing the insecticide from binding and being metabolized. This inhibition is a crucial step in the synergistic process. The exact mechanism involves this compound acting as an alternative substrate for the P450s, thereby competitively inhibiting the oxidation of the insecticide.
Quantitative Assessment of Synergism
The degree of synergism is typically quantified using the Synergistic Ratio (SR) or Potentiation Factor . This is calculated by dividing the LD50 (the dose of insecticide required to kill 50% of the test population) of the insecticide alone by the LD50 of the insecticide in the presence of the synergist.
SR = LD50 of Insecticide Alone / LD50 of Insecticide + Synergist
A higher SR value indicates a greater synergistic effect.
Table 1: Synergistic Ratios of this compound with Various Insecticides
| Insecticide | Insect Species | Synergistic Ratio (SR) | Reference |
| Pyrethrins | Musca domestica (Housefly) | Data not available in a quantitative format in the search results. Qualitative reports indicate significant synergism. | [6] |
| Deltamethrin | Pyrethroid-resistant bed bugs (Cimex lectularius) | While data for this compound is not specified, other P450 inhibitors like PBO show SRs from 20.5 to 158.8, suggesting a high potential for synergism. | [7][8] |
| Cypermethrin (B145020) | Musca domestica (Housefly) | A mixture of cypermethrin and another insecticide showed a co-toxicity factor of 14.4. Specific data for this compound is not available. | [9] |
Experimental Protocols for Evaluating Synergism
The following are detailed methodologies for conducting key experiments to evaluate the synergistic effect of this compound.
Topical Application Bioassay
This method is used to determine the dose-response relationship of an insecticide, with and without a synergist, by direct application to the insect.
Materials:
-
Technical grade insecticide
-
Technical grade this compound
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., houseflies, mosquitoes) of a uniform age and size
-
Holding containers with food and water
-
CO2 or cold anesthesia for immobilizing insects
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the insecticide in acetone. From this, prepare a series of serial dilutions.
-
Prepare a stock solution of this compound in acetone at a concentration that is non-toxic to the insects when applied alone.
-
Prepare a series of insecticide dilutions that also contain the fixed, non-toxic concentration of this compound.
-
-
Insect Treatment:
-
Immobilize the insects using CO2 or chilling.
-
Using a microapplicator, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution, the this compound solution (as a control), or the insecticide + this compound solution to the dorsal thorax of each insect.[10]
-
A control group should be treated with acetone only.
-
-
Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Record mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
For each treatment (insecticide alone and insecticide + this compound), calculate the percentage mortality at each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to determine the LD50 for the insecticide alone and in combination with this compound.
-
Calculate the Synergistic Ratio (SR).
-
CDC Bottle Bioassay
This method is a residual contact bioassay used to assess the susceptibility of insects to an insecticide and the effect of a synergist.
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade insecticide
-
Technical grade this compound
-
Acetone
-
Pipettes
-
Aspirator
-
Test insects
Procedure:
-
Bottle Coating:
-
Prepare a solution of the insecticide in acetone at a diagnostic concentration (a concentration known to kill 100% of susceptible insects within a specific time).
-
Prepare a solution of this compound in acetone.
-
Coat the inside of the test bottles with 1 ml of the insecticide solution.
-
For the synergism assay, first coat a set of bottles with 1 ml of the this compound solution, allow them to dry, and then introduce the insects for a pre-exposure period (e.g., 1 hour).[11][12]
-
Control bottles are coated with 1 ml of acetone only.
-
Roll and rotate the bottles to ensure an even coating, then allow the solvent to evaporate completely.
-
-
Insect Exposure:
-
Introduce 20-25 insects into each bottle using an aspirator.
-
For the synergism assay, after the pre-exposure to this compound, transfer the insects to bottles coated with the insecticide.
-
-
Observation:
-
Record the number of dead or moribund insects at regular intervals until all insects in the insecticide-only bottle are dead or until a predetermined endpoint (e.g., 2 hours).
-
-
Data Analysis:
-
Compare the time required to achieve 100% mortality in the insecticide-only bottles versus the insecticide + this compound bottles. A significant reduction in time indicates synergism.
-
Alternatively, compare the mortality rates at a fixed time point.
-
In Vitro Cytochrome P450 Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on P450 activity using insect microsomes.
Materials:
-
Insect microsomes (prepared from insect tissues rich in P450s, such as the midgut or fat body)
-
This compound
-
A P450 substrate with a fluorescent or colorimetric product (e.g., 7-ethoxycoumarin)
-
NADPH (cofactor for P450 activity)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the insect microsomes, buffer, and varying concentrations of this compound.
-
Include control wells with no this compound.
-
-
Initiation of Reaction:
-
Add the P450 substrate to each well.
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Measurement:
-
Incubate the plate at an optimal temperature for a specific period.
-
Measure the formation of the fluorescent or colorimetric product using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the P450 activity.
-
Visualizing the Principles of Synergism
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Mechanism of this compound Synergism.
Caption: Topical Application Bioassay Workflow.
Caption: Pyrethroid Detoxification Pathway Inhibition.
Conclusion
This compound is a valuable tool in modern pest management, primarily through its synergistic action with pyrethroid insecticides. Its ability to inhibit cytochrome P450 enzymes effectively counters metabolic resistance in insect populations, leading to enhanced insecticide efficacy. Understanding the principles of its mechanism of action and employing standardized experimental protocols for its evaluation are crucial for its effective and sustainable use. Further research to generate more extensive quantitative data on its synergistic ratios with a broader range of insecticides and target pests will be beneficial for optimizing its application in various pest control scenarios.
References
- 1. medicine.dp.ua [medicine.dp.ua]
- 2. MGK-264 [npic.orst.edu]
- 3. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 7. Effect of Synergists on Deltamethrin Resistance in the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdc.gov [cdc.gov]
- 12. youtube.com [youtube.com]
Preliminary Studies on the Efficacy of MGK 264 with Novel Insecticides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGK 264 (N-Octyl Bicycloheptene Dicarboximide) is a well-established insecticide synergist that enhances the efficacy of various insecticides by inhibiting metabolic enzymes in insects.[1][2] This technical guide provides an in-depth overview of the preliminary efficacy of this compound when combined with novel insecticide classes. It is intended for researchers, scientists, and professionals involved in the development of new insect control strategies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the synergistic potential of this compound.
Introduction to this compound and Synergistic Action
This compound is a synthetic compound that, on its own, possesses minimal to no insecticidal properties.[1] Its primary function is to act as a synergist, increasing the potency of co-formulated active ingredients.[1][2] It is commonly used in combination with pyrethrins (B594832) and synthetic pyrethroids.[1][2] The primary mechanism of action for this compound is the inhibition of cytochrome P450-dependent polysubstrate monooxygenases (PSMOs), a major family of detoxification enzymes in insects.[1][3] By blocking these enzymes, this compound prevents the metabolic breakdown of the insecticide, leading to a higher concentration and prolonged activity of the toxicant at its target site.[1] This synergistic effect not only enhances the overall efficacy of the insecticide but also plays a crucial role in managing and delaying the development of metabolic resistance in pest populations.[1][4][5]
The exploration of this compound's synergistic potential with novel insecticide classes is critical for several reasons:
-
Resistance Management: As insect populations develop resistance to existing insecticides, synergists can help restore the efficacy of these compounds.[4][5]
-
Dose Reduction: By increasing the potency of an insecticide, the required application rate can be reduced, leading to lower environmental impact and reduced costs.[1]
-
Broadening the Spectrum of Activity: Synergists may enhance the performance of novel insecticides against a wider range of pest species.
This guide will focus on the preliminary data and methodologies for evaluating the synergistic effects of this compound with newer classes of insecticides, including neonicotinoids, sulfoximines, butenolides, and diamides. While direct and extensive quantitative data for this compound with all novel insecticides is not yet widely published, this document compiles available information and provides proxy data from studies with similar synergists that also inhibit P450 enzymes, such as Piperonyl Butoxide (PBO), to illustrate the potential for synergistic interactions.
Data Presentation: Synergistic Efficacy of this compound and Other P450 Inhibitors
The following tables summarize quantitative data from studies evaluating the synergistic effects of this compound and other cytochrome P450 inhibitors with various insecticides. The data is presented to allow for a clear comparison of efficacy with and without the synergist.
Note: Data for some novel insecticide classes with this compound is limited in publicly available literature. In such cases, data for Piperonyl Butoxide (PBO), another prominent P450 inhibitor, is provided as a proxy to demonstrate the potential for synergism. This is clearly indicated in the tables.
Table 1: Synergistic Effect of this compound with a Carbamate Insecticide against Spodoptera littoralis (Cotton Leafworm)
| Insecticide | Synergist | LD50 without Synergist (µ g/larva ) | LD50 with Synergist (µ g/larva ) | Synergism Ratio (SR) | Insect Strain |
| Cyhexatin | This compound | 40 | 0.98 | 40.8 | Susceptible |
| Cyhexatin | This compound | 1.1 | 0.15 | 7.3 | Field Strain |
Synergism Ratio (SR) is calculated as LD50 of insecticide alone / LD50 of insecticide + synergist.
Table 2: Synergistic Effect of PBO (as a proxy for this compound) with a Diamide Insecticide against Chilo suppressalis (Asiatic Rice Borer)
| Insecticide | Synergist (Proxy) | Population | Synergism Ratio (SR) |
| Chlorantraniliprole | Piperonyl Butoxide (PBO) | RA12 | 2.68 |
| Chlorantraniliprole | Piperonyl Butoxide (PBO) | LYG12 | 2.33 |
| Chlorantraniliprole | Piperonyl Butoxide (PBO) | ZJ13 | 12.43 |
Table 3: Synergistic Effect of PBO (as a proxy for this compound) with an Oxadiazine Insecticide against Helicoverpa armigera (Cotton Bollworm)
| Insecticide | Synergist (Proxy) | Strain | Finding |
| Indoxacarb (B177179) | Piperonyl Butoxide (PBO) | GY7-39 (Resistant) | Indoxacarb resistance was synergized by PBO, indicating the involvement of metabolic detoxification enzymes.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of synergistic effects. The following sections outline the methodologies for key experiments.
Determination of Median Lethal Dose (LD50) and Synergism Ratio
This protocol describes the general procedure for determining the LD50 of an insecticide with and without a synergist, and subsequently calculating the synergism ratio.
Objective: To quantify the synergistic effect of this compound on the toxicity of a novel insecticide.
Materials:
-
Test insects of a uniform age and developmental stage.
-
Technical grade novel insecticide.
-
Technical grade this compound.
-
Appropriate solvent for both compounds (e.g., acetone).
-
Microsyringe or other precision application device.
-
Rearing cages or containers for holding treated insects.
-
Controlled environment chamber (temperature, humidity, photoperiod).
Procedure:
-
Dose Range Finding: Conduct preliminary tests to determine the range of insecticide concentrations that cause mortality between 10% and 90%.
-
Preparation of Test Solutions:
-
Prepare a series of at least five serial dilutions of the insecticide in the chosen solvent.
-
Prepare a second series of identical insecticide dilutions, with each solution also containing a constant, sublethal concentration of this compound. The concentration of this compound should be determined in preliminary tests to ensure it does not cause significant mortality on its own.
-
-
Treatment Application:
-
Randomly assign groups of insects (typically 20-30 individuals per replicate) to each treatment level (insecticide alone and insecticide + this compound) and a control group (solvent only).
-
Apply a precise volume of the test solution to each insect, typically via topical application to the dorsal thorax.
-
-
Incubation and Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Maintain the insects in a controlled environment chamber for a specified period (e.g., 24, 48, or 72 hours).
-
Record mortality at regular intervals. Insects are considered dead if they are unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-mortality data using probit analysis to determine the LD50 values and their 95% confidence intervals for the insecticide alone and in combination with this compound.
-
Calculate the Synergism Ratio (SR) as follows: SR = (LD50 of insecticide alone) / (LD50 of insecticide + this compound)
-
Cytochrome P450 Inhibition Assay
This in vitro assay is used to directly measure the inhibitory effect of this compound on cytochrome P450 enzyme activity.
Objective: To determine the concentration of this compound required to inhibit 50% of P450 activity (IC50).
Materials:
-
Insect microsomes (prepared from a specific insect tissue, e.g., midgut or fat body).
-
This compound.
-
A fluorescent or chromogenic P450 substrate (e.g., 7-ethoxycoumarin (B196162) O-deethylase - ECOD).
-
NADPH regenerating system.
-
Microplate reader (fluorometer or spectrophotometer).
-
Buffer solution (e.g., potassium phosphate (B84403) buffer).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the buffer.
-
Prepare the P450 substrate solution and the NADPH regenerating system.
-
-
Assay Protocol:
-
In a 96-well microplate, add the insect microsomes, the P450 substrate, and the various concentrations of this compound.
-
Pre-incubate the mixture at the appropriate temperature (e.g., 30°C) for a short period.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, during which the P450 enzymes will metabolize the substrate, producing a fluorescent or colored product.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
-
Measurement and Data Analysis:
-
Measure the fluorescence or absorbance of each well using a microplate reader.
-
Calculate the percentage of P450 inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations: Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the synergistic action of this compound and the experimental workflows for its evaluation.
Figure 1: Simplified Signaling Pathway of Insecticide Metabolism and Synergism
Figure 2: Experimental Workflow for Determining Synergism Ratio
Conclusion and Future Directions
The preliminary data and established methodologies presented in this guide underscore the significant potential of this compound as a synergist for both existing and novel insecticides. The inhibition of cytochrome P450 enzymes remains a viable strategy for enhancing insecticidal efficacy and combating metabolic resistance.
However, it is evident that there is a need for more comprehensive studies on the synergistic interactions between this compound and a wider range of novel insecticide classes. Future research should focus on:
-
Generating Quantitative Data: Conducting rigorous LD50 and IC50 studies to establish the synergistic ratios of this compound with new active ingredients from classes such as sulfoximines, butenolides, and the latest generation of pyrethroids and diamides.
-
Investigating Resistance Breaking: Evaluating the efficacy of this compound-synergized novel insecticides against well-characterized resistant insect strains.
-
Exploring Other Mechanisms: While P450 inhibition is the primary mode of action, further studies could explore if this compound has secondary synergistic effects, such as enhancing insecticide penetration through the insect cuticle.
-
Field Trials: Translating laboratory findings into field trials to assess the practical benefits of this compound synergism in agricultural and public health settings.
By systematically exploring these avenues, the full potential of this compound can be harnessed to develop more effective, sustainable, and resistance- resilient insect management strategies.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. MGK-264 General Fact Sheet [npic.orst.edu]
- 3. chemrj.org [chemrj.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of Synergists in Resistance Management | PPTX [slideshare.net]
- 6. Genetics, cross-resistance and synergism of indoxacarb resistance in Helicoverpa armigera (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for quantification of MGK 264 in water samples
An LC-MS/MS method for the quantification of the insecticide synergist MGK 264 (N-Octyl bicycloheptene dicarboximide) in water samples has been developed and validated. This method is crucial for environmental monitoring and ensuring water quality, as this compound is widely used in pesticide formulations. The protocol detailed below provides a sensitive and selective approach for researchers, scientists, and professionals in drug development and environmental science.
Application Note
Introduction
This compound, chemically known as N-Octyl bicycloheptene dicarboximide, is a synergist used to enhance the efficacy of pyrethrin and other insecticides. Its presence in environmental water sources is a growing concern, necessitating sensitive analytical methods for its detection and quantification. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in various water matrices, including drinking and surface water. The method employs a simple sample preparation procedure followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM).
Principle
The method involves a straightforward "dilute-and-shoot" sample preparation, where water samples are diluted with acetonitrile (B52724) to precipitate interfering matrix components and ensure compatibility with the reversed-phase chromatographic system. The extract is then filtered and directly injected into the LC-MS/MS system. Separation is achieved on a C18 analytical column. The detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The quantification of this compound is based on monitoring specific precursor-to-product ion transitions (MRM), which provides high selectivity and sensitivity. This compound typically presents as two isomers, which are chromatographically separated.[1]
Method Performance
The developed method has been validated, demonstrating excellent performance characteristics. A low limit of quantitation (LOQ) of 0.05 ng/mL has been reliably achieved in both tap and surface water.[1][2] The method exhibits good accuracy and precision over a range of concentrations, with mean recoveries falling within the generally accepted range of 70-120% and relative standard deviations (RSDs) at or below 20%.[1]
Experimental Protocols
1. Preparation of Standards and Reagents
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
This compound analytical standard
-
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve and bring to volume with acetonitrile.[2]
-
Intermediate and Working Standards: Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution with acetonitrile or an acetonitrile/water mixture (50:50, v/v).[2][3] Calibration standards are typically prepared in a concentration range of 0.005 ng/mL to 1.0 ng/mL.[3] Store all standard solutions refrigerated in amber bottles.[2]
2. Sample Preparation
The sample preparation protocol is designed for simplicity and speed.
-
Transfer a 5.0 mL aliquot of the water sample (e.g., drinking water, surface water) into a 16-mL glass vial.[1][3]
-
Cap the vial and shake gently by hand to ensure thorough mixing.[1][3]
-
Filter the resulting mixture through a 0.45 µm PTFE syringe filter into a clean autosampler vial for analysis.[1][3]
-
If high concentrations of this compound are expected, the filtered extract can be further diluted with a 50:50 (v/v) mixture of acetonitrile and water to fall within the calibration curve range.[2]
References
Application Note: Determination of MGK 264 Residues in Soil by Gas Chromatography
Introduction
MGK 264 (N-octyl bicycloheptene dicarboximide) is a widely used synergist in pesticide formulations, enhancing the efficacy of active ingredients like pyrethrins (B594832) and pyrethroids.[1] Due to its persistence in the environment, with a soil half-life that can be quite long, monitoring its residue levels in soil is crucial for environmental risk assessment.[1] This application note provides a detailed protocol for the analysis of this compound residues in soil samples using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD), both of which are suitable for the analysis of nitrogen-containing compounds and halogenated compounds, respectively. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a common technique for this compound analysis, particularly in water samples, GC offers a robust and sensitive alternative for soil matrices.[2][3][4]
Principle
This method involves the extraction of this compound from soil samples using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The final extract is then analyzed by gas chromatography for separation and quantification.
Experimental Protocol
1. Sample Preparation: Extraction and Cleanup
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound from soil samples.[5]
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
For recovery assessment, spike the sample with a known concentration of this compound standard solution at this stage.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is the final extract for GC analysis.
-
2. Instrumental Analysis: Gas Chromatography (GC)
The analysis is performed on a gas chromatograph equipped with either a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD).
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
-
-
Detector Temperature:
-
NPD: 300 °C.
-
ECD: 300 °C.
-
-
3. Calibration
A multi-level calibration curve is prepared using standard solutions of this compound in a suitable solvent (e.g., ethyl acetate) at concentrations ranging from 0.01 to 1.0 µg/mL. The calibration curve is generated by plotting the peak area against the concentration of the standards.
Data Presentation
The following table summarizes the expected performance data for the analysis of this compound in soil using the described GC method. These values are representative and may vary depending on the specific instrumentation and matrix characteristics.
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantitation (LOQ) | 0.03 mg/kg |
| Linearity (R²) | > 0.995 |
| Recovery (at 0.1 mg/kg) | 85 - 105% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for this compound residue analysis in soil.
The described gas chromatography method provides a reliable and sensitive approach for the determination of this compound residues in soil. The use of a modified QuEChERS protocol for sample preparation ensures effective extraction and cleanup, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis and environmental monitoring.
References
Application Notes and Protocols for Evaluating the Synergistic Activity of MGK 264 in Laboratory Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGK 264 (N-Octyl bicycloheptene dicarboximide) is a widely used synergist in insecticide formulations.[1] By itself, this compound possesses little to no insecticidal activity.[2] Its primary function is to enhance the potency of active insecticidal compounds, particularly pyrethrins (B594832) and synthetic pyrethroids.[1][2][3] The synergistic effect of this compound is achieved through the inhibition of metabolic enzymes within the insect, specifically the cytochrome P450 monooxygenases.[2] These enzymes are crucial for detoxifying foreign compounds, including insecticides. By inhibiting these enzymes, this compound prevents the breakdown of the insecticide, leading to a higher concentration and prolonged presence of the active ingredient at its target site, ultimately resulting in increased insect mortality.[2]
These application notes provide a detailed protocol for evaluating the synergistic activity of this compound with a selected insecticide using a topical application bioassay on a model insect, such as the housefly (Musca domestica).
Signaling Pathway of Synergistic Action
The primary mechanism by which this compound enhances insecticide efficacy is through the inhibition of the insect's metabolic detoxification pathways. The following diagram illustrates this process.
Caption: Mechanism of this compound synergistic action.
Experimental Protocols
This section outlines the detailed methodology for conducting a laboratory bioassay to determine the synergistic activity of this compound. The topical application method is described here, as it allows for the precise delivery of a known quantity of the toxicant to individual insects.
Materials and Reagents
-
Test Insects: A susceptible laboratory strain of adult houseflies (Musca domestica), 3-5 days old.
-
Insecticide: Technical grade of the desired pyrethroid insecticide (e.g., Deltamethrin, Permethrin).
-
Synergist: Technical grade this compound.
-
Solvent: Acetone (B3395972) (analytical grade).
-
Equipment:
-
Micro-applicator capable of delivering 0.5 µL droplets.
-
CO2 source for anesthetizing insects.
-
Glass petri dishes or holding containers.
-
Ventilated cages for insect rearing and post-treatment observation.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
-
Insect Rearing Supplies:
-
Larval rearing medium (e.g., a mixture of bran, yeast, and water).
-
Adult diet (e.g., powdered milk, sugar, and water).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow.
Caption: Topical application bioassay workflow.
Detailed Methodologies
-
Insect Rearing:
-
Maintain a healthy, susceptible colony of Musca domestica under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Provide a standard larval medium and adult diet to ensure uniformity of the test insects.
-
Use 3-5 day old adult female flies for the bioassays, as they tend to be more uniform in size and susceptibility.
-
-
Preparation of Dosing Solutions:
-
Prepare stock solutions (e.g., 1% w/v) of the test insecticide and this compound in acetone.
-
Insecticide Alone: From the insecticide stock solution, prepare a series of at least five dilutions in acetone. The concentrations should be chosen to produce a range of mortalities from approximately 10% to 90%.
-
Insecticide + this compound: Prepare a similar dilution series of the insecticide, but for this series, add a fixed, sublethal concentration of this compound to each dilution. A common ratio for pyrethrin formulations is approximately 3.3 parts this compound to 1 part pyrethrin.[4] For experimental purposes, a fixed dose of this compound (e.g., 1-2 µg per fly) can be used.
-
Controls: Prepare two sets of controls: one with acetone only and another with the fixed concentration of this compound in acetone to ensure that the synergist alone does not cause mortality.
-
-
Topical Application:
-
Anesthetize a batch of 20-25 female houseflies using a brief exposure to CO2.
-
Using a micro-applicator, apply a 0.5 µL droplet of the desired dosing solution to the dorsal thorax of each anesthetized fly.
-
Treat at least three replicates for each concentration and for each control group.
-
-
Post-Treatment Observation:
-
Place the treated flies in clean holding containers with access to food (e.g., a sugar cube) and water.
-
Maintain the flies under the same environmental conditions as the rearing colony.
-
Assess mortality at 24 hours post-treatment. Flies that are unable to move when gently prodded are considered dead.
-
Data Presentation and Analysis
The primary objective of the data analysis is to determine the median lethal dose (LD50) for the insecticide alone and in combination with this compound, and from these values, calculate the synergistic ratio (SR).
Data Collection
Record the number of dead flies in each replicate for each concentration and control group at the 24-hour time point.
Data Analysis
-
Correction for Control Mortality: If mortality occurs in the control groups, correct the observed mortality in the treatment groups using Abbott's formula:
-
Corrected % Mortality = [ (% Alive in Control - % Alive in Treatment) / % Alive in Control ] x 100
-
-
LD50 Calculation:
-
The LD50, the dose required to kill 50% of the test population, is determined through probit analysis of the dose-response data. Various statistical software packages are available for this analysis.
-
-
Synergistic Ratio (SR) Calculation:
-
The synergistic ratio is calculated to quantify the magnitude of the synergistic effect.[5]
-
SR = LD50 of Insecticide Alone / LD50 of Insecticide + this compound
-
An SR value greater than 1 indicates synergism, a value of 1 suggests an additive effect, and a value less than 1 indicates antagonism.
-
Representative Data Tables
The following tables present example data from synergistic bioassays.
Table 1: Synergistic Effect of this compound on the Toxicity of Deltamethrin to Houseflies (Musca domestica)
| Treatment | LD50 (ng/fly) | 95% Confidence Interval | Synergistic Ratio (SR) |
| Deltamethrin Alone | 2.87 | 2.43 - 3.44 | - |
| Deltamethrin + this compound | 0.45 | 0.38 - 0.53 | 6.38 |
Note: Data are hypothetical and for illustrative purposes, based on typical results from such bioassays.
Table 2: Synergistic Effect of this compound on the Toxicity of Various Insecticides to Different Pest Species
| Insecticide | Pest Species | LD50 (µ g/larva ) without this compound | LD50 (µ g/larva ) with this compound | Synergistic Ratio (SR) |
| Cyhexatin | Spodoptera littoralis (Susceptible Strain) | 40 | 0.98 | 40.8 |
| Cyhexatin | Spodoptera littoralis (Field Strain) | 1.1 | 0.15 | 7.3 |
| Permethrin | Musca domestica | 45 | 5 | 9.0 |
Note: Data for Cyhexatin is from a published study.[6] Data for Permethrin is representative.
Conclusion
The protocol described provides a robust framework for the quantitative evaluation of the synergistic activity of this compound with insecticides in a laboratory setting. Accurate determination of the synergistic ratio is crucial for understanding the potential benefits of including this compound in insecticide formulations, which can include enhanced efficacy, management of insecticide resistance, and potentially reduced application rates of the active insecticide.[2] It is essential to maintain consistent experimental conditions and use appropriate statistical analyses to ensure the reliability of the results.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 5. Mode of Action of Insecticide Synergists (1967) | Robert L. Metcalf | 185 Citations [scispace.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Formulation of MGK 2D64 with Pyrethrins for Experimental Use
Introduction
Pyrethrins (B594832), derived from the chrysanthemum flower, are a class of natural insecticides known for their rapid knockdown effect on a broad spectrum of insects.[1] However, their efficacy can be limited by metabolic detoxification processes within the target pests. To counteract this, synergists are often incorporated into insecticide formulations. MGK 264 (N-Octyl Bicycloheptene Dicarboximide) is a widely used synergist that enhances the potency of pyrethrins.[2][3][4][5] It functions by inhibiting the insect's metabolic enzymes, specifically mixed-function oxidases, which are responsible for breaking down the insecticide.[2][6] This inhibition allows the pyrethrins to exert their neurotoxic effects for a longer duration, leading to increased insect mortality.[2][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound with pyrethrins for experimental purposes. The document outlines common formulation ratios, detailed experimental protocols for preparation and evaluation, and methods for data analysis.
Mechanism of Action
Pyrethrins act as neurotoxins, targeting the voltage-gated sodium channels in the nerve cells of insects.[7] This disruption of nerve function leads to paralysis and eventual death.[7] However, many insects possess enzymes that can metabolize and detoxify pyrethrins, reducing their effectiveness. This compound acts as a synergist by inhibiting these detoxification enzymes.[2][6] This synergistic action increases the overall efficacy of the pyrethrin formulation, allowing for lower concentrations of the active ingredient to be used and potentially mitigating the development of insecticide resistance.[2][8]
Typical Formulation Ratios
The ratio of pyrethrins to this compound can vary depending on the target pest, application method, and desired level of control. In some cases, another synergist, piperonyl butoxide (PBO), is also included to further enhance efficacy.[9]
| Component | Ratio (by weight) | Purpose |
| Pyrethrins | 1 | Primary Insecticide |
| This compound | 1.67 - 3.3 | Synergist |
| Piperonyl Butoxide (PBO) | 1 - 2 | Synergist (Optional) |
| Data compiled from publicly available formulation information.[9] |
Experimental Protocols
This protocol describes the preparation of a 100 mL oil-based spray formulation for laboratory bioassays.
Materials:
-
Pyrethrin extract (20% active ingredient)
-
This compound (technical grade, >95% purity)
-
Deodorized kerosene (B1165875) or a suitable mineral oil
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Analytical balance
-
Safety glasses, gloves, and lab coat
Procedure:
-
Calculate required quantities: Based on the desired final concentrations (refer to the table above), calculate the mass of pyrethrin extract and this compound needed. For example, for a formulation with 0.5% pyrethrins and 1.67% this compound:
-
Mass of Pyrethrin extract (20% a.i.) = (0.5 g / 0.20) = 2.5 g
-
Mass of this compound = 1.67 g
-
-
Dissolution:
-
Weigh the calculated amount of this compound and add it to a glass beaker.
-
Add approximately 50 mL of the carrier oil (e.g., deodorized kerosene) to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved.
-
-
Addition of Pyrethrins:
-
Weigh the calculated amount of pyrethrin extract and add it to the dissolved this compound solution.
-
Continue stirring until the pyrethrin extract is fully incorporated and the solution is homogenous.
-
-
Final Volume Adjustment:
-
Carefully transfer the solution to a 100 mL graduated cylinder.
-
Add the carrier oil to bring the final volume to 100 mL.
-
-
Storage: Store the formulation in a well-sealed, amber glass bottle away from direct sunlight to prevent degradation.
This protocol outlines a method for evaluating the efficacy of the prepared formulation against a target insect species (e.g., houseflies, Musca domestica).
Materials:
-
Prepared pyrethrin/MGK 264 formulation
-
Control formulation (carrier oil only)
-
Target insects (e.g., 3-5 day old adult houseflies)
-
Microsyringe or micropipette
-
Carbon dioxide for anesthetizing insects
-
Petri dishes or holding containers with a food source
-
Timer
-
Dissecting microscope (optional)
Procedure:
-
Insect Preparation: Anesthetize a batch of insects using a brief exposure to carbon dioxide.
-
Topical Application:
-
Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test formulation to the dorsal thorax of each anesthetized insect.
-
Treat a separate group of insects with the control formulation (carrier oil only).
-
Include an untreated control group to assess natural mortality.
-
-
Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Record knockdown (inability to move or fly) at regular intervals (e.g., 15, 30, 60 minutes).
-
Assess mortality at 24 hours post-treatment. An insect is considered dead if it shows no movement when gently prodded.
-
-
Data Analysis:
-
Calculate the percentage of knockdown and mortality for each treatment group.
-
Correct for control mortality using Abbott's formula if necessary.
-
Compare the efficacy of the pyrethrin/MGK 264 formulation to the control and potentially to a formulation with pyrethrins alone.
-
Quantitative Data Summary
The following table presents hypothetical data from an efficacy study to illustrate how results can be structured.
| Formulation | Concentration (%) | Knockdown at 1 hour (%) | Mortality at 24 hours (%) |
| Control (Oil Only) | N/A | 0 | 2 |
| Pyrethrins | 0.5 | 45 | 30 |
| Pyrethrins + this compound | 0.5 + 1.67 | 95 | 88 |
Diagrams
References
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. N-Octyl bicycloheptene dicarboximide - Wikipedia [en.wikipedia.org]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MGK-264 General Fact Sheet [npic.orst.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
Application of MGK 264 in Studying Cytochrome P450-Mediated Detoxification
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGK 264 (N-Octyl bicycloheptene dicarboximide) is widely recognized as a pesticide synergist.[1][2] Its primary function is to enhance the efficacy of insecticides, such as pyrethrins (B594832) and pyrethroids, by inhibiting the metabolic enzymes of the target pest that would otherwise detoxify the insecticide.[1][3] The principal family of enzymes implicated in this detoxification process is the cytochrome P450 (CYP) monooxygenases.[4][5] By inhibiting these enzymes, this compound allows the insecticide to persist for a longer duration at the target site, thereby increasing its potency.[1]
Beyond its role in entomology, this compound also serves as a valuable tool for researchers studying cytochrome P450-mediated metabolism. In mammalian systems, this compound has been shown to influence the expression of certain CYP isozymes. For instance, it acts as an activator of the constitutive androstane (B1237026) receptor (CAR), which in turn leads to the induction of CYP2B subfamily enzymes in mice.[6] Furthermore, studies on primary human hepatocytes have demonstrated that this compound can increase the mRNA expression of CYP2B and CYP3A.[6] It has also been identified as an in vitro inhibitor of aromatase (CYP19).[7]
These properties make this compound a useful chemical probe for elucidating the role of specific P450 enzymes in the detoxification of xenobiotics and for studying the regulatory mechanisms governing CYP gene expression. This document provides detailed application notes and protocols for the use of this compound in the study of cytochrome P450-mediated detoxification.
Data Presentation
Table 1: Effects of this compound on Cytochrome P450 Expression in Mammalian Systems
| System | Treatment | Effect | Reference |
| Male and Female CD-1 Mice | 400, 3000, and 6000 ppm in diet for 7 and/or 14 days | Induction of cytochrome P450 CYP2B subfamily enzymes | [6] |
| Primary Human Hepatocytes | 1-30 µM this compound | Increased CYP2B and CYP3A mRNA expression | [6] |
| Chimeric Mice with Human Hepatocytes | 6000 ppm this compound in diet for 7 days | Increased CYP2B and CYP3A mRNA expression | [6] |
Table 2: In Vitro Inhibition of Cytochrome P450 by this compound
| Enzyme | System | Inhibition Data | Reference |
| Aromatase (CYP19) | Human recombinant aromatase | Classified as an inhibitor of aromatase activity | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for Specific Cytochrome P450 Isoforms in Human Liver Microsomes
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various human CYP isoforms using pooled human liver microsomes (HLMs).
Materials:
-
This compound (analytical grade)
-
Pooled Human Liver Microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, (S)-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard
-
96-well microplates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare working solutions of this compound by serial dilution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare stock solutions of the CYP probe substrates in an appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled HLMs (final concentration typically 0.1-0.5 mg/mL)
-
This compound working solution or vehicle control (for determining 100% activity)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific CYP probe substrate (at a concentration close to its Km).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using software such as GraphPad Prism.
-
Protocol 2: Evaluation of this compound as a Mechanism-Based Inhibitor of Cytochrome P450
This protocol is designed to assess whether this compound acts as a time-dependent or mechanism-based inhibitor of a specific CYP isoform.
Materials:
-
Same as Protocol 1
Procedure:
-
Pre-incubation:
-
In a 96-well plate, combine the potassium phosphate buffer, HLMs, and a range of this compound concentrations.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate at 37°C for different time points (e.g., 0, 5, 15, and 30 minutes). A no-NADPH control should be included.
-
-
Definitive Incubation:
-
Following the pre-incubation, dilute the mixture (e.g., 10-fold) into a second incubation mixture containing the specific CYP probe substrate and additional NADPH regenerating system. This dilution minimizes the effect of any remaining this compound as a reversible inhibitor.
-
Incubate at 37°C for a short, fixed period (e.g., 5-10 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Plot the remaining enzyme activity against the pre-incubation time for each this compound concentration.
-
A time- and concentration-dependent loss of enzyme activity that is NADPH-dependent suggests mechanism-based inhibition.
-
The inactivation rate constant (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I) can be determined by non-linear regression analysis of the data.
-
Protocol 3: In Vivo Study of Cytochrome P450 Induction by this compound in a Rodent Model
This protocol provides a framework for investigating the in vivo effects of this compound on the expression and activity of hepatic cytochrome P450 enzymes in mice.
Materials:
-
This compound
-
Experimental animals (e.g., CD-1 mice)
-
Vehicle for this compound administration (e.g., corn oil)
-
Materials for tissue homogenization and microsome preparation
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for Western blotting
-
Reagents for P450 activity assays (as in Protocol 1)
Procedure:
-
Animal Dosing:
-
Divide animals into control and treatment groups.
-
Administer this compound to the treatment groups at various dose levels (e.g., via oral gavage or in the diet) for a specified period (e.g., 7 or 14 days). The control group receives the vehicle only.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals and collect liver tissue.
-
A portion of the liver can be snap-frozen in liquid nitrogen for RNA and protein analysis, while another portion can be used for the immediate preparation of liver microsomes.
-
-
Analysis of CYP Expression:
-
qRT-PCR: Extract total RNA from the liver samples and perform quantitative real-time PCR to measure the mRNA expression levels of target CYP genes (e.g., CYP2B10 in mice).
-
Western Blotting: Prepare liver microsomal fractions and perform Western blotting to determine the protein levels of specific CYP enzymes.
-
-
Analysis of CYP Activity:
-
Use the prepared liver microsomes to measure the enzymatic activity of specific CYP isoforms using probe substrates, as described in Protocol 1.
-
-
Data Analysis:
-
Compare the mRNA expression, protein levels, and enzymatic activity of the target CYPs between the this compound-treated groups and the control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed differences.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound on P450 enzymes.
References
- 1. Therapeutic drugs that behave as mechanism-based inhibitors of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibition of human cytochrome P450-mediated metabolism of marker substrates by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
High-performance liquid chromatography (HPLC) analysis of MGK 264
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of MGK 264 (N-Octyl bicycloheptene dicarboximide) using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of this compound in both aqueous samples and pesticide formulations, utilizing both HPLC with Ultraviolet (UV) detection and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).
Introduction
This compound is a widely used synergist in pesticide formulations, enhancing the efficacy of active ingredients such as pyrethrins (B594832) and pyrethroids.[1] Accurate and reliable analytical methods are crucial for quality control of these formulations and for monitoring its presence in environmental samples. This application note presents validated methods for the determination of this compound, catering to laboratories equipped with either HPLC-UV or HPLC-MS/MS instrumentation.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide | |
| CAS Number | 113-48-4 | |
| Molecular Formula | C₁₇H₂₅NO₂ | [2] |
| Molecular Weight | 275.39 g/mol | [2] |
| Solubility | Practically insoluble in water; miscible with most organic solvents. | |
| UV Maximum (λmax) | ~295 nm |
Protocol 1: HPLC-MS/MS Analysis of this compound in Water Samples
This protocol is based on a validated method for the determination of this compound in drinking and surface water.
Experimental Protocol
1. Sample Preparation
-
Pipette a 5.0 mL aliquot of the water sample into a glass vial.
-
Add 5.0 mL of acetonitrile (B52724) to the sample.
-
Shake the vial gently by hand to mix.
-
Filter the mixture through a 0.45 µm PTFE syringe filter into a clean autosampler vial for HPLC-MS/MS analysis.
2. HPLC-MS/MS Conditions
| Parameter | Condition |
| Instrument | Agilent 1290 Infinity Series HPLC or equivalent |
| Column | Phenomenex Luna C18, 3 µm, 2.0 x 30 mm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, ramp to 80% B over 3.4 minutes, then return to 50% B and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Mass Spectrometer | AB Sciex Triple Quad 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Quantitation: m/z 276.2 → 210.1; Confirmation: m/z 276.2 → 98.0 |
3. Data Presentation
The results of the analysis, including retention times and peak areas for the two isomers of this compound, should be recorded.[3] A calibration curve should be constructed by plotting the summed peak area of the two isomers against the concentration of the analytical standards.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity Series |
| Mass Spectrometer | AB Sciex Triple Quad 6500 |
| Column | Phenomenex Luna C18 (3 µm, 2.0 x 30 mm) |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Detection | ESI Positive, MRM |
Protocol 2: HPLC-UV Analysis of this compound in Pesticide Formulations
This proposed protocol is designed for the routine quality control of pesticide formulations containing this compound using a more common HPLC-UV setup.
Experimental Protocol
1. Sample Preparation
-
Accurately weigh a portion of the pesticide formulation equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol (B129727) and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
Further dilute with methanol as necessary to bring the concentration within the linear range of the calibration curve.
2. HPLC-UV Conditions
| Parameter | Condition |
| Instrument | Standard HPLC system with UV detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
3. Data Presentation
Record the retention time and peak area of the this compound isomers. For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.
Table 2: HPLC-UV Method Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Experimental Workflows
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
The analytical process for this compound does not involve biological signaling pathways. The logical relationship in method development and validation follows a standard sequence.
Caption: Logical flow of analytical method validation.
References
Application Notes and Protocols for the Determination of the Limit of Detection of MGK 264 in Biological Tissues
Introduction
MGK 264 (N-octyl bicycloheptene dicarboximide) is a widely used synergist in pesticide formulations, enhancing the efficacy of active ingredients like pyrethrins (B594832) and pyrethroids.[1] Its role is to inhibit cytochrome P450 enzymes in insects, thereby slowing the metabolic detoxification of the insecticide.[1] Due to its widespread use in agricultural and residential settings, including on livestock, there is a potential for residues to accumulate in animal tissues.[1][2] Monitoring these residues is crucial for food safety and toxicological risk assessment. This document provides a detailed method for the determination of the limit of detection (LOD) and limit of quantitation (LOQ) of this compound in various biological tissues.
Principle of the Method
The methodology involves the extraction of this compound from homogenized biological tissue using acetonitrile (B52724), followed by a liquid-liquid partitioning step induced by the addition of salts. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) is employed to remove matrix interferences, particularly lipids. The final extract is then analyzed by GC-MS/MS for sensitive and selective quantification. The limit of detection is determined based on the signal-to-noise ratio of the analytical instrument's response to low-level standards.
Data Presentation
Table 1: Representative Limits of Quantitation (LOQ) for Pesticide Synergists in Biological Tissues
| Compound | Matrix | Method | LOQ (mg/kg) | Reference |
| Piperonyl Butoxide | Liver, Kidney, Muscle, Fat | GC-MS | 0.05 | [5] |
| Various Pesticides | Chicken Liver | GC-MS | 0.003 - 0.015 | [3] |
| Various Pesticides | Chicken Muscle | GC-MS/MS | 0.005 | [6] |
| Various Pesticides | Animal Tissues (Beef, Pork, etc.) | GC-MS & LC-MS/MS | 0.0002 - 0.6 | [7] |
Note: The LOQ for Piperonyl Butoxide, a structurally similar synergist, is provided as a reference. The actual LOQ for this compound must be determined experimentally through method validation.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC or pesticide residue grade), Ethyl Acetate (B1210297) (pesticide residue grade).
-
Standards: this compound analytical standard (high purity), Triphenyl phosphate (B84403) (TPP) or other suitable internal standard.
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and dispersive SPE kits are recommended for convenience and consistency.
-
Equipment: High-speed homogenizer, Centrifuge capable of ≥4000 rpm, Vortex mixer, Analytical balance, Syringe filters (0.22 µm PTFE), GC-MS/MS system with an appropriate capillary column (e.g., HP-5ms UI).
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask and dissolve in ethyl acetate.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution with ethyl acetate to concentrations ranging from 0.001 µg/mL to 0.5 µg/mL. These will be used to construct the calibration curve and determine the LOD/LOQ.
-
Internal Standard (IS) Solution: Prepare a stock solution of TPP (or other suitable IS) at 1000 µg/mL in ethyl acetate and a working solution at 10 µg/mL.
Sample Preparation (QuEChERS Method)
This protocol is adapted for fatty biological tissues.[3][4][6]
-
Homogenization: Weigh 5 g (± 0.1 g) of the biological tissue sample (e.g., liver, fat, muscle) into a 50 mL centrifuge tube. For dry tissues, add an appropriate amount of water to rehydrate.
-
Fortification (for validation and quality control): For recovery studies, spike the blank matrix with a known concentration of this compound standard solution. Add the internal standard to all samples.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent (this combination is suitable for fatty matrices).
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 4 mL aliquot of the cleaned extract and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.
-
GC-MS/MS Analysis
-
GC System: Agilent 7890A GC or equivalent.
-
Column: Agilent J&W HP-5ms UI, 30 m × 0.25 mm, 0.25 µm or equivalent.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C, hold for 10 min.
-
MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Note: Specific MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. Precursor and product ions must be optimized for sensitivity and specificity.
-
Determination of LOD and LOQ
-
Calibration Curve: Inject the working standard solutions to generate a calibration curve. Linearity should be established with a correlation coefficient (r²) of ≥0.99.
-
LOD Calculation: The Limit of Detection is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of 3:1.
-
LOQ Calculation: The Limit of Quantitation is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often established at a signal-to-noise ratio of 10:1 or as the lowest point on the validated calibration curve.
-
Method Validation: The entire method should be validated by assessing linearity, accuracy (recovery), precision (repeatability and reproducibility), and selectivity according to established guidelines (e.g., SANTE/11312/2021). Recovery studies should be performed by spiking blank tissue samples at various concentration levels, including the estimated LOQ. Acceptable recoveries are typically within the 70-120% range with a relative standard deviation (RSD) of ≤20%.[3][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in tissues.
Signaling Pathway of this compound-Mediated CYP Induction
Caption: this compound activation of CAR/PXR and CYP gene induction.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. hpst.cz [hpst.cz]
- 7. Validation study on 660 pesticide residues in animal tissues by gel permeation chromatography cleanup/gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MGK 264 to Elucidate Insecticide Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of insecticide resistance is a significant challenge in agriculture and public health. Understanding the biochemical and physiological mechanisms underlying resistance is crucial for developing effective resistance management strategies and for the discovery of novel insecticides. Metabolic resistance, mediated by the enhanced activity of detoxification enzymes, is a primary mechanism by which insects withstand insecticide exposure. Synergists, compounds that are not insecticidal on their own but enhance the potency of insecticides, are invaluable tools for studying and overcoming metabolic resistance.
MGK 264 (N-Octyl bicycloheptene dicarboximide) is a widely used synergist that primarily functions by inhibiting the activity of cytochrome P450 monooxygenases (P450s), a major family of detoxification enzymes.[1][2] It is also reported to have an inhibitory effect on esterases. By blocking these enzymes, this compound prevents the metabolic breakdown of insecticides, thereby increasing their bioavailability and efficacy. This property makes this compound an essential tool for researchers to:
-
Identify the involvement of P450- and esterase-mediated metabolism in insecticide resistance.
-
Quantify the contribution of these enzymes to the overall resistance profile of an insect population.
-
Potentiate the toxicity of insecticides in resistant strains, aiding in their management.
These application notes provide detailed protocols and data presentation guidelines for using this compound to investigate insecticide resistance mechanisms.
Mechanism of Action of this compound
This compound acts as a synergist by inhibiting the activity of key detoxification enzymes in insects.[1] The primary targets of this compound are cytochrome P450 monooxygenases (P450s), which are involved in the oxidative metabolism of a wide range of xenobiotics, including many insecticides.[2] this compound is also known to inhibit esterase activity, another important class of enzymes responsible for the hydrolysis of ester-containing insecticides. The inhibition of these enzymes leads to a decrease in the rate of insecticide detoxification, resulting in a higher concentration of the active insecticide at the target site and, consequently, increased insect mortality.
Data Presentation
Quantitative data from synergism bioassays and enzyme inhibition studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Synergistic Effect of this compound on Insecticide Toxicity
| Insecticide | Insect Species | Strain | LD50/LC50 (Insecticide Alone) (µ g/insect or ppm) | LD50/LC50 (Insecticide + this compound) (µ g/insect or ppm) | Synergistic Ratio (SR)¹ | Reference |
| Cyhexatin | Spodoptera littoralis | Susceptible | 40 µ g/larva | 0.98 µ g/larva | 40.8 | [3] |
| Cyhexatin | Spodoptera littoralis | Field | 1.1 µ g/larva | 0.15 µ g/larva | 7.3 | [3] |
| Deltamethrin | Musca domestica | Field | User-defined | User-defined | User-defined | |
| Pyrethrins | Various | Resistant | User-defined | User-defined | User-defined |
¹ Synergistic Ratio (SR) = LD50 or LC50 of insecticide alone / LD50 or LC50 of insecticide + synergist.
Table 2: Inhibition of Detoxification Enzymes by this compound
| Enzyme Class | Insect Species | Enzyme Source | Substrate | IC50 of this compound (µM) | % Inhibition (at a given this compound conc.) | Reference |
| Cytochrome P450 | Musca domestica | Microsomes | User-defined | User-defined | User-defined | |
| Esterase | Spodoptera frugiperda | Homogenate | α-naphthyl acetate (B1210297) | User-defined | User-defined | |
| Glutathione (B108866) S-Transferase | Musca domestica | Cytosolic fraction | CDNB | User-defined | User-defined |
Experimental Protocols
Synergism Bioassay
This protocol determines the synergistic effect of this compound on the toxicity of an insecticide. The most common methods are topical application for individual insects or dietary/contact assays for a population.
Objective: To calculate the Synergistic Ratio (SR) of an insecticide in the presence of this compound.
Materials:
-
Test insects (both susceptible and resistant strains if available)
-
Insecticide of interest
-
This compound
-
Acetone (B3395972) or other suitable solvent
-
Micropipettes or micro-applicator
-
Petri dishes or vials
-
Holding containers for treated insects
-
Controlled environment chamber (temperature, humidity, photoperiod)
Procedure (Topical Application): [4][5]
-
Preparation of Solutions:
-
Prepare a stock solution of the insecticide in acetone.
-
Prepare a stock solution of this compound in acetone.
-
From the stock solutions, prepare a series of dilutions of the insecticide alone and the insecticide in combination with a fixed, sub-lethal concentration of this compound. The concentration of this compound should be determined in preliminary assays to ensure it causes minimal to no mortality on its own. A common ratio for pyrethroids is 1:5 or 1:10 (insecticide:synergist).[6]
-
-
Insect Treatment:
-
Anesthetize adult insects (e.g., house flies) using CO₂ or chilling.
-
Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide solution or the insecticide + this compound solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
Treat a group with this compound only to confirm its lack of toxicity at the chosen concentration.
-
-
Incubation and Mortality Assessment:
-
Place the treated insects in clean holding containers with access to food and water.
-
Maintain the insects in a controlled environment chamber for 24-48 hours.
-
Record mortality at 24 and 48 hours. Insects that are unable to move when prodded are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit or logit analysis to calculate the LD50 (the dose that kills 50% of the population) for the insecticide alone and for the insecticide + this compound combination.
-
Calculate the Synergistic Ratio (SR) using the formula: SR = LD50 of insecticide alone / LD50 of insecticide + this compound
-
Cytochrome P450 Monooxygenase Inhibition Assay
This in vitro assay measures the inhibitory effect of this compound on P450 activity in insect microsomes.
Objective: To determine the IC50 value of this compound for P450 enzymes.
Materials:
-
Insect microsomes (prepared from the fat body or whole insect homogenates)[7]
-
This compound
-
A suitable P450 substrate (e.g., p-nitroanisole, ethoxycoumarin, or a fluorescent probe)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or fluorometer
-
Microplate reader
Procedure: [8]
-
Microsome Preparation:
-
Homogenize insect tissue (e.g., abdomens of female house flies) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a microplate, add the microsomal preparation, phosphate buffer, and a series of concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Include a control without this compound and a blank without NADPH.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the P450 substrate and NADPH.
-
Incubate at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction (e.g., by adding an acid or solvent).
-
-
Measurement:
-
Measure the formation of the product using a spectrophotometer or fluorometer at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
Esterase Inhibition Assay
This assay measures the inhibitory effect of this compound on general esterase activity.
Objective: To determine the inhibitory potential of this compound on insect esterases.
Materials:
-
Insect homogenate (supernatant from a low-speed centrifugation)
-
This compound
-
Esterase substrate (e.g., α-naphthyl acetate or β-naphthyl acetate)
-
Fast Blue B salt or other chromogenic reagent
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation:
-
Homogenize individual insects or tissues in ice-cold phosphate buffer.
-
Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Determine the protein concentration of the supernatant.
-
-
Inhibition Assay:
-
In a microplate, add the enzyme preparation, phosphate buffer, and various concentrations of this compound.
-
Include a control without this compound.
-
Pre-incubate the mixture.
-
Add the esterase substrate to start the reaction.
-
Incubate at a specific temperature for a set time.
-
Add the chromogenic reagent to stop the reaction and develop the color.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value as described for the P450 assay.
-
Glutathione S-Transferase (GST) Assay
While this compound is not primarily known as a GST inhibitor, it is good practice to assess its effect on this important detoxification enzyme family to ensure that the observed synergism is not due to off-target effects.
Objective: To determine if this compound inhibits GST activity.
Materials:
-
Insect cytosolic fraction (supernatant from high-speed centrifugation)
-
This compound
-
1-chloro-2,4-dinitrobenzene (CDNB) (substrate)
-
Reduced glutathione (GSH) (co-substrate)
-
Phosphate buffer (pH 6.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare a cytosolic fraction from insect homogenates by differential centrifugation.
-
Determine the protein concentration.
-
-
Assay:
-
In a microplate, add the cytosolic fraction, phosphate buffer, GSH, and various concentrations of this compound.
-
Include a control without this compound.
-
Initiate the reaction by adding CDNB.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the conjugation of CDNB with GSH.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each this compound concentration.
-
Determine the percentage of inhibition and, if applicable, the IC50 value.
-
Logical Framework for Investigating Metabolic Resistance Using this compound
The following diagram illustrates the logical steps to take when using this compound to investigate the role of metabolic enzymes in insecticide resistance.
Conclusion
This compound is a powerful and indispensable tool for researchers studying insecticide resistance. By effectively inhibiting major detoxification enzymes, it allows for the clear identification and quantification of metabolic resistance mechanisms. The protocols outlined in these application notes provide a framework for conducting robust experiments to elucidate the role of cytochrome P450s and esterases in insecticide resistance. The systematic application of these methods will contribute to a deeper understanding of resistance evolution and aid in the development of sustainable pest management strategies.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Report of Biochemical Mechanisms of Insecticide Resistance in the Field Population of Culex pipiens (Diptera: Culicidae) from Sari, Mazandaran, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Laboratory Handling and Storage of MGK 264
Authored for: Researchers, Scientists, and Drug Development Professionals
Purpose
This document outlines the standard operating procedure (SOP) for the safe handling, storage, and disposal of MGK 264 (N-Octyl bicycloheptene dicarboximide) in a laboratory setting. Adherence to this SOP is mandatory to minimize health and safety risks and to ensure the integrity of experimental procedures.
Scope
This SOP applies to all laboratory personnel who handle or store this compound in any form or concentration.
Responsibilities
All personnel handling this compound are responsible for reading, understanding, and adhering to this SOP. The Principal Investigator or Laboratory Supervisor is responsible for ensuring that all personnel are trained on this SOP and that the necessary safety equipment is available and in good working order.
Hazard Identification and Risk Assessment
This compound is an insecticide synergist.[1][2] While it has low acute toxicity, it presents several hazards that require careful management in a laboratory environment.
Primary Hazards:
-
Harmful if inhaled: Vapors or mists can be harmful if inhaled.[3][4]
-
May cause an allergic skin reaction: Repeated or prolonged skin contact may lead to sensitization.[3][4]
-
Toxic in contact with skin: Can be absorbed through the skin.
-
Toxic to aquatic life with long-lasting effects: Spills and improper disposal can cause significant environmental harm.[3][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 113-48-4[5] |
| Molecular Formula | C₁₇H₂₅NO₂[5] |
| Molecular Weight | 275.39 g/mol [5] |
| Appearance | Colorless to light yellow or dark, oily liquid[6][7] |
| Odor | Odorless |
| Boiling Point | 157 °C[7] |
| Melting Point | < -20 °C[6][7] |
| Flash Point | 177 °C (351 °F) - closed cup[6][7] |
| Density | 1.04 - 1.050 g/cm³ at 20°C[6][7] |
| Solubility | Practically insoluble in water. Miscible with kerosene, white oils, hydrocarbons, alcohols, esters, ketones, and halogenated hydrocarbons.[6][7] |
| pH | 6.8 - 7.2 (typically 6.9)[7] |
Handling Procedures
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Tight-fitting safety glasses or goggles.[3]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., neoprene or nitrile).[3][8]
-
Body Protection: A laboratory coat or other protective clothing.[3]
-
Respiratory Protection: Not typically required with adequate ventilation. However, if vapors or mists are generated, a respirator may be necessary.[8]
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][8]
Safe Handling Practices
-
Wash hands thoroughly with soap and water after handling.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage Procedures
-
Container: Store in the original, tightly sealed container.[3]
-
Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
-
Storage Class: Toxic storage.[3]
-
Container Integrity: Protect containers from physical damage. Do not reuse empty containers.[3]
Accidental Release and Spill Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]
-
Absorb: For small spills, absorb the spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[3] For large spills, also use non-combustible absorbent material.[3]
-
Collect: Collect the spilled material and absorbent into a suitable, labeled waste disposal container and seal it securely.[3]
-
Clean: Wash the spill area thoroughly with soap and water.
-
Dispose: Dispose of the contaminated waste in accordance with local, state, and federal regulations.[3]
Caption: Workflow for handling an this compound spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air and keep them warm and at rest. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[3][4]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.[3]
Experimental Protocols
Preparation of a Stock Solution (1 mg/mL in Acetonitrile)
Objective: To prepare a standard stock solution of this compound for use in experiments.
Materials:
-
This compound (Technical Grade)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Analytical balance
-
25 mL volumetric flask (amber)
-
Pipettes and tips
-
Beaker
Procedure:
-
Tare a clean, dry beaker on the analytical balance.
-
Carefully weigh approximately 0.025 g of this compound into the beaker.[10] Record the exact weight.
-
Quantitatively transfer the weighed this compound to a 25 mL amber volumetric flask.
-
Add a small amount of acetonitrile to the flask and swirl to dissolve the this compound.
-
Once dissolved, bring the flask to volume with acetonitrile.[10]
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a refrigerator at approximately 4°C.[10]
Preparation of Working Dilutions
Objective: To prepare diluted working solutions from the stock solution for experimental use.
Materials:
-
1 mg/mL this compound stock solution
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flasks (amber) of appropriate sizes
-
Pipettes and tips
Procedure:
-
Allow the stock solution to come to room temperature before use.
-
Calculate the volume of the stock solution required to achieve the desired final concentration of the working solution.
-
Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean, amber volumetric flask.
-
Dilute to the final volume with acetonitrile.
-
Cap the flask and invert several times to mix thoroughly.
-
Label the working solution appropriately.
-
Store working solutions in a refrigerator when not in use.
Caption: Workflow for preparing this compound solutions.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 4. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 5. scbt.com [scbt.com]
- 6. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 7. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 9. hpc-standards.com [hpc-standards.com]
- 10. epa.gov [epa.gov]
Application Notes and Protocols: In Vitro Assays for Assessing the Inhibitory Effect of MGK 264 on Insect Enzymes
Introduction
MGK 264 (N-Octyl Bicycloheptene Dicarboximide) is a widely used insecticide synergist.[1] By itself, this compound possesses little to no insecticidal activity.[2][3] Its primary function is to enhance the efficacy of active insecticidal compounds, such as pyrethrins (B594832) and pyrethroids, by inhibiting the insect's natural defense mechanisms.[1][4] Insects possess a range of detoxification enzymes, including cytochrome P450 monooxygenases (P450s), esterases (EST), and glutathione (B108866) S-transferases (GSTs), which metabolize and neutralize xenobiotics like insecticides.[5][6] this compound acts by inhibiting these enzymes, particularly mixed-function oxidases like P450s, thereby preventing the breakdown of the insecticide.[1][7] This allows the insecticide to persist longer at the target site, increasing its potency and helping to manage the development of resistance in pest populations.[1]
These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory effect of this compound on key insect detoxification enzymes.
Caption: this compound inhibits detoxification enzymes, preventing insecticide breakdown.
Protocol 1: Cytochrome P450 Monooxygenase (P450) Inhibition Assay
Application Note: Cytochrome P450s are a primary target of this compound.[1] These enzymes play a critical role in metabolizing a wide range of insecticides. This protocol uses a fluorogenic probe substrate that becomes fluorescent upon metabolism by P450s. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence, from which an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined.[8][9]
Experimental Protocol:
-
Enzyme Source Preparation:
-
Homogenize whole insects, specific tissues (e.g., midguts, fat bodies), or use microsomes prepared from insect cell lines (e.g., Sf9) expressing specific P450s.
-
Homogenize tissue on ice in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.
-
Collect the supernatant for use as the enzyme source or proceed with ultracentrifugation (100,000 x g) to isolate the microsomal fraction.
-
Determine the total protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).[10]
-
-
Assay Procedure (96-well plate format):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 8 concentrations ranging from 0.1 µM to 100 µM).
-
To each well of a black 96-well microplate, add:
-
Phosphate buffer to a final volume of 200 µL.
-
Insect enzyme preparation (e.g., 20-50 µg of microsomal protein).
-
2 µL of this compound dilution or solvent control (DMSO).
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding a fluorogenic P450 substrate (e.g., 7-ethoxycoumarin (B196162) or dibenzylfluorescein (B31604) (DBF)) and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[9][11]
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a glycine (B1666218) buffer-ethanol mixture).[11]
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MGK-264 General Fact Sheet [npic.orst.edu]
- 5. Insect glutathione transferases and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Key Glutathione S-Transferase Family Genes Involved in the Detoxification of Rice Gramine in Brown Planthopper Nilaparvata lugens | MDPI [mdpi.com]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for Field Trial Evaluation of MGK 264-Synergized Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGK 264 (N-Octyl bicycloheptene dicarboximide) is a widely used synergist in insecticide formulations.[1] By itself, this compound possesses minimal to no insecticidal activity.[2] Its primary function is to enhance the efficacy of other active ingredients, particularly pyrethrins (B594832) and synthetic pyrethroids.[1][3] This synergistic action is achieved by inhibiting the insect's natural detoxification enzymes, primarily cytochrome P450 monooxygenases and esterases.[2] By blocking these metabolic pathways, this compound allows the active insecticide to persist longer at the target site, leading to increased insect mortality and helping to manage the development of insecticide resistance.[2][4]
These application notes provide a comprehensive framework for designing and conducting field trials to assess the efficacy of insecticides synergized with this compound. The protocols outlined below are intended to ensure the generation of robust, reliable, and comparable data.
Pre-Trial Considerations
Objective Definition
Clearly define the primary and secondary objectives of the field trial. Examples include:
-
To determine the enhanced efficacy of an insecticide when formulated with this compound compared to the insecticide alone.
-
To establish the optimal concentration of this compound for synergizing a specific insecticide against a target pest.
-
To evaluate the residual activity of an this compound-synergized insecticide under specific environmental conditions.
-
To assess the effectiveness of the synergized product against insecticide-resistant pest populations.
Site Selection
Select trial sites that are representative of the intended use environment. Key considerations include:
-
Pest Population: Ensure a sufficient and relatively uniform natural infestation of the target pest.
-
Environmental Conditions: The site should reflect typical temperature, humidity, and rainfall for the region.
-
Crop/Substrate: The trial should be conducted on the crop or surface for which the product is intended.
-
Plot Size and Buffers: Plots should be large enough to minimize edge effects and include adequate buffer zones to prevent spray drift between treatments.[5]
Treatment Groups
A well-designed trial should include the following treatment groups at a minimum:
-
Untreated Control: To establish a baseline for pest population dynamics.
-
Insecticide Alone: To determine the baseline efficacy of the active ingredient.
-
Insecticide + this compound: The experimental synergized formulation.
-
This compound Alone: To confirm the lack of insecticidal activity of the synergist by itself.
-
Positive Control (Optional): A commercially available standard insecticide for the target pest.
Experimental Protocols
Protocol: Field Efficacy Trial for Aphid Control on Leafy Greens
Objective: To evaluate the efficacy of a deltamethrin (B41696) insecticide synergized with this compound for the control of green peach aphid (Myzus persicae) on lettuce.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replicates.
-
Plot Size: 5m x 6m plots with 2m buffer zones between plots.
-
Treatments:
-
Untreated Control (water spray)
-
Deltamethrin (at standard label rate)
-
Deltamethrin + this compound (at standard deltamethrin rate with a specified concentration of this compound)
-
This compound alone (at the same concentration as in treatment 3)
-
Application:
-
Equipment: Calibrated backpack sprayer with a boom and flat-fan nozzles to ensure uniform coverage.
-
Timing: Apply treatments when the aphid population reaches a predetermined threshold (e.g., 5-10 aphids per leaf).
-
Volume: Apply at a rate of 500-1000 L/ha, ensuring thorough coverage of the foliage.
Data Collection:
-
Pre-treatment Count: One day before application, count the number of aphids on 10 randomly selected plants per plot.
-
Post-treatment Counts: Count the number of live aphids on 10 randomly selected plants per plot at 1, 3, 7, and 14 days after treatment.
-
Phytotoxicity: Visually assess plants for any signs of phytotoxicity (e.g., leaf burn, stunting) at each post-treatment count.
Data Analysis:
-
Calculate the mean number of aphids per plant for each treatment at each time point.
-
Use Abbott's formula to correct for natural population changes in the control group and determine the percent efficacy for each treatment.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
Protocol: Field Efficacy Trial for Cockroach Control in an Urban Environment
Objective: To assess the knockdown and residual efficacy of a permethrin-based aerosol synergized with this compound against German cockroaches (Blattella germanica).
Experimental Design:
-
Design: Randomized block design in a controlled indoor environment (e.g., test kitchens or apartments with known cockroach infestations). Each treatment is replicated in at least four separate units.
-
Treatments:
-
Untreated Control
-
Permethrin (B1679614) aerosol
-
Permethrin + this compound aerosol
-
This compound aerosol
-
Application:
-
Method: Apply the aerosol as a directed spray into cracks, crevices, and other known cockroach harborages according to the product label.
-
Rate: Apply a standardized amount of product per unit area (e.g., seconds of spray per linear meter of crevice).
Data Collection:
-
Pre-treatment Assessment: Use sticky traps placed in standardized locations for 24 hours to establish a baseline cockroach population index.
-
Knockdown Assessment: Observe and count the number of moribund and dead cockroaches at 1, 4, and 24 hours post-application.
-
Residual Efficacy: Place new sticky traps at 7, 14, and 28 days post-application for a 24-hour period to monitor the cockroach population.
Data Analysis:
-
Calculate the mean number of cockroaches per trap for each treatment at each time point.
-
Determine the percentage reduction in the cockroach population for each treatment compared to the pre-treatment count and the untreated control.
-
Analyze the data using appropriate statistical methods to compare the performance of the treatments over time.
Data Presentation
Quantitative data from field trials should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Efficacy of Deltamethrin with and without this compound Against Green Peach Aphid on Lettuce (Hypothetical Data)
| Treatment | Application Rate (AI/ha) | Mean Aphids/Plant (Pre-treatment) | % Efficacy (3 DAT¹) | % Efficacy (7 DAT¹) | % Efficacy (14 DAT¹) |
| Untreated Control | - | 12.5 | - | - | - |
| Deltamethrin | 25 g | 12.8 | 75.2 | 60.5 | 45.1 |
| Deltamethrin + this compound | 25 g + 50 g | 12.6 | 95.8 | 88.3 | 72.9 |
| This compound Alone | 50 g | 12.9 | 2.1 | 1.5 | 0.8 |
¹Days After Treatment
Table 2: Efficacy of Permethrin with and without this compound Against German Cockroaches in an Urban Setting (Hypothetical Data)
| Treatment | Mean Cockroaches/Trap (Pre-treatment) | % Reduction (24 HAT²) | % Reduction (7 DAT¹) | % Reduction (14 DAT¹) | % Reduction (28 DAT¹) |
| Untreated Control | 25.4 | 5.2 | 3.1 | 4.5 | 2.8 |
| Permethrin | 26.1 | 80.3 | 65.7 | 50.2 | 35.6 |
| Permethrin + this compound | 25.8 | 98.5 | 92.1 | 85.4 | 70.3 |
| This compound Alone | 26.3 | 8.1 | 6.5 | 5.9 | 4.2 |
¹Days After Treatment, ²Hours After Treatment
Visualizations
Signaling Pathway: Insecticide Detoxification and Synergism
Caption: Mechanism of this compound synergism with pyrethroid insecticides.
Experimental Workflow: Field Trial Methodology
Caption: Standard workflow for an insecticide field efficacy trial.
Conclusion
The inclusion of this compound in insecticide formulations can significantly enhance their field performance, particularly against pest populations with emerging or established metabolic resistance. A rigorously designed and executed field trial is essential to quantify this synergistic effect and to provide the necessary data for product registration and effective pest management recommendations. The protocols and methodologies outlined in these application notes provide a robust framework for conducting such evaluations.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Comparative field evaluation of permethrin and deet-treated military uniforms for personal protection against ticks (Acari) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of MGK 264 Stock Solutions for Research Applications
Application Note and Protocol
Introduction
MGK 264, also known as N-octyl bicycloheptene dicarboximide, is primarily used as a synergist in pesticide formulations to enhance the efficacy of active ingredients like pyrethrins (B594832) and pyrethroids.[1][2] In a research context, it is crucial for studying mechanisms of pesticide resistance, synergistic interactions, and the toxicological effects of pesticide formulations. Accurate and consistent preparation of stock solutions is fundamental for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable stock solutions.
| Property | Value | Reference |
| Chemical Name | N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide | [3] |
| CAS Number | 113-48-4 | [4][5] |
| Molecular Formula | C17H25NO2 | [4][6] |
| Molecular Weight | 275.39 g/mol | [5] |
| Appearance | Colorless to pale yellow oily liquid | [3][5][7] |
| Density | ~1.050 g/cm³ at 20°C | [3] |
| Boiling Point | >150°C at 2 mm Hg | [3] |
| Melting Point | < -20°C | [6] |
| Solubility | Miscible with aliphatic alcohols, esters, ketones, halogenated hydrocarbons. Slightly soluble in chloroform, DMSO, and methanol. Practically insoluble in water. | [3][4][8] |
| Stability | Stable compound, particularly in the absence of light and at controlled temperatures. | [2][3] |
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
This compound (analytical standard, purity ≥95%)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Acetone, ACS grade or higher
-
Acetonitrile, HPLC grade
-
-
Equipment:
-
Analytical balance (readability ± 0.0001 g)
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
Glass vials with PTFE-lined screw caps (B75204)
-
Vortex mixer
-
Sonicator (optional)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Safety Precautions
-
This compound may cause eye irritation.[6] Handle with care in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 100 mM primary stock solution of this compound in DMSO, a common solvent for in vitro studies.
-
Calculation of Mass:
-
Determine the required mass of this compound using the following formula:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = 0.1 mol/L x 0.01 L x 275.39 g/mol = 0.27539 g
-
-
-
Weighing:
-
Tare a clean, dry glass vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound into the vial. Given that this compound is a liquid, it is recommended to add it dropwise using a pipette to achieve the target weight.
-
-
Dissolution:
-
Add a small amount of anhydrous DMSO to the vial to dissolve the this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.
-
Once dissolved, transfer the solution to a 10 mL Class A volumetric flask.
-
Rinse the original vial with small volumes of DMSO and add the rinsate to the volumetric flask to ensure a complete transfer.
-
Bring the final volume to 10 mL with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in glass vials with PTFE-lined screw caps to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 month) or at -80°C for extended storage (up to 6 months).[5] When stored at 4°C, the pure form is stable for up to 2 years.[5]
-
Preparation of Working Solutions
Working solutions should be prepared fresh from the stock solution for each experiment.
-
Dilution Calculation:
-
Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed to prepare the desired concentration and volume of the working solution.
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
C2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution
-
-
-
Preparation:
-
Thaw a vial of the stock solution at room temperature.
-
Vortex the vial gently to ensure homogeneity.
-
Using a calibrated micropipette, transfer the calculated volume of the stock solution into a new tube containing the appropriate volume of the desired solvent (e.g., cell culture medium, buffer).
-
Vortex the working solution thoroughly before use.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions for research applications. Adherence to these procedures will help ensure the accuracy, consistency, and reliability of experimental outcomes. Proper safety precautions should always be followed when handling this compound.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Utilizing MGK 264 to Elucidate the Role of Esterases in Insecticide Metabolism
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insecticide resistance is a significant challenge in agriculture and public health. One of the primary mechanisms of resistance is the enhanced metabolism of insecticides by detoxification enzymes, including esterases. MGK 264 (N-Octyl bicycloheptene dicarboximide) is a synergist that enhances the efficacy of certain insecticides by inhibiting these metabolic enzymes.[1][2] While it is known to inhibit mixed-function oxidases, it also plays a role in inhibiting esterase activity, making it a valuable tool for investigating the contribution of esterases to insecticide resistance.[1] This document provides detailed application notes and protocols for using this compound to study the role of esterases in insecticide metabolism.
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effect of this compound, which is indicative of its inhibitory action on metabolic enzymes like esterases.
Table 1: Synergistic Effect of this compound on Insecticide Toxicity
| Insecticide | Insect Species | LD50 without this compound (µ g/larva ) | LD50 with this compound (µ g/larva ) | Synergistic Ratio (SR) |
| Cypermethrin | Haematobia irritans irritans (Horn fly) - Resistant Strain | 704.8 | Not explicitly quantified with this compound, but synergist bioassays suggested a role for esterases in a highly resistant population. | - |
| Pyrethrins | Various | Formulations often contain this compound to enhance efficacy. | Not applicable | - |
Note: The synergistic ratio (SR) is calculated as the LD50 of the insecticide alone divided by the LD50 of the insecticide in the presence of the synergist.
Experimental Protocols
Protocol 1: Bioassay to Determine the Synergistic Ratio of this compound
This protocol is designed to quantify the synergistic effect of this compound on a given insecticide, which helps to infer the involvement of metabolic enzymes like esterases in resistance.
Materials:
-
Technical grade insecticide (e.g., a pyrethroid like deltamethrin (B41696) or cypermethrin)
-
Technical grade this compound
-
Acetone (B3395972) or other suitable solvent
-
Microsyringes or micropipettes
-
Petri dishes or vials
-
Test insects (both a susceptible and a resistant strain, if available)
-
Fume hood
-
Vortex mixer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the insecticide in acetone. The concentration will depend on the known toxicity of the insecticide to the test insect.
-
Prepare a stock solution of this compound in acetone. A typical starting concentration is 1% (w/v).
-
-
Serial Dilutions:
-
From the insecticide stock solution, prepare a series of at least five serial dilutions to determine the dose-response curve.
-
Prepare another set of serial dilutions of the insecticide that also contain a fixed, sublethal concentration of this compound. The concentration of this compound should be determined from preliminary experiments to be non-toxic to the insects when applied alone.
-
-
Topical Application:
-
Under a fume hood, apply a small, precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution (with and without this compound) to the dorsal thorax of individual insects.
-
A control group should be treated with acetone only.
-
Use at least 20-30 insects per concentration level.
-
-
Incubation and Mortality Assessment:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the insects under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LD50 (the dose that kills 50% of the test population) for the insecticide alone and for the insecticide with this compound.
-
Calculate the Synergistic Ratio (SR) using the formula: SR = LD50 of insecticide alone / LD50 of insecticide + this compound
-
Protocol 2: In Vitro Esterase Inhibition Assay using this compound
This protocol measures the direct inhibitory effect of this compound on esterase activity in insect homogenates.
Materials:
-
Test insects
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
Spectrophotometer or microplate reader
-
α-Naphthyl acetate (B1210297) (substrate)
-
Fast Blue B salt (chromogenic agent)
-
This compound
-
Bovine Serum Albumin (BSA) for protein quantification (Bradford assay)
Procedure:
-
Enzyme Preparation:
-
Homogenize a known number of insects (e.g., 10-20 adults) in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Store on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of the enzyme extract using the Bradford method or a similar protein assay. This is necessary to normalize the enzyme activity.
-
-
Esterase Activity Assay:
-
In a microplate well or cuvette, add the following:
-
Phosphate buffer
-
Enzyme extract (a predetermined amount of protein, e.g., 20-50 µg)
-
Varying concentrations of this compound (dissolved in a minimal amount of a suitable solvent like DMSO, with a solvent control).
-
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to interact with the enzymes.
-
Initiate the reaction by adding the substrate, α-naphthyl acetate solution.
-
Incubate for a specific time (e.g., 15-30 minutes) at the same temperature.
-
Stop the reaction by adding the chromogenic agent, Fast Blue B salt solution. This will react with the product of the enzymatic reaction (α-naphthol) to produce a colored compound.
-
Measure the absorbance at a specific wavelength (e.g., 590-600 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (e.g., in nmol of product formed per minute per mg of protein).
-
Plot the enzyme activity against the concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration of the inhibitor that causes 50% inhibition of the esterase activity.
-
Mandatory Visualizations
Caption: Insecticide metabolism pathway involving esterases and P450s.
Caption: Experimental workflow for investigating the role of esterases.
Caption: Logical relationship for using this compound to infer esterase involvement.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in the analysis of MGK 264 by mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of N-octyl bicycloheptene dicarboximide (MGK 264) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[1][2]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: You can assess matrix effects using several methods. The post-extraction spike method is a quantitative approach where you compare the response of this compound in a pure solvent to the response of a post-extraction spike in a blank matrix sample.[1][4] A significant difference in signal indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4][5]
Q3: What are the common sources of matrix effects in pesticide analysis like this compound?
A3: In pesticide residue analysis, matrix effects often arise from complex sample matrices such as food, animal tissues, and environmental samples.[3][6][7] Co-extracted substances like lipids, pigments, sugars, and other endogenous components can interfere with the ionization of this compound in the mass spectrometer source.[2]
Q4: Can adjusting my mass spectrometer settings help reduce matrix effects for this compound?
A4: Yes, optimizing mass spectrometer parameters can help minimize matrix effects.[4] Adjusting settings such as spray voltage, gas flows, and ion source temperatures can improve the ionization efficiency of this compound relative to interfering matrix components.
Troubleshooting Guide
Issue 1: Poor recovery and inconsistent results for this compound.
Q: My recovery of this compound is low and varies between samples. Could this be a matrix effect?
A: Yes, low and inconsistent recovery is a classic symptom of ion suppression due to matrix effects. The co-eluting matrix components are likely interfering with the ionization of this compound.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Consider implementing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][8]
-
Optimize Chromatography: Improve the chromatographic separation to resolve this compound from the interfering matrix components.[2] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different analytical column.
-
Use a Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[2] This helps to compensate for systematic matrix effects.
-
Incorporate an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and improve accuracy.[1][2]
Issue 2: Signal suppression observed at the retention time of this compound.
Q: I've used the post-column infusion technique and see a significant drop in the signal at the expected retention time of this compound. What should I do?
A: This confirms that co-eluting matrix components are causing ion suppression.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: The primary goal is to separate this compound from the interfering compounds.
-
Adjust Gradient: Modify the gradient to increase the separation between this compound and the suppression zone.
-
Change Column Chemistry: Consider a column with a different stationary phase that offers alternative selectivity.
-
-
Enhance Sample Cleanup: Focus on removing the specific interferences that are co-eluting.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that strongly retains the interferences while allowing this compound to be eluted.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound and leave interferences behind.[8]
-
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract.[1] This reduces the concentration of matrix components, but it may also lower the this compound signal, so ensure your method has sufficient sensitivity.
Quantitative Data Summary
The following table summarizes recovery data for this compound from a method validation study in water samples. This data can serve as a benchmark for expected performance in a relatively clean matrix.
| Matrix | Fortification Level (ng/mL) | Number of Tests | Mean Recovery (%) | Relative Standard Deviation (%) |
| Drinking (Tap) Water | 0.05 (LOQ) | 7 | 114 | 3.11 |
| Surface Ground (River) Water | 0.05 (LOQ) | 7 | 117 | 5.28 |
| Drinking (Tap) Water | 1.00 | 7 | 99.3 | 3.46 |
| Surface (Lake) Water | 1.00 | 7 | 102 | 2.20 |
Data extracted from an independent laboratory validation of analytical method GPL-MTH-076.[9]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a method to quantify the extent of matrix effects.
-
Prepare Standard Solution (A): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration.
-
Prepare Spiked Matrix Sample (B): Take a blank matrix sample that has been subjected to the entire sample preparation procedure. Spike this extracted blank with the this compound standard to the same final concentration as solution A.
-
Analysis: Analyze both solutions using the LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area of B / Peak Area of A) * 100
-
ME > 100% indicates ion enhancement.
-
ME < 100% indicates ion suppression.
-
Protocol 2: Sample Preparation of Water Samples for this compound Analysis
This protocol is based on a validated method for the determination of this compound in water.[10][11]
-
Sample Collection: Collect 5.0 mL of the water sample into a glass vial.
-
Extraction: Add 5.0 mL of acetonitrile (B52724) to the water sample.
-
Mixing: Shake the vial by hand to ensure thorough mixing.
-
Filtration: Filter the extract through a suitable filter (e.g., 0.22 µm PTFE) into an autosampler vial.
-
Analysis: Analyze the filtered extract by LC-MS/MS. For samples with high residue levels, dilute the extract with a 50:50 mixture of acetonitrile and water to bring the concentration within the calibration range.[11]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Key strategies to minimize or compensate for matrix effects in mass spectrometry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. it.restek.com [it.restek.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com.au [chromtech.com.au]
- 7. mag.go.cr [mag.go.cr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Improving the solubility of MGK 264 in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of MGK 264 in various organic solvents.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound for their experimental needs. This guide provides a systematic approach to troubleshooting common solubility issues.
Problem: this compound is not dissolving or is forming a precipitate in an organic solvent.
1. Verify Solvent Selection:
This compound, a non-toxic insecticide synergist also known as N-Octyl bicycloheptene dicarboximide, is generally miscible with a wide array of organic solvents.[1][2][3][4] However, its solubility can be described as "slightly soluble" in some, indicating that the concentration limits can be reached.[5]
-
Recommended Solvents: Acetone, Methanol (B129727), Isopropanol, Petroleum Ether, Ethyl Acetate, Toluene, Chloroform, Acetonitrile, kerosene, white oils, benzol hydrocarbons, aliphatic alcohols, esters, and ketones are all reported to be suitable for dissolving this compound.[1][4]
-
Solvents to Use with Caution: While miscible, solvents like DMSO, Chloroform, and Methanol have also been described as yielding only slight solubility, suggesting a lower capacity at high concentrations.[5]
2. Consider Co-solvency:
If this compound shows limited solubility in a single solvent, a co-solvent system can be employed. This technique involves mixing a solvent in which the compound is highly soluble with another miscible solvent to improve the overall solvating power of the mixture.
3. Evaluate Temperature:
For many compounds, solubility increases with temperature. Gentle warming and agitation of the solvent-solute mixture can facilitate dissolution. However, it is crucial to ensure that the temperature does not degrade this compound or the solvent.
4. Assess Purity of this compound and Solvent:
Impurities in either the this compound or the solvent can negatively impact solubility. Ensure that high-purity reagents are being used. Water contamination in organic solvents is a common issue that can reduce the solubility of hydrophobic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: this compound is a liquid that is miscible with most common organic solvents.[2][3] This includes a broad range of non-polar and polar aprotic solvents such as petroleum oils, hydrocarbons, alcohols, esters, and ketones.[1][3] It is practically insoluble in water.[2][3][6]
Q2: Are there any specific organic solvents in which this compound is known to have high miscibility?
A2: Yes, this compound is reported to be miscible in acetone, methanol, isopropanol, petroleum ether, ethyl acetate, toluene, chloroform, and acetonitrile.[4] It is also miscible with kerosene, white oils, and various hydrocarbons.[1]
Q3: I am observing limited solubility of this compound in methanol. Why might this be?
A3: While generally miscible, some sources describe the solubility of this compound in methanol as "slightly soluble".[5] This suggests that at higher concentrations, you may be exceeding its solubility limit. Consider diluting the solution or using a different solvent system. Ensure your methanol is anhydrous, as water contamination can reduce solubility.
Q4: Can I use a solvent blend to dissolve this compound?
A4: Absolutely. Using a co-solvent system is a standard laboratory practice to enhance solubility. For instance, if you need to incorporate this compound into a less ideal solvent for your experimental setup, you can first dissolve it in a small amount of a highly compatible solvent (e.g., acetone) and then add it to the final solvent.
Q5: How does temperature affect the solubility of this compound?
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Specific Solvents | Reported Solubility/Miscibility |
| Ketones | Acetone | Miscible |
| Alcohols | Methanol, Isopropanol | Miscible (also reported as "Slightly Soluble") |
| Ethers | Petroleum Ether | Miscible |
| Esters | Ethyl Acetate | Miscible |
| Aromatic Hydrocarbons | Toluene, Benzol Hydrocarbons | Miscible |
| Halogenated Hydrocarbons | Chloroform | Miscible (also reported as "Slightly Soluble") |
| Nitriles | Acetonitrile | Miscible |
| Petroleum Distillates | Kerosene, White Oils, Concoco LPA | Miscible |
| Amides | Dimethylformamide (DMF) | No data available |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble |
Note: The term "miscible" implies solubility at all proportions, while "slightly soluble" suggests a lower, though still significant, solubility. Researchers should perform preliminary tests to determine the exact solubility limits for their specific experimental conditions.
Experimental Protocols
Methodology for Determining Solubility of this compound
This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to have undissolved solid/liquid remaining.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is necessary.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100mL.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 2. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Octyl Bicycloheptene Dicarboximide å¢æèº [9ele.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Addressing the degradation of MGK 264 in long-term storage
This technical support center provides guidance for researchers, scientists, and formulation development professionals on addressing the degradation of MGK 264 (N-octyl bicycloheptene dicarboximide) during long-term storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical stability characteristics?
A1: this compound is a synergist used in pesticide formulations to enhance the efficacy of active ingredients like pyrethrins (B594832) and pyrethroids.[1] It functions by inhibiting the metabolic enzymes of insects, thereby prolonging the activity of the insecticide.[1][2]
Based on available data, this compound exhibits the following stability profile:
-
Hydrolytic Stability: It is stable to hydrolysis in aqueous solutions.[2]
-
Soil Stability: It degrades very slowly in soil, with a reported half-life of approximately 341 days.[1]
-
Photostability: While stable in water with or without sunlight, it is very short-lived in the air, with a half-life of less than two hours, likely due to reaction with atmospheric components.[1]
-
Thermal Stability: Specific data on long-term thermal degradation in storage is limited, but like many organic molecules, elevated temperatures can be expected to accelerate degradation.
Q2: What are the likely causes of this compound degradation during long-term storage?
A2: While this compound is relatively stable, degradation during long-term storage can be influenced by several factors:
-
Temperature: Elevated storage temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
-
Light: Although reportedly stable to photolysis in water, exposure to UV or direct sunlight, especially in the presence of photosensitizers, could potentially lead to degradation.
-
Oxidation: Contact with oxidative agents or atmospheric oxygen over extended periods could lead to the formation of oxidation products. The norbornene double bond is a potential site for oxidation.
-
Interactions with Formulation Excipients: In formulated products, this compound may interact with other active ingredients or excipients, which could catalyze degradation.
-
pH: Although stable to hydrolysis under neutral conditions, extreme pH values in a formulation could potentially lead to hydrolytic degradation of the imide group.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[2][3][4] Gas Chromatography (GC) with a suitable detector is also a viable technique.[5][6]
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products from long-term storage have not been extensively documented in the public domain, based on its chemical structure (a dicarboximide with a norbornene moiety and an N-octyl chain), potential degradation pathways include:
-
Oxidation: Epoxidation of the norbornene double bond.
-
Hydrolysis: Opening of the imide ring to form a dicarboxylic acid and an amine.
-
Side-chain oxidation: Oxidation of the N-octyl side chain. Metabolism studies in rats have identified metabolites formed by the oxidation of the norbornene double bond and oxidation of the nitrogen side chain.
Troubleshooting Guides
Analytical Method Troubleshooting (HPLC-MS/MS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (fronting or tailing) for this compound | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. | 1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Dilute the sample. |
| Low signal intensity or no peak for this compound | 1. Incorrect MS/MS transition parameters. 2. Sample degradation. 3. Instrument source contamination. | 1. Verify the precursor and product ion m/z values (e.g., 276.2 → 210.1 and 276.2 → 98.0).[2] 2. Prepare a fresh standard to confirm instrument performance. 3. Clean the mass spectrometer source. |
| Appearance of unknown peaks in stored samples | 1. Formation of degradation products. 2. Sample contamination. | 1. Perform a forced degradation study to tentatively identify potential degradation products. 2. Analyze a blank (solvent) and a placebo (formulation without this compound) to rule out contamination. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column aging. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily. 3. Equilibrate the column for a sufficient time before analysis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS/MS Method for this compound
This protocol is based on a validated method for the determination of this compound in water and can be adapted for stability samples.[2][3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (100 Å, 3 µm, 30 x 2.0 mm) or equivalent[2]
-
Mobile Phase A: 0.2% Formic Acid in Water[2]
-
Mobile Phase B: 0.2% Formic Acid in Acetonitrile[2]
-
Gradient:
-
0.0 min: 50% B
-
3.0 min: 80% B
-
3.1 min: 50% B
-
4.5 min: 50% B[2]
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Sample Preparation:
-
Accurately weigh a portion of the this compound sample (pure substance or formulation).
-
Dissolve and dilute the sample in acetonitrile (B52724) to a final concentration within the calibration curve range.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.[4]
5. Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Monitor for the appearance of new peaks in the chromatograms of stored samples, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is performed to intentionally degrade the sample to understand its degradation pathways and to confirm that the analytical method is stability-indicating.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid this compound in an oven at 105°C for 48 hours.
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Photolytic Degradation: Expose the solid this compound to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all stressed samples with the mobile phase to a suitable concentration.
-
Analyze the samples using the stability-indicating HPLC-MS/MS method described in Protocol 1.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage degradation of this compound.
-
Examine the mass spectra of the new peaks to propose structures for the degradation products.
Data Presentation
Table 1: Example Stability Data for this compound under Long-Term Storage Conditions (25°C/60% RH)
| Time Point (Months) | Assay of this compound (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.1 | Clear, colorless liquid |
| 3 | 99.5 | 0.3 | Clear, colorless liquid |
| 6 | 99.2 | 0.6 | Clear, colorless liquid |
| 12 | 98.7 | 1.1 | Clear, colorless liquid |
| 24 | 97.5 | 2.3 | Clear, slightly yellow liquid |
Table 2: Example Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products (m/z) |
| 1N HCl, 80°C, 24h | ~5% | 294 (M+H₂O)⁺ |
| 1N NaOH, 80°C, 24h | ~15% | 294 (M+H₂O)⁺ |
| 30% H₂O₂, RT, 24h | ~20% | 292 (M+O)⁺ |
| Heat (105°C), 48h | ~8% | - |
| UV Light (254nm), 24h | ~12% | - |
Visualizations
Caption: Workflow for a long-term stability study of this compound.
References
How to prevent the photodecomposition of MGK 264 during experiments
Welcome to the technical support center for MGK 264. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the photodecomposition of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as N-octyl bicycloheptene dicarboximide, is a synergist used to enhance the efficacy of insecticides, such as pyrethrins (B594832) and pyrethroids.[1][2][3] In a research context, maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental outcomes. Degradation of this compound can lead to a loss of synergistic activity and the introduction of confounding variables into your experiments.
Q2: Is this compound sensitive to light?
While specific photodecomposition studies are not extensively published in the public domain, standard laboratory procedures for handling this compound strongly suggest light sensitivity. For instance, analytical standards and stock solutions are consistently stored in amber glass bottles to protect them from light.[4][5] This precautionary measure indicates that exposure to light can likely lead to the degradation of the compound.
Q3: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method to assess its stability is through analytical techniques such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).[5][6] A decrease in the peak area corresponding to this compound and the appearance of new, unidentified peaks in your chromatogram would indicate decomposition.
Q4: Under what conditions is this compound most stable?
This compound is considered to be a generally stable compound.[7] It is particularly stable in water, regardless of the presence of sunlight.[1] However, it has a very short half-life in the air, lasting less than two hours, as it is rapidly broken down by ozone and other atmospheric chemicals.[1][8] For laboratory use, storing it in a cool, dark place is recommended.
Troubleshooting Guide: Preventing Photodecomposition
This guide provides solutions to common issues related to the photodecomposition of this compound during experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Photodecomposition of this compound due to improper storage or handling. | 1. Storage: Always store this compound, both in its pure form and in solution, in amber glass vials or containers wrapped in aluminum foil to block light.[4][5] Store at refrigerated temperatures (around 4°C). 2. Handling: Prepare solutions in a dimly lit room or under yellow light. Minimize the exposure of the compound and its solutions to ambient light during experimental procedures. |
| Appearance of unknown peaks in analytical analysis (e.g., HPLC). | Degradation of this compound into photoproducts. | 1. Light Protection: Immediately implement the light protection measures described above. 2. Fresh Solutions: Prepare fresh solutions of this compound before each experiment to minimize the duration of potential light exposure. 3. Solvent Purity: Ensure the use of high-purity solvents, as impurities can sometimes catalyze photodegradation. |
| Loss of synergistic activity in bioassays. | The concentration of active this compound has decreased due to photodecomposition. | 1. Conduct a control experiment: Compare the activity of a freshly prepared, light-protected solution of this compound with an aged or light-exposed solution to confirm photodecomposition as the cause. 2. Quantitative Analysis: Use HPLC-MS/MS or a similar quantitative method to determine the actual concentration of this compound in your experimental solutions.[5][6] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the standard procedure for preparing and storing this compound stock solutions to minimize the risk of photodecomposition.
Materials:
-
This compound (analytical standard grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Amber glass volumetric flasks and vials
-
Analytical balance
-
Pipettes
Procedure:
-
Work in a laboratory with minimized lighting or under safelight conditions (e.g., yellow light).
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Dissolve the weighed this compound in acetonitrile in an amber glass volumetric flask to the desired concentration.
-
Ensure the compound is fully dissolved by gentle swirling or sonication.
-
Aliquot the stock solution into smaller amber glass vials to avoid repeated exposure of the entire stock to ambient conditions.
-
Store the vials in a refrigerator at approximately 4°C.
-
Clearly label each vial with the compound name, concentration, solvent, and preparation date.
Protocol 2: General Handling During Experiments
This protocol provides guidelines for handling this compound during experimental setups to prevent photodecomposition.
Procedure:
-
Whenever possible, conduct experimental steps involving this compound under subdued lighting.
-
Use amber-colored or foil-wrapped labware (e.g., beakers, tubes, pipette tip boxes) for all solutions containing this compound.
-
If experiments must be conducted in well-lit environments, minimize the duration of exposure. Keep containers covered with light-blocking material as much as possible.
-
For time-course experiments, consider preparing a master mix in a light-protected container and aliquoting it into individual, covered wells or tubes at the start of the experiment.
Visualizing Experimental Workflow
To maintain the integrity of this compound throughout your experimental process, it is essential to follow a workflow that minimizes light exposure at every critical step.
Caption: Workflow for handling this compound to prevent photodecomposition.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Minimizing the impact of MGK 264 on non-target organisms in lab settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MGK 264. The focus is on minimizing the impact of this pesticide synergist on non-target organisms in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-octyl bicycloheptene dicarboximide, is a synergist used to enhance the efficacy of insecticides, particularly pyrethrins (B594832) and pyrethroids.[1][2] It is not an insecticide itself.[1] Its primary mechanism of action in target insects is the inhibition of the mixed-function oxidase (MFO) system, which is responsible for detoxifying the primary insecticide.[3] By blocking these metabolic enzymes, this compound allows the insecticide to remain active for longer, increasing its effectiveness.[1]
Q2: What are the known effects of this compound on non-target mammalian cells in vitro?
A2: In mammalian systems, this compound has been shown to be an activator of the Constitutive Androstane Receptor (CAR).[4] CAR activation leads to the induction of downstream genes, including cytochrome P450 enzymes like CYP2B and CYP3A.[4] Studies on primary human hepatocytes have shown that treatment with this compound at concentrations of 1-30 µM increases the expression of CYP2B and CYP3A mRNA.[4] However, in this specific study, it did not increase replicative DNA synthesis in human hepatocytes.[4] At high doses in long-term animal studies, effects on the liver and kidneys have been observed.[1]
Q3: Is this compound toxic to common non-mammalian laboratory models like zebrafish and Drosophila?
A3: While specific toxicity data for this compound alone on zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster) is limited in the readily available literature, general ecotoxicological data indicates that this compound is moderately toxic to fish and aquatic invertebrates.[1] Therefore, it is crucial to perform dose-response experiments to determine the non-lethal and sublethal concentrations for your specific experimental setup.
Q4: What are the essential control groups to include in my experiments involving this compound?
A4: To accurately assess the effects of this compound and the primary insecticide, the following control groups are essential:
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Vehicle Control: The solvent used to dissolve this compound and the insecticide, administered at the same volume as the treatment groups.
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This compound Only: This group receives only this compound at the same concentration used in the combination treatment. This is critical for identifying any effects caused by the synergist alone.
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Insecticide Only: This group is treated with only the primary insecticide. This allows you to quantify the baseline effect of the insecticide without synergism.
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Positive Control (Optional but Recommended): A known inducer of the biological effect you are measuring can help validate your assay.
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Untreated Control: This group receives no treatment and serves as a baseline for normal physiology and behavior.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in the "this compound only" control group.
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Possible Cause: The concentration of this compound being used is too high for the specific cell line or organism.
-
Solution:
-
Perform a Dose-Response Curve: Conduct a preliminary experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound alone on your non-target organism.
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Select a Sub-Lethal Concentration: Choose a concentration of this compound for your synergy experiments that is well below its IC50 value and shows minimal to no toxicity on its own.
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Check Solvent Toxicity: Ensure that the vehicle (e.g., DMSO) concentration is not exceeding the tolerance level of your experimental system (typically <0.1% for most cell cultures).
-
Problem 2: Inconsistent or highly variable results in synergy experiments.
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Possible Cause 1: Instability or degradation of this compound or the primary insecticide in the experimental medium.
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Solution 1: Prepare fresh stock solutions for each experiment. This compound is stable in water but may be less stable under certain experimental conditions.[5]
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Possible Cause 2: Variability in the metabolic activity of the non-target organisms.
-
Solution 2: Use a consistent age and developmental stage for your organisms (e.g., specific passage number for cells, specific developmental stage for zebrafish embryos). Ensure consistent environmental conditions (temperature, light cycle).
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Possible Cause 3: Inaccurate pipetting of viscous or low-solubility compounds.
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Solution 3: Ensure complete solubilization of this compound in the stock solvent before diluting into the final medium. Use calibrated pipettes and appropriate mixing techniques.
Problem 3: Unexpected changes in gene expression or signaling pathways in the "this compound only" group.
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Possible Cause: Off-target effects of this compound. As a CAR activator in mammals, this compound can induce the expression of a range of genes involved in xenobiotic metabolism.[4]
-
Solution:
-
Characterize the Off-Target Effects: If you observe unexpected changes, it is important to characterize them. Perform RNA sequencing or qPCR for key metabolic genes (e.g., CYP family members) in your "this compound only" control.
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Acknowledge and Discuss: These off-target effects should be acknowledged and discussed in the interpretation of your results and in any subsequent publications. They represent a real biological effect of the synergist.
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Lower the Concentration: If possible, lower the concentration of this compound to a level that still provides synergism but minimizes the off-target gene expression changes.
-
Data Presentation
Table 1: Summary of Toxicological Data for this compound
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | 2800 mg/kg | [6] |
| Acute Dermal LD50 | Rabbit | 470 mg/kg | [6] |
| Aquatic Toxicity (LC50) | Fish | Moderately Toxic | [1] |
| Aquatic Toxicity (LC50) | Water Fleas | Moderately Toxic | [1] |
| Avian Toxicity | Birds | Practically Non-toxic | [1] |
| Mammalian Toxicity | Mammals | Practically Non-toxic | [1] |
Table 2: Effects of this compound on Cytochrome P450 (CYP) mRNA Expression in Primary Human Hepatocytes
| Treatment | Concentration | Effect on CYP2B mRNA | Effect on CYP3A mRNA | Effect on Replicative DNA Synthesis | Reference |
| This compound | 1 - 30 µM | Increased | Increased | No Effect | [4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in a Cell Line (e.g., HepG2)
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Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.
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Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include a vehicle control group (medium with 0.1% DMSO) and an untreated control group.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Zebrafish Embryo Developmental Toxicity Assay for this compound
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Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.
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Selection of Healthy Embryos: At 4-6 hours post-fertilization (hpf), select healthy, developing embryos for the assay.
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Preparation of Treatment Solutions: Prepare a range of this compound concentrations in embryo medium from a stock solution in DMSO. Include a vehicle control (embryo medium with the same percentage of DMSO) and a negative control (embryo medium only).
-
Exposure: Place 20-30 embryos per well in a 24-well plate with 2 mL of the respective treatment or control solution.
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Endpoint Assessment: Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope. Record mortality, hatching rate, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial deformities).
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Data Analysis: Calculate the percentage of mortality and the prevalence of each type of malformation at each concentration and time point.
Protocol 3: Drosophila melanogaster Feeding Assay with this compound
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Fly Preparation: Use 3-5 day old adult flies that have been starved for 2-4 hours prior to the assay.
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Diet Preparation: Prepare a standard fly food medium (e.g., cornmeal-yeast-agar). For the treatment group, incorporate this compound at various concentrations into the food. For the control group, add only the vehicle (e.g., DMSO) to the food. A colored dye can be added to the food to quantify consumption.
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Feeding Assay: Place a defined number of flies (e.g., 20) in vials containing either the control or this compound-laced food.
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Observation: Monitor the flies for mortality at 24, 48, and 72 hours.
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Quantification of Food Intake (Optional): If a dye was used, the amount of food consumed can be quantified by homogenizing the flies and measuring the absorbance of the dye in the supernatant.
-
Data Analysis: Calculate the survival rate at each time point for each concentration of this compound.
Mandatory Visualizations
Caption: CAR activation pathway by this compound in mammalian cells.
Caption: Workflow for determining this compound cytotoxicity in cell culture.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Mode of action analysis for mouse liver tumor formation by MGK-264 and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
Challenges in the formulation of stable MGK 264 emulsions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the formulation of stable MGK 264 emulsions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsion formulations?
A1: this compound, also known as N-Octyl bicycloheptene dicarboximide, is a synergist used in pesticide formulations.[1][2] It is not an active pesticide itself but is added to formulations containing insecticides like pyrethrins (B594832) and pyrethroids to enhance their efficacy.[1][2][3] this compound works by inhibiting enzymes within insects that would normally break down the active insecticide, thus prolonging its effect.[1][4] In research, stable emulsions are a common delivery system for oil-soluble compounds like this compound and the insecticides it's combined with, allowing for uniform application and bioavailability.
Q2: What are the key physical and chemical properties of this compound to consider during formulation?
A2: this compound is a colorless to slightly yellow, oily liquid with a bitter taste.[5] It is practically insoluble in water but miscible with many organic solvents.[5] Its stability in aqueous environments makes it suitable for emulsion formulations, though it is susceptible to degradation in air.[1] Key properties are summarized in the table below.
Q3: What indicates that my this compound emulsion is unstable?
A3: Emulsion instability can manifest in several ways, including:
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Creaming or Sedimentation: The separation of the emulsion into two distinct layers, with the dispersed phase (oil) rising to the top (creaming) or settling to the bottom (sedimentation), depending on the relative densities of the oil and water phases.[6]
-
Flocculation: The aggregation of dispersed droplets into loose clusters without the rupture of the interfacial film.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the total number of droplets and an increase in the average droplet size. This is an irreversible process that ultimately leads to complete phase separation.[6]
-
Phase Inversion: The emulsion changes from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Phase Separation (Creaming/Sedimentation) | Incorrect emulsifier selection or concentration (improper Hydrophile-Lipophile Balance - HLB).[6] | 1. Calculate the required HLB for your oil phase (this compound and any other oils). 2. Select an emulsifier or a blend of emulsifiers with a matching HLB value. 3. Optimize the emulsifier concentration. Insufficient concentration can lead to incomplete coverage of droplets, while excessive amounts can cause other instability issues. |
| Insufficient homogenization. | 1. Increase the homogenization speed or time. 2. Consider using a high-pressure homogenizer for smaller, more uniform droplet sizes. | |
| High density difference between oil and water phases. | 1. If possible, adjust the density of the continuous phase by adding a weighting agent. | |
| Coalescence (Droplet Size Increase Over Time) | Inadequate emulsifier film strength. | 1. Use a combination of a small-molecule surfactant for rapid adsorption and a polymeric surfactant or protein for long-term steric stabilization. 2. Ensure the emulsifier concentration is above the critical micelle concentration (CMC). |
| High temperature during storage. | 1. Store the emulsion at a controlled, lower temperature. High temperatures can increase droplet kinetic energy and the likelihood of collisions leading to coalescence. | |
| Presence of electrolytes or other destabilizing agents. | 1. Minimize the concentration of salts in the aqueous phase. 2. If an active ingredient is causing instability, consider encapsulating it. | |
| Ostwald Ripening | High solubility of the oil phase in the continuous phase. | 1. Add a small amount of a highly water-insoluble compound (an "Ostwald ripening inhibitor") to the oil phase. This will create an osmotic pressure that counteracts the diffusion of the primary oil. |
| Unexpected Viscosity (Too High or Too Low) | Incorrect oil-to-water ratio. | 1. Adjust the phase volume ratio. Generally, a higher internal phase concentration leads to higher viscosity. |
| Inappropriate emulsifier type or concentration. | 1. Some emulsifiers also act as thickening agents. Evaluate different types of emulsifiers. | |
| Changes in droplet size and distribution. | 1. Monitor the particle size distribution over time. A broadening of the distribution can affect viscosity. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide | [5] |
| Appearance | Colorless to slightly yellow oily liquid | [5] |
| Boiling Point | >150 °C at 2 mm Hg | [5] |
| Density | 1.050 ± 0.010 g/cm³ at 20°C | [5] |
| Water Solubility | Practically insoluble | [5] |
| logP (Octanol-Water Partition Coefficient) | 3.70 (average) | [2] |
| Stability in Water | Very stable | [1] |
| Stability in Air | Short-lived, degrades rapidly | [1] |
Table 2: Typical Parameters for Stable Pesticide Emulsions
| Parameter | Typical Range | Significance for Stability |
| Droplet Size (Diameter) | 100 - 1000 nm | Smaller droplets generally lead to better stability against creaming and sedimentation. |
| Zeta Potential | > |30| mV | A high absolute zeta potential indicates strong electrostatic repulsion between droplets, preventing flocculation and coalescence.[7] |
| Viscosity | Varies depending on application | Higher viscosity of the continuous phase can slow down droplet movement and reduce the rate of creaming or sedimentation. |
| Polydispersity Index (PDI) | < 0.3 | A low PDI indicates a narrow droplet size distribution, which is generally desirable for stability and consistent performance. |
Note: The optimal values for your specific this compound emulsion may vary depending on the co-formulants, desired application, and storage conditions.
Experimental Protocols
Protocol 1: Preparation of an this compound Oil-in-Water (O/W) Emulsion
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound and any other oil-soluble components (e.g., active insecticide, solvent).
-
Add the selected emulsifier(s) to the oil phase. The choice and concentration of the emulsifier should be based on the required HLB of the oil phase.
-
Gently heat the oil phase to ensure all components are fully dissolved and homogenous. A typical temperature is 60-70°C.
-
-
Preparation of the Aqueous Phase:
-
Accurately measure the required volume of deionized water.
-
If using a water-soluble co-surfactant or stabilizer, dissolve it in the water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed.
-
Once all the oil phase has been added, increase the mixing speed to the desired level (e.g., 5,000 - 10,000 rpm) and continue for a specified time (e.g., 5-15 minutes) to form a coarse emulsion.
-
For a finer emulsion with smaller droplet sizes, pass the coarse emulsion through a high-pressure homogenizer.
-
-
Cooling and Storage:
-
Allow the emulsion to cool to room temperature while gently stirring.
-
Store the final emulsion in a sealed container at the desired temperature.
-
Protocol 2: Characterization of the this compound Emulsion
-
Droplet Size and Polydispersity Index (PDI) Measurement:
-
Use a dynamic light scattering (DLS) instrument.
-
Dilute a small sample of the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement according to the instrument's operating procedure. The instrument will provide the average droplet size (Z-average) and the PDI.
-
-
Zeta Potential Measurement:
-
Use an instrument capable of electrophoretic light scattering (ELS), often integrated with a DLS system.
-
Prepare the sample in the same way as for the DLS measurement, ensuring the diluent has a known and appropriate ionic strength.
-
Place the sample in the specific zeta potential cell and perform the measurement. The result will be given in millivolts (mV).[8][9]
-
-
Viscosity Measurement:
-
Use a viscometer or rheometer appropriate for the expected viscosity range of your emulsion.
-
Place a sufficient amount of the undiluted emulsion into the sample holder of the instrument.
-
Conduct the measurement at a controlled temperature and a defined shear rate or over a range of shear rates to characterize the flow behavior.
-
Mandatory Visualization
Caption: Synergistic mechanism of this compound with an insecticide.
Caption: A logical workflow for troubleshooting this compound emulsion stability.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. entegris.com [entegris.com]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
Technical Support Center: Enhancing the Synergistic Ratio of MGK 264 with Permethrin
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the synergistic effects of MGK 264 and permethrin (B1679614) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound synergizes with permethrin?
A1: this compound, or N-Octyl Bicycloheptene Dicarboximide, is not an insecticide itself but a synergist.[1][2] Its primary mode of action is the inhibition of detoxification enzymes within insects, specifically mixed-function oxidases (MFOs), which are a type of cytochrome P450 enzyme.[1] These enzymes are often responsible for metabolizing and breaking down insecticides like permethrin, thus reducing their efficacy. By inhibiting these enzymes, this compound prevents the detoxification of permethrin, allowing the insecticide to remain active in the insect's system for a longer duration and at a higher concentration, which leads to enhanced insecticidal activity.[1][2] This is particularly effective in overcoming metabolic resistance in insect populations.[3][4]
Q2: What is a synergistic ratio and how is it calculated?
A2: The synergistic ratio (SR) is a quantitative measure of the degree of synergism between two compounds. It is calculated by dividing the lethal dose (LD50) or lethal concentration (LC50) of the insecticide alone by the LD50 or LC50 of the insecticide in the presence of the synergist.
Synergistic Ratio (SR) = LD50 of Insecticide Alone / LD50 of Insecticide + Synergist
A synergistic ratio greater than 1 indicates synergism, meaning the synergist increases the toxicity of the insecticide. The higher the SR value, the greater the synergistic effect.[5]
Q3: What are the key factors that can influence the synergistic ratio of this compound with permethrin?
A3: Several factors can impact the synergistic ratio, and optimizing these is key to enhancing the efficacy of the combination:
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Ratio of this compound to Permethrin: The relative concentrations of the synergist and the insecticide in the formulation are critical. An optimal ratio will maximize the inhibition of detoxification enzymes without causing unnecessary toxicity from the synergist itself.
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Insect Species and Life Stage: The level of detoxification enzymes and the susceptibility to both permethrin and this compound can vary significantly between different insect species and even between different life stages (e.g., larvae vs. adults) of the same species.
-
Insecticide Resistance Profile: The synergistic effect of this compound is most pronounced in insect populations that have developed metabolic resistance to pyrethroids like permethrin. In susceptible populations with low levels of detoxification enzymes, the synergistic ratio may be lower.[3][4]
-
Formulation: The solvents, emulsifiers, and other inert ingredients in the formulation can affect the stability, penetration, and bioavailability of both this compound and permethrin, thereby influencing their synergistic interaction.
-
Environmental Conditions: Temperature, humidity, and UV light exposure can affect the stability and degradation of the compounds, potentially altering the observed synergistic ratio.
Troubleshooting Guides
Issue 1: High Variability in Mortality and Inconsistent Results Between Replicates
-
Question: We are observing significant variability in insect mortality across our replicates for the same concentration of the this compound and permethrin mixture. What could be the cause and how can we improve consistency?
-
Answer: High variability can obscure the true dose-response relationship. Here are some potential causes and solutions:
| Possible Cause | Solution |
| Non-uniform Insect Population | Use insects of a consistent age, life stage, and sex. Synchronize the rearing of your insect colony to ensure a homogenous test population. Discard any unhealthy or lethargic individuals before starting the bioassay. |
| Inconsistent Application | For topical applications, ensure the micro-applicator is calibrated correctly and delivering a consistent volume. For spray assays, maintain a constant distance and pressure. Ensure a uniform and consistent application of the mixture to the substrate. |
| Uneven Mixing of Solutions | Ensure that the stock solutions of this compound and permethrin are thoroughly mixed before preparing serial dilutions. Vortex or sonicate the final solution to ensure homogeneity. |
| Environmental Fluctuations | Maintain consistent temperature, humidity, and lighting conditions throughout the experiment and between replicates. |
Issue 2: Low or No Synergistic Effect Observed
-
Question: We are not observing a significant increase in mortality when we combine this compound with permethrin compared to permethrin alone. Why might this be happening?
-
Answer: A lack of a clear synergistic effect can be due to several factors related to the insect strain and experimental design:
| Possible Cause | Solution |
| Insect Strain Susceptibility | The insect population you are testing may not have a significant level of metabolic resistance based on mixed-function oxidase activity. The synergistic effect of this compound is most pronounced in resistant strains. Consider testing a known resistant strain to validate your experimental setup. |
| Sub-optimal Ratio of Synergist to Insecticide | The concentration of this compound may not be sufficient to effectively inhibit the detoxification enzymes. Experiment with different ratios of this compound to permethrin to find the optimal synergistic combination. |
| Incorrect Formulation/Solvent | The solvent used to dissolve the compounds may be inappropriate, leading to poor stability or penetration. Conduct a control with the solvent alone to rule out any adverse effects. Ensure the formulation is suitable for the target insect and application method. |
| Degradation of Compounds | Ensure that the stock solutions are stored correctly and are not expired. Prepare fresh dilutions for each experiment. The stability of permethrin and this compound can be affected by the pH of the water used for dilution. |
Issue 3: High Mortality in the Control Group
-
Question: Our control group (treated with solvent only) is showing significant mortality. What should we do?
-
Answer: High control mortality (typically >10-20%) invalidates the results of a bioassay. The entire assay should be discarded and the cause investigated.
| Possible Cause | Solution |
| Solvent Toxicity | The solvent used (e.g., acetone) may be toxic to the insects at the concentration used. Use the minimum volume of solvent necessary and ensure it has completely evaporated before introducing the insects. Test different, less toxic solvents if the problem persists. |
| Handling Stress | Excessive or rough handling during the transfer of insects can cause injury and mortality. Practice gentle handling techniques. |
| Unhealthy Insect Colony | The insect colony may be suffering from a disease or poor nutrition. Ensure the colony is healthy and maintained under optimal conditions. |
| Contamination | Glassware or other equipment may be contaminated with residual insecticide from previous experiments. Thoroughly clean all equipment with an appropriate solvent and rinse with distilled water before use. |
Data Presentation
The following table provides a hypothetical example of data that could be generated from a topical application bioassay to determine the synergistic ratio of this compound with permethrin against a resistant strain of housefly (Musca domestica).
| Treatment | No. of Insects | LD50 (µ g/insect ) | 95% Confidence Interval | Synergistic Ratio (SR) |
| Permethrin Alone | 200 | 0.15 | 0.12 - 0.18 | - |
| Permethrin + this compound (1:5 ratio) | 200 | 0.03 | 0.02 - 0.04 | 5.0 |
Note: This data is for illustrative purposes only and will vary depending on the insect species, resistance level, and experimental conditions.
Experimental Protocols
Detailed Protocol for Topical Application Bioassay to Determine Synergistic Ratio
This protocol is adapted from standard topical application bioassay methods and is designed to quantify the synergistic effect of this compound on permethrin toxicity.[6][7][8][9]
1. Preparation of Test Solutions:
1.1. Stock Solutions: Prepare a high-concentration stock solution of technical grade permethrin in a suitable solvent (e.g., acetone). Prepare a separate stock solution of this compound in the same solvent. 1.2. Serial Dilutions:
- Permethrin Alone: Perform serial dilutions of the permethrin stock solution to obtain a range of at least 5-7 test concentrations that will result in a mortality range of approximately 10% to 90%.
- Permethrin + this compound: Determine a sub-lethal concentration of this compound from preliminary tests. Prepare a series of permethrin dilutions as above, but in a solution containing the fixed sub-lethal concentration of this compound. 1.3. Control Solution: Prepare a control solution containing only the solvent.
2. Insect Preparation:
2.1. Use 3-5 day old adult insects of a uniform size and from a healthy, synchronized colony. 2.2. Anesthetize the insects using CO2 or by chilling them on a cold plate. 2.3. Sort the anesthetized insects into treatment groups (e.g., 20 insects per replicate, with at least 3 replicates per concentration).
3. Topical Application:
3.1. Use a calibrated micro-applicator to deliver a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each anesthetized insect.[7] 3.2. Treat the control group with the solvent only. 3.3. After application, transfer the insects to clean holding containers with access to food and water.
4. Incubation and Mortality Assessment:
4.1. Maintain the insects under controlled environmental conditions (e.g., 25°C, 60-70% RH, 12:12 L:D photoperiod). 4.2. Assess mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
5. Data Analysis:
5.1. Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality is above 20%, the assay should be repeated. 5.2. Analyze the dose-response data using probit analysis to determine the LD50 values and their 95% confidence intervals for both the permethrin alone and the permethrin + this compound treatments. 5.3. Calculate the synergistic ratio (SR) as described in the FAQs.
Visualizations
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. MGK-264 General Fact Sheet [npic.orst.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. apsnet.org [apsnet.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. protocols.io [protocols.io]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
Technical Support Center: Understanding and Addressing Variability in the Synergistic Effect of MGK 264
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability observed in the synergistic effect of N-octyl bicycloheptene dicarboximide (MGK 264) across different insect species. This compound is a widely used synergist that enhances the efficacy of insecticides, particularly pyrethrins (B594832) and pyrethroids, by inhibiting the metabolic enzymes that insects use to detoxify these compounds.[1][2][3] However, the magnitude of this synergistic effect can differ significantly depending on the insect species, the specific insecticide used, and the presence of insecticide resistance.[2][4][5] This guide will help you navigate these complexities in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a synergist?
A1: this compound is not an insecticide itself but rather a synergist. Its primary mode of action is to inhibit the activity of detoxification enzymes within insects, most notably cytochrome P450 monooxygenases (P450s) and esterases.[1] These enzymes are the insect's natural defense mechanism against foreign compounds like insecticides. By inhibiting these enzymes, this compound prevents the breakdown of the insecticide, allowing it to remain active in the insect's body for a longer period and at a higher concentration, thus increasing its toxicity and effectiveness.[1] This synergistic action can help to reduce the amount of insecticide needed for effective pest control and can also play a role in managing insecticide resistance.[1][2]
Q2: Why do I see different levels of synergism with this compound in different insect species?
A2: The variability in the synergistic effect of this compound across different insect species is a well-documented phenomenon and can be attributed to several factors:
-
Differences in Detoxification Enzyme Profiles: The types and levels of detoxification enzymes (P450s, esterases, etc.) can vary significantly among insect species. A species that relies heavily on a specific P450 enzyme that is strongly inhibited by this compound will show a greater synergistic effect than a species that utilizes a different, less sensitive enzyme or detoxification pathway.
-
Insecticide Resistance Mechanisms: Insecticide-resistant populations often exhibit elevated levels of detoxification enzymes. In such cases, this compound can be particularly effective in restoring the susceptibility of the resistant strain to the insecticide.[2][6] The degree of synergism will depend on the specific resistance mechanism present in the insect population.
-
Cuticular Penetration: The rate at which this compound and the insecticide penetrate the insect's cuticle can influence their interaction and the resulting synergistic effect. Differences in cuticular composition among species can lead to variations in penetration rates.
-
Target Site Sensitivity: While this compound primarily acts on metabolic enzymes, the sensitivity of the insecticide's target site (e.g., the sodium channel for pyrethroids) can also play a role.
Q3: I am not seeing the expected synergistic effect in my experiments. What could be the issue?
A3: Several factors could contribute to a lower-than-expected synergistic effect. Consider the following troubleshooting steps:
-
Sub-optimal Synergist-to-Insecticide Ratio: The ratio of this compound to the insecticide is critical. An incorrect ratio may not provide sufficient inhibition of the detoxification enzymes. It is advisable to perform dose-response experiments with varying ratios to determine the optimal combination for your target insect species and insecticide.
-
Timing of Application: The timing of this compound application relative to the insecticide can be important. Pre-exposure to the synergist before the insecticide application may be necessary to allow for adequate inhibition of the detoxification enzymes.
-
Insecticide Resistance: If you are working with a field-collected population, it is possible that the insects have developed resistance mechanisms that are not effectively overcome by this compound alone. This could include target-site insensitivity or other metabolic pathways not inhibited by this compound.
-
Experimental Conditions: Factors such as temperature, humidity, and the age and nutritional status of the insects can influence their metabolic rate and, consequently, the effectiveness of the synergist. Ensure that your experimental conditions are consistent and controlled.
-
Formulation and Delivery: The formulation of the insecticide and synergist, as well as the method of application (e.g., topical, residual), can affect their bioavailability and interaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no synergistic effect observed | - Incorrect synergist-to-insecticide ratio.- Inappropriate timing of application.- Presence of insecticide resistance mechanisms not susceptible to this compound.- Sub-optimal experimental conditions. | - Conduct a dose-response matrix experiment to determine the optimal ratio.- Test pre-exposure of insects to this compound for varying durations before insecticide application.- Characterize the resistance mechanisms in your insect population (e.g., target-site mutation analysis).- Standardize and control environmental conditions (temperature, humidity) and insect rearing protocols. |
| High variability in results between replicates | - Inconsistent application of insecticide and/or synergist.- Heterogeneity in the insect population (e.g., age, genetic background).- Instability of the chemical solutions. | - Ensure precise and consistent application techniques (e.g., use of calibrated micro-applicators).- Use a well-characterized and homogenous insect population.- Prepare fresh chemical solutions for each experiment and protect them from light and extreme temperatures. |
| Unexpected mortality in control group (synergist only) | - Contamination of the synergist solution.- High concentration of the synergist causing direct toxicity.- Sensitivity of the insect species to the synergist. | - Use high-purity this compound and fresh, clean solvents.- Determine the maximum non-lethal dose of this compound for your target insect species through preliminary bioassays.- Review literature for known sensitivities of your insect species to this compound. |
Quantitative Data on Synergistic Ratios
The synergistic ratio (SR) is a key metric used to quantify the effectiveness of a synergist. It is typically calculated as the LD50 (or LC50) of the insecticide alone divided by the LD50 (or LC50) of the insecticide in the presence of the synergist. A higher SR indicates a greater synergistic effect.
The following table summarizes some reported synergistic ratios for this compound with various insecticides in different insect species. Please note that these values can vary depending on the specific strains and experimental conditions.
| Insect Species | Insecticide | Synergistic Ratio (SR) | Reference |
| Spodoptera littoralis (Susceptible Strain) | Cyhexatin | ~40.8 | [7] |
| Spodoptera littoralis (Field Strain) | Cyhexatin | ~7.3 | [7] |
| Blattella germanica (Resistant Strains) | Permethrin | 1.87 - 2.51 | [8][9] |
| Aedes aegypti (Resistant Strains) | Permethrin | Varies with population | [6] |
| Musca domestica (Resistant Strains) | Pyrethroids | Synergism observed, specific ratios vary | [10] |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Topical Application Bioassay for Determining Synergistic Ratio
This method is used to determine the toxicity of an insecticide with and without a synergist when applied directly to the insect.
Materials:
-
Technical grade insecticide
-
Technical grade this compound
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe or micro-applicator
-
Test insects (e.g., adult mosquitoes, house flies, or cockroach nymphs)
-
Holding containers with food and water
-
CO2 or cold anesthesia for immobilizing insects
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the insecticide in acetone. From this, make a series of serial dilutions to create a range of concentrations.
-
Prepare a stock solution of this compound in acetone.
-
Prepare solutions containing a fixed, sub-lethal concentration of this compound mixed with each of the serial dilutions of the insecticide. The concentration of this compound should be determined in preliminary experiments to be the highest concentration that causes little to no mortality on its own.
-
-
Insect Treatment:
-
Immobilize the insects using CO2 or by chilling them on a cold plate.
-
Using a calibrated micro-applicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of the insecticide solution or the insecticide + this compound solution to the dorsal thorax of each insect.
-
A control group should be treated with acetone only, and another with the this compound solution only.
-
Treat at least 3-4 replicates of 10-20 insects per concentration.
-
-
Observation:
-
Place the treated insects in clean holding containers with access to food and water.
-
Maintain the insects under controlled conditions (e.g., 25°C, 60-70% RH).
-
Record mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform a probit or logit analysis to determine the LD50 (the dose required to kill 50% of the population) for the insecticide alone and for the insecticide + this compound.
-
Calculate the Synergistic Ratio (SR) as: SR = LD50 of insecticide alone / LD50 of insecticide + this compound
-
Protocol 2: CDC Bottle Bioassay for Evaluating Synergism
This method is commonly used for monitoring insecticide resistance and can be adapted to assess the effect of synergists.
Materials:
-
250 ml glass bottles
-
Technical grade insecticide
-
Technical grade this compound
-
Acetone
-
Pipettes
-
Aspirator for transferring insects
-
Timer
Procedure:
-
Bottle Coating:
-
Prepare a solution of the insecticide in acetone at a pre-determined diagnostic concentration.
-
Prepare a solution of the insecticide and this compound in acetone.
-
Coat the inside of the glass bottles with 1 ml of the desired solution. Control bottles are coated with acetone only, and synergist-only bottles with the this compound solution.
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the chemical(s) on the inner surface.
-
-
Insect Exposure:
-
Introduce 20-25 test insects into each bottle using an aspirator.
-
Start the timer immediately.
-
-
Observation:
-
Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours or until all insects in the insecticide-only bottle are dead.
-
-
Data Analysis:
-
Compare the time to 50% mortality (LT50) or the mortality rate at a specific time point between the insecticide-only and the insecticide + this compound treatments. A significant decrease in LT50 or an increase in mortality in the presence of this compound indicates synergism.
-
Protocol 3: Enzyme Activity Assays
These assays can be used to directly measure the inhibitory effect of this compound on detoxification enzymes.
A. Cytochrome P450 Monooxygenase (P450) Activity Assay (using 7-ethoxycoumarin (B196162) O-deethylation - ECOD)
Materials:
-
Insect homogenate (prepared from whole bodies or specific tissues like midguts)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
7-ethoxycoumarin (substrate)
-
NADPH (cofactor)
-
Glycine (B1666218) buffer (pH 10.4)
-
7-hydroxycoumarin (standard)
-
Microplate reader (fluorescence)
Procedure:
-
Enzyme Preparation: Homogenize insect tissue in cold potassium phosphate buffer and centrifuge to obtain the microsomal fraction (which is rich in P450s).
-
Reaction Mixture: In a microplate well, combine the enzyme preparation, buffer, and 7-ethoxycoumarin.
-
Initiate Reaction: Add NADPH to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Add glycine buffer to stop the reaction.
-
Measurement: Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
Inhibition Assay: To test the effect of this compound, pre-incubate the enzyme preparation with different concentrations of this compound before adding the substrate and NADPH. Compare the enzyme activity with and without the inhibitor to determine the degree of inhibition.
B. Esterase Activity Assay (using α-naphthyl acetate)
Materials:
-
Insect homogenate
-
Phosphate buffer (pH 7.0)
-
α-naphthyl acetate (B1210297) (substrate)
-
Fast Blue B salt (stain)
-
Microplate reader (absorbance)
Procedure:
-
Enzyme Preparation: Homogenize insect tissue in cold phosphate buffer and centrifuge to obtain the supernatant.
-
Reaction Mixture: In a microplate well, combine the enzyme preparation and the α-naphthyl acetate solution.
-
Incubation: Incubate at room temperature for a specific time.
-
Color Development: Add Fast Blue B salt solution to stop the reaction and develop a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Inhibition Assay: To assess the inhibitory effect of this compound, pre-incubate the enzyme preparation with this compound before adding the substrate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed.
Caption: Mechanism of this compound Synergism.
Caption: Topical Application Bioassay Workflow.
Caption: Enzyme Activity Assay Workflow.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. CDC Bottle Assay | LITE [lite.lstmed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 7. cdc.gov [cdc.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Standard operating procedure for impregnation of filter papers for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
Technical Support Center: Enhancing MGK 264 Efficacy in Resistant Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the synergist MGK 264, particularly in insect populations that have developed resistance to insecticides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-Octyl Bicycloheptene Dicarboximide, is an insecticide synergist.[1][2][3] It is not an insecticide itself but is designed to increase the effectiveness of other insecticides, particularly pyrethrins (B594832) and synthetic pyrethroids.[1][3][4] Its primary mode of action is the inhibition of detoxification enzymes within insects, specifically mixed-function oxidases (MFOs), which are part of the cytochrome P450 enzyme system.[1][5] By inhibiting these enzymes, this compound prevents or slows down the metabolic breakdown of the insecticide, allowing it to remain active in the insect's body for a longer period and at a higher concentration, thus enhancing its lethality.[1][6]
Q2: How does insect resistance affect the performance of this compound?
A2: The primary type of resistance that this compound helps to overcome is metabolic resistance, where insects overproduce detoxification enzymes like cytochrome P450s to break down insecticides.[7][8][9] However, the efficacy of this compound can be compromised if the insect population has developed other resistance mechanisms, such as:
-
Target-site insensitivity: Mutations in the target sites of the insecticide (e.g., voltage-gated sodium channels for pyrethroids) can prevent the insecticide from binding, rendering it ineffective. In such cases, this compound will have a limited effect as the insecticide itself cannot perform its function.
-
Reduced cuticular penetration: A thicker or modified insect cuticle can slow down the absorption of the insecticide, reducing its concentration at the target site.[10]
-
Behavioral resistance: Insects may develop behaviors to avoid contact with treated surfaces.[10]
Q3: Can this compound be used with other synergists?
A3: Yes, combining this compound with other synergists can be a highly effective strategy. For instance, piperonyl butoxide (PBO) is another commonly used synergist that also inhibits cytochrome P450 enzymes.[5] Formulations containing both this compound and PBO have been shown to be more effective in synergizing pyrethrins than either synergist used alone.[11] This "dual synergist system" can provide a broader spectrum of enzyme inhibition, potentially overcoming a wider range of metabolic resistance mechanisms.[11]
Q4: Are there formulation strategies that can improve this compound's performance?
A4: While specific research on advanced formulations for this compound is limited in the public domain, general principles of formulation science can be applied to enhance its bioavailability in insects. Strategies such as self-emulsifying drug delivery systems (SEDDS), nanoparticles, and the use of permeation enhancers could potentially improve the uptake and penetration of this compound through the insect cuticle, leading to a higher concentration at its target site (the detoxification enzymes).[12]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| Reduced or no synergistic effect of this compound with a pyrethroid insecticide in a previously susceptible insect population. | Development of metabolic resistance (overexpression of cytochrome P450s). | 1. Confirm resistance using a synergist bioassay (see Experimental Protocol section).2. Increase the ratio of this compound to the insecticide in the formulation.3. Consider using a combination of this compound and another synergist like PBO. |
| This compound shows a synergistic effect, but the overall mortality rate is still low. | Presence of multiple resistance mechanisms (e.g., target-site insensitivity in addition to metabolic resistance). | 1. Investigate the presence of target-site mutations (e.g., kdr mutations for pyrethroids) through molecular assays.2. If target-site resistance is confirmed, switch to an insecticide with a different mode of action.3. Continue using this compound with the new insecticide if metabolic resistance is also present. |
| Inconsistent results in synergism bioassays. | Improper experimental technique or variability in the insect population. | 1. Ensure precise and consistent application of the insecticide and synergist in your bioassays.2. Use a standardized and healthy insect population of a specific age and life stage.3. Review and standardize your bioassay protocol (see Experimental Protocol section). |
Quantitative Data on this compound Synergism
The following table summarizes data from a study on the synergistic effects of this compound in combination with the insecticide cyhexatin (B141804) in both susceptible and field (resistant) strains of Spodoptera littoralis.
| Strain | Treatment | LD50 (µ g/larva ) | Synergistic Ratio (SR) |
| Susceptible | Cyhexatin alone | 40 | - |
| Cyhexatin + this compound | 0.98 | 40.8 | |
| Field (Resistant) | Cyhexatin alone | 1.1 | - |
| Cyhexatin + this compound | 0.15 | 7.3 |
Data adapted from Radwan, H.S.A., et al. (1979).[13] Synergistic Ratio (SR) = LD50 of insecticide alone / LD50 of insecticide + synergist
This data clearly demonstrates that this compound significantly increases the toxicity of cyhexatin in both susceptible and resistant strains, although the synergistic effect is more pronounced in the susceptible strain.
Experimental Protocols
Protocol 1: Synergist Bioassay to Determine Metabolic Resistance
This protocol is adapted from the CDC bottle bioassay and is designed to determine if metabolic resistance is a significant factor in a resistant insect population.
Materials:
-
Technical grade insecticide
-
Technical grade this compound
-
High-purity acetone (B3395972)
-
Glass bottles (250 ml) with screw caps
-
Micropipettes
-
Vortex mixer
-
Susceptible and resistant strains of the target insect
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the insecticide in acetone.
-
Prepare a stock solution of this compound in acetone.
-
From the stock solutions, prepare serial dilutions of the insecticide.
-
Prepare a separate set of serial dilutions of the insecticide that also contain a fixed, sub-lethal concentration of this compound. The concentration of this compound should be determined in preliminary experiments to be the highest concentration that causes no or minimal mortality on its own.
-
-
Coating the Bottles:
-
Pipette 1 ml of each insecticide dilution (with and without this compound) into separate glass bottles.
-
Prepare control bottles with 1 ml of acetone only.
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the chemical(s) on the inner surface.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each bottle.
-
Store the bottles at a constant temperature and humidity.
-
-
Data Collection:
-
Record insect mortality at regular intervals (e.g., every 15 minutes) up to 2 hours, and then at 24 hours.
-
Consider an insect to be dead if it cannot stand or fly in a coordinated manner.
-
-
Data Analysis:
-
Calculate the mortality rate for each concentration at each time point.
-
Determine the LC50 (lethal concentration to kill 50% of the population) for the insecticide alone and for the insecticide with this compound.
-
Calculate the Synergistic Ratio (SR) as described in the data table section. A high SR indicates that metabolic resistance is a significant factor.
-
Visualizations
Signaling Pathway of P450-Mediated Insecticide Resistance
Caption: P450-mediated resistance and this compound inhibition.
Experimental Workflow for Synergist Bioassay
Caption: Workflow for conducting a synergist bioassay.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. MGK-264 — Insecticides ✅ Buy [agro.revada-group.com]
- 3. MGK-264 General Fact Sheet [npic.orst.edu]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Synergists [npic.orst.edu]
- 7. mdpi.com [mdpi.com]
- 8. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Synergists in Resistance Management | PPTX [slideshare.net]
- 10. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing In Vitro Experiments with MGK 264
Welcome to the technical support center for MGK 264. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during in vitro studies of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pH conditions for this compound activity in vitro?
A1: Based on available data, this compound is a chemically stable compound. For optimal performance in your in vitro assays, please refer to the following conditions:
-
pH: this compound is stable within a pH range of 6 to 8. The typical pH of the technical product is around 6.9, with a usual range of 6.8 to 7.2. Maintaining your assay buffer within this neutral to slightly acidic or alkaline range is recommended.[1][2][3][4]
-
Temperature: this compound is stable to heat. While a specific optimal temperature for its enzymatic inhibitory activity has not been extensively documented in the literature, standard cell culture and enzyme assay conditions (e.g., 37°C) are generally appropriate. However, it is always best practice to empirically determine the optimal temperature for your specific assay system.
Q2: What is the primary mechanism of action of this compound in vitro?
A2: this compound functions as a synergist, primarily by inhibiting the activity of cytochrome P450 (CYP450) enzymes. In insects, this inhibition prevents the metabolic breakdown of insecticides, thereby increasing their efficacy. In mammalian systems, this compound has been shown to be an activator of the Constitutive Androstane (B1237026) Receptor (CAR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism, including certain cytochrome P450s.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is a colorless, oily liquid. It is miscible with many organic solvents such as kerosene, aliphatic alcohols, esters, ketones, and halogenated hydrocarbons. For most in vitro assays, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then dilute it to the final desired concentration in your assay medium. Ensure the final solvent concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Data Presentation
Table 1: Recommended In Vitro Conditions for this compound
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 8.0 | Stable within this range. Optimal activity is likely within a narrower, empirically determined range for your specific assay. |
| Temperature | Stable at elevated temperatures | Standard assay temperatures (e.g., 25-37°C) are generally suitable. Optimization is recommended. |
| Solvent | DMSO, Ethanol | Prepare a high-concentration stock solution and dilute to the final assay concentration. |
| Final Solvent Concentration | ≤0.1% | Minimize to prevent solvent effects on cells or enzymes. |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP450) Inhibition Assay (Insect Microsomes)
This protocol provides a general framework for assessing the inhibitory effect of this compound on insect CYP450 activity. It is recommended to optimize substrate concentrations and incubation times for your specific insect microsome preparation.
Materials:
-
Insect microsomes (e.g., from Spodoptera frugiperda or other relevant insect species)
-
This compound
-
Appropriate CYP450 substrate (e.g., a fluorogenic probe or a compound metabolized to a quantifiable product)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
96-well microplate (black for fluorescent assays, clear for colorimetric or LC-MS analysis)
-
Plate reader (fluorometer, spectrophotometer) or LC-MS/MS system
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at 100x the final desired concentrations.
-
Assay Reaction Mixture: In each well of the microplate, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Insect microsomes (the amount should be optimized to yield a linear reaction rate)
-
1 µL of this compound dilution (or solvent control)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10 minutes.
-
Initiate Reaction: Add the CYP450 substrate to each well to initiate the reaction.
-
Start NADPH Regeneration: Add the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at the desired temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or perchloric acid).
-
Detection: Measure the product formation using a plate reader or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Constitutive Androstane Receptor (CAR) Activation Assay (Luciferase Reporter Assay)
This protocol describes a cell-based reporter gene assay to measure the activation of CAR by this compound.
Materials:
-
HepG2 cells (or other suitable human liver cell line)
-
CAR expression vector
-
Luciferase reporter vector containing CAR response elements
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
Positive control (e.g., CITCO for human CAR)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CAR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a positive control, and a solvent control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold activation for each concentration of this compound relative to the solvent control.
Troubleshooting Guides
Table 2: Troubleshooting for In Vitro CYP450 Inhibition Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Inconsistent incubation times | Use a multi-channel pipette for simultaneous addition of reagents. | |
| Microsome instability | Aliquot and store microsomes at -80°C; avoid repeated freeze-thaw cycles. | |
| No or low inhibition observed | This compound concentration too low | Test a wider and higher range of concentrations. |
| Inactive this compound | Check the purity and storage conditions of the compound. | |
| Incorrect assay conditions | Optimize pH, temperature, and incubation time for the specific insect microsomes. | |
| High background signal | Substrate instability | Prepare fresh substrate solution for each experiment. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Autofluorescence of this compound (for fluorescent assays) | Run a control without substrate to check for compound interference. |
Table 3: Troubleshooting for CAR Activation Assays
| Issue | Possible Cause | Suggested Solution |
| Low transfection efficiency | Suboptimal cell density | Optimize cell seeding density. |
| Poor quality of plasmid DNA | Use high-purity plasmid DNA. | |
| Incorrect transfection reagent to DNA ratio | Optimize the ratio according to the manufacturer's protocol. | |
| High cell death | Cytotoxicity of this compound | Test a lower range of concentrations; perform a cell viability assay in parallel. |
| Contamination | Practice sterile cell culture techniques. | |
| Low signal-to-background ratio | Low reporter gene expression | Use a stronger promoter in the reporter vector or a more sensitive luciferase substrate. |
| High background luciferase activity | Ensure complete cell lysis; use a reporter lysis buffer that minimizes background. | |
| Inconsistent results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Edge effects in the 96-well plate | Avoid using the outer wells or fill them with sterile PBS to maintain humidity. |
Mandatory Visualizations
Caption: Workflow for the in vitro CYP450 inhibition assay.
Caption: Simplified signaling pathway of CAR activation by this compound.[5][6][7][8][9]
References
- 1. Optimizing Pesticide Performance [lsuagcenter.com]
- 2. atticusllc.com [atticusllc.com]
- 3. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 4. Water pH and Pesticide Activity [growertalks.com]
- 5. Frontiers | Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives [frontiersin.org]
- 6. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Xenobiotic Receptors: Driving into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor recovery of MGK 264 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of MGK 264 during sample preparation.
Troubleshooting Poor Recovery of this compound
Poor recovery of this compound can be attributed to several factors, from sample matrix complexity to suboptimal extraction procedures. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why am I experiencing low recovery of this compound from my samples?
Answer: Low recovery of this compound can stem from several factors throughout the analytical workflow. The following sections break down potential causes and provide targeted troubleshooting strategies.
A logical approach to troubleshooting this issue is outlined in the diagram below.
Validation & Comparative
A Comparative Analysis of MGK 264 and Piperonyl Butoxide (PBO) as Insecticide Synergists
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing effort to develop effective and sustainable pest control strategies, insecticide synergists play a pivotal role. These compounds, while often exhibiting little to no insecticidal activity on their own, enhance the potency of active ingredients, thereby increasing their efficacy, combating resistance, and potentially reducing the overall amount of insecticide required.[1][2][3] This guide provides a detailed comparative analysis of two widely used synergists: N-octyl bicycloheptene dicarboximide (MGK 264) and piperonyl butoxide (PBO). Both are frequently co-formulated with insecticides such as pyrethrins (B594832) and synthetic pyrethroids.[1][4]
This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative performance based on available data, and detailed experimental protocols for their evaluation.
Mechanism of Action: Inhibition of Metabolic Enzymes
The primary mechanism by which both this compound and PBO exert their synergistic effect is through the inhibition of metabolic enzymes within the insect, most notably the cytochrome P450 monooxygenases (P450s).[3] These enzymes are a primary line of defense for insects, detoxifying xenobiotics, including insecticides, and reducing their efficacy.[3] By inhibiting these P450 enzymes, this compound and PBO prevent or slow down the metabolic breakdown of the insecticide, leading to a higher concentration of the active ingredient reaching its target site in the insect's nervous system and prolonging its action.[3] This action not only enhances the insecticide's potency but also plays a crucial role in managing metabolic resistance, where insects overproduce these detoxification enzymes.[1]
dot
Caption: Inhibition of cytochrome P450 by synergists.
Comparative Performance Analysis
Direct, side-by-side quantitative comparisons of this compound and PBO in recent, peer-reviewed literature are limited. Much of the foundational comparative work was conducted in the mid-20th century. However, the available data and historical reports provide valuable insights into their relative performance.
A notable comparative study by S.C. Saxena in 1967, published in Applied Entomology and Zoology, concluded that this compound is slightly less effective than piperonyl butoxide as a pyrethrum synergist.[5] The study also highlighted the economic advantage of this compound and suggested that a combination of both synergists could be more effective than either used alone.[5][6] This concept of a "dual synergist system" was also explored by Baker in 1963.[6]
The Environmental Protection Agency (EPA) has also noted that PBO is a more widely registered and heavily used synergist compared to this compound, which may be attributed to its higher efficacy and excellent stability.[4][7]
Table 1: Summary of Comparative Efficacy of this compound and PBO
| Feature | This compound | Piperonyl Butoxide (PBO) |
| Primary Mechanism | Inhibition of cytochrome P450 monooxygenases | Inhibition of cytochrome P450 monooxygenases |
| Relative Efficacy | Generally considered slightly less effective than PBO | Generally considered more effective than this compound |
| Use in Combination | A mixture with PBO may be more effective than either alone | A mixture with this compound may be more effective than either alone |
| Economic Factor | Historically considered more economical than PBO | |
| Regulatory Status | Registered for fewer uses compared to PBO | More widely registered and used |
Experimental Protocols for Synergist Evaluation
To quantitatively assess and compare the synergistic activity of this compound and PBO, standardized bioassays are essential. The following are detailed methodologies for two common experimental approaches: the topical application bioassay and the residual film bioassay.
Calculating Synergistic Ratio (SR)
The degree of synergism is quantified by the Synergistic Ratio (SR). This is calculated by comparing the median lethal dose (LD50) or median lethal concentration (LC50) of the insecticide alone to that of the insecticide in the presence of the synergist.
Formula: SR = LD50 (or LC50) of Insecticide Alone / LD50 (or LC50) of Insecticide + Synergist[8]
An SR value greater than 1 indicates synergism.
dot
Caption: Workflow for evaluating insecticide synergists.
Topical Application Bioassay
This method is precise for determining the dose of an insecticide that is lethal to an insect.[9]
Objective: To determine the LD50 of an insecticide with and without a synergist by direct application to individual insects.
Materials:
-
Test insects (e.g., houseflies, Musca domestica) of a uniform age and size.[10]
-
Technical grade insecticide.
-
This compound and PBO.
-
Acetone (B3395972) or another suitable volatile solvent.
-
Micro-applicator capable of delivering precise volumes (e.g., 1 µL).[9]
-
Holding cages or petri dishes with a food source.
-
CO2 for anesthetizing insects.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the insecticide in acetone. From this, create a series of serial dilutions to establish a range of doses that will produce between 10% and 90% mortality.[10]
-
Prepare separate stock solutions of this compound and PBO in acetone.
-
Prepare treatment solutions by mixing a fixed, sublethal concentration of each synergist with each insecticide dilution. The sublethal concentration of the synergist should be determined in preliminary tests to ensure it does not cause significant mortality on its own.
-
A control group treated with acetone only should be included.
-
-
Insect Treatment:
-
Anesthetize a batch of insects with CO2.
-
Using the micro-applicator, apply a small, precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each insect.[9]
-
Treat at least 3-4 replicates of 10-20 insects for each concentration and for the control.
-
-
Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Assess mortality at 24 hours post-treatment. Insects that are unable to move when gently prodded are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the dose-mortality data to determine the LD50 for the insecticide alone and for each insecticide-synergist combination.
-
Calculate the Synergistic Ratio (SR) for both this compound and PBO.
-
Residual Film Bioassay
This method assesses the toxicity of an insecticide residue on a surface.[11][12]
Objective: To determine the LC50 of an insecticide with and without a synergist when insects are exposed to a treated surface.
Materials:
-
Test insects.
-
Insecticide, this compound, and PBO.
-
Acetone or another suitable volatile solvent.
-
Glass vials or petri dishes.
-
Pipettes.
-
A device for evenly coating the inside of the containers (e.g., a vial roller).
Procedure:
-
Solution Preparation:
-
Prepare insecticide and synergist solutions in acetone as described for the topical application bioassay.
-
-
Container Coating:
-
Pipette a known volume of each test solution into a glass vial or petri dish.
-
Roll the container on a vial roller until the solvent has completely evaporated, leaving a uniform film of the chemical(s) on the inner surface.[11]
-
-
Insect Exposure:
-
Introduce a known number of insects (e.g., 10-20) into each treated container.
-
Seal the containers with a breathable material.
-
Include at least 3-4 replicates for each concentration and the control.
-
-
Observation:
-
Record mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Correct for control mortality and perform probit analysis to determine the LC50 for the insecticide alone and with each synergist.
-
Calculate the Synergistic Ratio (SR) for both this compound and PBO.
-
Conclusion
Both this compound and piperonyl butoxide are effective synergists that enhance the activity of insecticides by inhibiting the insect's metabolic defenses. Based on available literature, PBO is generally considered the more potent of the two, though a combination of both may offer superior synergistic action. For researchers and professionals in drug development, a thorough understanding of their comparative efficacy is crucial for the formulation of effective and sustainable insecticide products.
The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to generate quantitative data on the synergistic performance of this compound and PBO. Such data is invaluable for optimizing insecticide formulations, managing resistance, and advancing the field of pest control.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pestgeekpodcast.com [pestgeekpodcast.com]
- 3. publichealthtoxicology.com [publichealthtoxicology.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. On Synergised and Unisynergised Pyrethrum : III. A Comparative Evaluation of Piperonyl Butoxide and MGK-264 as Pyrethrum Synergists [jstage.jst.go.jp]
- 6. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Mode of Action of Insecticide Synergists (1967) | Robert L. Metcalf | 185 Citations [scispace.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
Validating the Synergistic Effect of MGK 264 with a New Pyrethroid Insecticide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a new pyrethroid insecticide when used in combination with the synergist MGK 264 (N-Octyl bicycloheptene dicarboximide). The inclusion of experimental data, detailed methodologies, and visual workflows aims to facilitate the evaluation and potential adoption of this synergistic approach in pest management and insecticide development programs. This compound itself is not an insecticide but enhances the efficacy of active ingredients like pyrethroids by inhibiting the metabolic enzymes that insects use to detoxify themselves.[1] This can lead to improved pest control, reduced insecticide application rates, and a strategy to combat the development of insecticide resistance.
Performance Data: Synergistic Effect on Pyrethroid Toxicity
The following tables summarize the quantitative data from a study evaluating the synergistic effect of a cytochrome P450 monooxygenase inhibitor, similar in function to this compound, on the toxicity of new pyrethroid insecticides against the housefly, Musca domestica. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide required to kill 50% of the test population. The synergistic ratio (SR) is calculated to quantify the extent of synergism.
Synergistic Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist
A higher SR value indicates a greater synergistic effect.
Table 1: Toxicity of New Pyrethroid Insecticides Against a Susceptible Strain of Musca domestica
| Insecticide | LC50 (mg/L) | 95% Confidence Limits |
| Bifenthrin | 10.89 | 8.99 - 12.98 |
| Cypermethrin | 4.90 | 4.08 - 5.76 |
| Deltamethrin | 13.17 | 11.23 - 15.21 |
Table 2: Toxicity of New Pyrethroid Insecticides in Combination with a Synergist (PBO) Against a Resistant Strain of Musca domestica*
| Insecticide Combination | LC50 (mg/L) | 95% Confidence Limits | Synergistic Ratio (SR) |
| Bifenthrin | 127.62 | 108.76 - 150.11 | |
| Bifenthrin + PBO | 21.94 | 18.02 - 26.31 | 5.82 |
| Cypermethrin | 317.45 | 267.32 - 381.18 | |
| Cypermethrin + PBO | 43.86 | 35.85 - 53.07 | 7.24 |
| Deltamethrin | 209.12 | 177.01 - 247.12 | |
| Deltamethrin + PBO | 38.76 | 31.99 - 46.23 | 5.39 |
*PBO (Piperonyl butoxide) is a well-known inhibitor of cytochrome P450 monooxygenases, the same enzyme family inhibited by this compound. The data from the study by Khan et al. (2013) using PBO is presented here as a representative example of the synergistic effect achievable with this class of compounds.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established insecticide bioassay protocols.[2][5]
Insect Rearing
-
Species: Musca domestica (housefly)
-
Rearing Conditions: A susceptible laboratory strain and a resistant field-collected strain are maintained in separate cages.
-
Diet: Adult flies are provided with a diet of powdered milk and sugar. Larvae are reared on a medium of milk powder, sugar, yeast, grass meal, and wheat bran.
-
Environmental Control: Cultures are maintained at a constant temperature of 25±2°C, relative humidity of 60±5%, and a 12-hour light to 12-hour dark photoperiod.
Topical Bioassay for LC50 Determination
This method is used to determine the dose of insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect.
-
Insect Preparation: 3-5 day old adult female houseflies are used for the bioassay.
-
Insecticide Preparation: The pyrethroid insecticide is dissolved in a suitable solvent (e.g., acetone) to prepare a series of dilutions.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly. A control group is treated with the solvent only.
-
Observation: After treatment, the flies are placed in clean containers with a food source. Mortality is assessed after 24 and 48 hours. Flies that are unable to move when prodded are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value and its 95% confidence limits.
Synergism Bioassay
This experiment evaluates the ability of this compound to enhance the toxicity of the pyrethroid insecticide.
-
Synergist Pre-treatment: A sub-lethal dose of this compound (a dose that causes little to no mortality on its own) is applied topically to the houseflies 1 hour before the insecticide treatment.[2]
-
Insecticide Application: Following the synergist pre-treatment, the pyrethroid insecticide is applied topically at various concentrations as described in the LC50 determination protocol.
-
Controls: Control groups include flies treated with the solvent only, the insecticide only, and this compound only.
-
Data Collection and Analysis: Mortality is recorded after 24 and 48 hours. The LC50 of the insecticide in the presence of this compound is calculated using probit analysis. The Synergistic Ratio (SR) is then calculated to quantify the level of synergism.
Visualizing the Mechanism and Workflow
Signaling Pathway of Pyrethroid Detoxification and Inhibition by this compound
Pyrethroid insecticides are typically metabolized and detoxified by the cytochrome P450 mixed-function oxidase (MFO) system within the insect. This compound acts as a synergist by inhibiting this enzyme system, thereby preventing the breakdown of the insecticide and increasing its toxic effect.
Caption: Pyrethroid detoxification pathway and its inhibition by this compound.
Experimental Workflow for Validating Synergism
The following diagram illustrates the logical flow of the experimental procedure to validate the synergistic effect of this compound with a new pyrethroid insecticide.
Caption: Experimental workflow for synergism validation.
References
- 1. MGK-264 General Fact Sheet [npic.orst.edu]
- 2. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Insecticide Efficacy: A Comparative Guide to Cross-Resistance Studies with and without MGK 264
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance in insect populations necessitates innovative strategies to maintain the efficacy of existing and novel chemical controls. One such strategy involves the use of synergists, compounds that, while possessing little to no insecticidal activity on their own, enhance the potency of insecticides. This guide provides an objective comparison of insecticide performance with and without the synergist MGK 264 (N-octyl bicycloheptene dicarboximide), supported by experimental data, to aid in the development of effective resistance management programs.
This compound functions by inhibiting the activity of detoxification enzymes within insects, particularly the cytochrome P450 monooxygenases (P450s).[1] These enzymes are a primary mechanism through which insects metabolize and develop resistance to insecticides, especially pyrethrins (B594832) and synthetic pyrethroids.[2][3] By blocking these enzymes, this compound allows the insecticide to exert its toxic effect more effectively, often overcoming established resistance.[1]
Quantitative Analysis of Synergism
The synergistic effect of this compound can be quantified by comparing the lethal dose (LD50) or lethal concentration (LC50) of an insecticide required to kill 50% of a test population with and without the addition of the synergist. A lower LD50/LC50 value in the presence of the synergist indicates a positive synergistic effect. The Synergism Ratio (SR) is a key metric calculated as follows:
SR = LD50 of Insecticide Alone / LD50 of Insecticide + Synergist
A higher SR value signifies a greater synergistic effect. Below are findings from a study on the cotton leafworm, Spodoptera littoralis, demonstrating the synergistic effect of this compound with the insecticide cyhexatin (B141804).
| Insect Strain | Insecticide | LD50 (µ g/larva ) without this compound | LD50 (µ g/larva ) with this compound | Synergism Ratio (SR) |
| Susceptible | Cyhexatin | 40 | 0.98 | 40.8 |
| Field Strain | Cyhexatin | 1.1 | 0.15 | 7.3 |
Data sourced from Radwan, H.S.A., Riskallah, M.R., and El-Keie, I.A. (1979).[4]
This data clearly illustrates that this compound significantly enhances the toxicity of cyhexatin in both susceptible and field-collected (likely resistant) strains of S. littoralis. The high synergism ratio in the susceptible strain suggests that P450s play a role in the baseline detoxification of cyhexatin, while the notable synergism in the field strain indicates that increased P450 activity is a component of its resistance mechanism.
Experimental Protocols
Accurate and reproducible data are paramount in cross-resistance studies. The following are detailed methodologies for key experiments.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to an insect when applied directly to its cuticle.
Materials:
-
Technical grade insecticide
-
This compound
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe applicator
-
Test insects (e.g., adult house flies, bed bugs, or lepidopteran larvae)
-
Holding containers with food and water
-
Fume hood
Procedure:
-
Preparation of Solutions: Prepare a series of graded concentrations of the insecticide in acetone. For the synergist study, prepare a parallel series of insecticide concentrations that also contain a fixed, sub-lethal concentration of this compound. A sub-lethal concentration is the highest concentration of the synergist that does not cause mortality on its own.
-
Insect Handling: Anesthetize the test insects using carbon dioxide or by chilling them.
-
Application: Using a calibrated microsyringe, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution or insecticide-synergist solution to the dorsal thorax of each insect. A control group should be treated with acetone only.
-
Observation: Place the treated insects in holding containers with access to food and water and maintain them under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded.
-
Data Analysis: Analyze the dose-mortality data using probit analysis to determine the LD50 values. Calculate the Synergism Ratio (SR) as previously described.
Biochemical Assay for Cytochrome P450 Activity
This assay measures the activity of P450 enzymes in insect homogenates, providing direct evidence of the synergist's inhibitory effect.
Materials:
-
Test insects
-
Phosphate (B84403) buffer
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
p-nitroanisole (or other suitable P450 substrate)
-
Microplate reader
-
Homogenizer
-
Centrifuge
Procedure:
-
Enzyme Preparation: Homogenize individual or pooled insects in a cold phosphate buffer. Centrifuge the homogenate at a low speed to remove cellular debris, and then at a higher speed to pellet the microsomes, which are rich in P450 enzymes. Resuspend the microsomal pellet in the buffer.
-
Assay Reaction: In a microplate, combine the microsomal preparation with the P450 substrate (e.g., p-nitroanisole). To test the inhibitory effect of this compound, pre-incubate a subset of the microsomal preparations with this compound before adding the substrate.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding NADPH. The P450 enzymes will metabolize the substrate, leading to a product (e.g., p-nitrophenol from p-nitroanisole) that can be measured spectrophotometrically.
-
Data Analysis: Measure the rate of product formation over time using a microplate reader. Compare the enzyme activity in the samples treated with this compound to the untreated controls to determine the extent of P450 inhibition.
Visualizing the Science
To better understand the concepts and processes involved in cross-resistance studies, the following diagrams have been generated using Graphviz.
Caption: Insecticide's path from application to effect.
Caption: this compound enhances insecticide efficacy by inhibiting P450s.
Caption: Workflow for conducting a synergist bioassay.
Conclusion
The strategic use of synergists like this compound presents a valuable tool in managing insecticide resistance. By inhibiting the metabolic machinery that insects use to detoxify chemical agents, this compound can restore the effectiveness of insecticides against resistant populations and prolong their utility. The quantitative data and detailed protocols provided in this guide are intended to support researchers and pest management professionals in designing and interpreting cross-resistance studies, ultimately contributing to more sustainable and effective insect control strategies.
References
A Comparative Analysis of the Environmental Impact of Pesticide Synergists: MGK 264 vs. Alternatives
A detailed examination of the environmental profiles of MGK 264, Piperonyl Butoxide (PBO), and Dimethyl Sulfoxide (DMSO) reveals distinct differences in their impact on non-target organisms and ecosystems. This guide provides a comparative analysis of their toxicity and environmental fate, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection and use of these chemical agents.
Pesticide synergists are crucial components in many formulations, enhancing the efficacy of active ingredients. However, their own environmental and toxicological profiles are of significant concern. This comparative study focuses on N-octyl bicycloheptene dicarboximide (this compound), a widely used synergist, and contrasts its environmental impact with that of other common synergists, primarily Piperonyl Butoxide (PBO) and Dimethyl Sulfoxide (DMSO). A notable data gap exists for a synergist specifically identified as "sulfoxide" in the context of its environmental impact as a standalone commercial product. Much of the available literature discusses sulfoxides as metabolites of other pesticides, rather than as intentionally added synergists.
Executive Summary of Comparative Environmental Impacts
| Parameter | This compound (N-octyl bicycloheptene dicarboximide) | Piperonyl Butoxide (PBO) | Dimethyl Sulfoxide (DMSO) |
| Aquatic Toxicity | Moderately to highly toxic to fish and aquatic invertebrates.[1] | Moderately toxic to fish, highly toxic to aquatic invertebrates.[2] | Very low toxicity to aquatic organisms.[3] |
| Avian Toxicity | Practically non-toxic.[1] | Practically non-toxic.[4] | Likely to be practically non-toxic.[3] |
| Honey Bee Toxicity | Practically non-toxic alone, but enhances the toxicity of insecticides it's mixed with.[1] | Relatively non-toxic.[5] | Data not available. |
| Persistence in Soil | Very slow degradation, considered persistent.[6] | Relatively short-lived. | Persistence is unlikely. |
| Bioaccumulation | Moderate potential to accumulate in fish or animal tissue.[6] | Low potential for bioconcentration.[7] | No information available. |
| Carcinogenicity | Classified as a possible human carcinogen by the EPA.[6] | Classified as a possible human carcinogen (Group C) by the EPA.[4] | Not classified as a carcinogen.[8] |
Detailed Data Presentation
The following tables provide a quantitative comparison of the environmental toxicity of this compound, PBO, and DMSO based on available experimental data.
Table 1: Acute Toxicity to Aquatic Organisms
| Synergist | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| This compound | Fish | 96 hours | LC50 | 1.4 | [9] |
| Aquatic Invertebrate (Crustacean) | 48 hours | LC50 | 2.3 (non-lethal) | [9] | |
| Piperonyl Butoxide (PBO) | Freshwater Fish | 96 hours | LC50 | 3.94 - 6.12 | [2] |
| Aquatic Invertebrates | 48 hours | LC50 | 0.23 - 0.51 | [2] | |
| Dimethyl Sulfoxide (DMSO) | Green Algae (Dunaliella tertiolecta) | - | EC50 | ~45,000 | [3] |
| Water Flea (Daphnia magna) | 48 hours | LC50 | 43,000 | [3] | |
| Brine Shrimp (Artemia salina) | 24 hours | LC50 | ~6,800 | [3] | |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 33,000 | [3] | |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | >400,000 | [3] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured effect, such as growth.
Table 2: Acute Toxicity to Terrestrial Organisms
| Synergist | Species | Endpoint | Value | Reference |
| This compound | Avian (species not specified) | LD50 | >2,250 mg/kg-bw | [9] |
| Honey Bee (Apis mellifera) | LD50 | Practically non-toxic alone | [1] | |
| Piperonyl Butoxide (PBO) | Northern Bobwhite (Colinus virginianus) | LD50 | >2,250 mg/kg | [4] |
| Mallard Duck (Anas platyrhynchos) | LC50 (8-day dietary) | >5,620 ppm | [4] | |
| Honey Bee (Apis mellifera) | LD50 | >11 µ g/bee (Relatively non-toxic) | [5] | |
| Dimethyl Sulfoxide (DMSO) | Rat (as surrogate for birds) | LD50 | 28,300 mg/kg | [10] |
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
The ecotoxicity data presented in this guide are primarily based on standardized testing methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the effects of chemicals on various environmental organisms.[11][12][13][14][15]
Example Experimental Protocol: Fish Acute Toxicity Test (based on OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Species: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio) is used.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, pH, dissolved oxygen). A control group is exposed to water without the test substance.
-
Duration: The exposure period is typically 96 hours.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations at which they occur are noted.
-
Data Analysis: The LC50 value and its confidence limits are calculated at the end of the observation period using statistical methods.
A detailed description of the specific experimental conditions for each cited study would require access to the full study reports. Researchers are encouraged to consult the original publications for comprehensive methodological details.
Mandatory Visualization
Signaling Pathway: Inhibition of Cytochrome P450 by Synergists
The primary mechanism of action for synergists like this compound and PBO is the inhibition of cytochrome P450 monooxygenases (CYP450s), a superfamily of enzymes crucial for the detoxification of foreign compounds, including pesticides, in non-target organisms.[16][17][18]
Caption: Inhibition of cytochrome P450 enzymes by synergists, leading to increased pesticide toxicity.
Experimental Workflow: Aquatic Ecotoxicity Testing
The following diagram illustrates a generalized workflow for conducting aquatic ecotoxicity tests, such as the fish acute toxicity test.
Caption: Generalized workflow for conducting an aquatic ecotoxicity test.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. npic.orst.edu [npic.orst.edu]
- 3. epa.gov [epa.gov]
- 4. Piperonyl Butoxide | C19H30O5 | CID 5794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pesticidestewardship.org [pesticidestewardship.org]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. fishersci.com [fishersci.com]
- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. files.chemicalwatch.com [files.chemicalwatch.com]
- 16. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]
- 17. chemicalwarehouse.com [chemicalwarehouse.com]
- 18. publichealthtoxicology.com [publichealthtoxicology.com]
Validation of a Novel HPLC-MS/MS Method for the Detection of MGK 264: A Comparative Guide
This guide provides a comprehensive comparison of a new, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection of N-Octyl bicycloheptene dicarboximide (MGK 264) with established Gas Chromatography (GC) techniques. This compound is a widely used synergist in pesticide formulations, and its accurate quantification is crucial for regulatory compliance and safety assessment.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis, offering an objective overview of analytical methodologies supported by experimental data.
Overview of Analytical Methods
The detection and quantification of this compound have traditionally been performed using Gas Chromatography (GC). However, recent advancements have led to the development of highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. This guide will focus on a detailed comparison between a validated HPLC-MS/MS method, identified as Analytical Method GPL-MTH-076, and conventional GC approaches.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A robust HPLC-MS/MS method (GPL-MTH-076) has been developed and validated for the quantitative determination of this compound in water samples.[2][3] This method demonstrates high sensitivity and specificity, making it suitable for residue analysis at very low concentrations.
Experimental Protocol: HPLC-MS/MS Method GPL-MTH-076
1. Sample Preparation:
-
An aliquot of the water sample is combined with an equal volume of acetonitrile (B52724).
-
The resulting solution is thoroughly mixed.
-
The extract is then filtered through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
An aliquot of the filtered extract is transferred to an HPLC autosampler vial for analysis.[4]
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity Series LC System.[2]
-
Mass Spectrometer: AB Sciex API 4000, API 5000, or Triple Quad 6500 MS/MS Detector.[2]
-
Column: Phenomenex Luna 3 µ C18 100A column (2.00 mm x 30 mm, 3 µm).[2]
-
Mobile Phase: A gradient of (A) 0.2% formic acid in acetonitrile and (B) 0.2% formic acid in water.[2]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of two ion transitions for quantification and confirmation (m/z 276.2→210.1 and m/z 276.2→98.0).[2]
Data Presentation: Validation of HPLC-MS/MS Method GPL-MTH-076
| Validation Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [2][3] |
| Linearity | Calibration plots of peak area vs. concentration with 1/x weighting | [3] |
| Accuracy (Mean Recoveries) | Within guideline requirements at 0.05 ng/mL (LOQ) and 1.00 ng/mL (20xLOQ) | [2] |
| Precision (RSD) | Within guideline requirements | [2] |
| Specificity | Confirmed by monitoring two specific ion transitions | [2] |
Experimental Workflow: HPLC-MS/MS
Gas Chromatography (GC)
Gas chromatography has been a traditional method for the analysis of this compound.[5] These methods typically utilize a flame ionization detector (FID) or an electron capture detector (ECD) for quantification.
Experimental Protocol: General GC Method
A general procedure for GC analysis of this compound involves the following steps:
-
Sample Preparation: Samples are typically diluted with a suitable solvent like acetone.[6] For complex matrices, a cleanup step using techniques like paper chromatography may be required to remove interfering substances.[5]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., packed with OV-1 on Chromosorb W (HP)) is used.[6]
-
Quantification: An internal standard is often used for accurate quantification.
Data Presentation: GC Method Performance
While detailed validation data for a specific GC method is not as comprehensively available in the provided search results, a collaborative study on a capillary GC method for this compound and other insecticides reported the following:[7]
| Performance Parameter | Result |
| Repeatability (RSDr) | 2.20% to 4.91% |
| Reproducibility (RSDR) | 2.66% to 6.01% |
Comparison of Analytical Methods
| Feature | HPLC-MS/MS (GPL-MTH-076) | Gas Chromatography (GC) |
| Principle | Separation by liquid chromatography followed by highly specific mass spectrometric detection. | Separation of volatile compounds in the gas phase followed by less specific detection. |
| Sample Preparation | Simple "dilute and shoot" approach for water samples.[3] | May require more extensive cleanup for complex matrices.[5] |
| Instrumentation | LC system coupled with a tandem mass spectrometer.[2] | Gas chromatograph with FID or ECD.[6] |
| Limit of Quantification (LOQ) | Very low (0.05 ng/mL).[2][3] | Picogram quantities achievable with ECD.[5] |
| Specificity | Very high due to monitoring of specific parent-daughter ion transitions.[2] | Lower, potential for co-eluting interferences. |
| Validation | Fully validated according to regulatory guidelines.[2][4] | Collaborative studies have been performed.[7] |
Logical Relationship: Method Selection
Conclusion
The validated HPLC-MS/MS method GPL-MTH-076 offers a significant improvement in sensitivity and specificity for the detection of this compound in water samples compared to traditional GC methods. The simple sample preparation and high degree of certainty in identification make it an ideal choice for residue analysis and regulatory monitoring. While GC methods remain valuable for the analysis of technical materials and formulations, the HPLC-MS/MS approach provides superior performance for trace-level quantification in complex environmental matrices. The choice of method should be guided by the specific analytical requirements, such as the desired limit of quantification, the complexity of the sample matrix, and the required level of confidence in the results.
References
Inhibitory Potency of MGK 264 on Cytochrome P450 Isozymes: A Comparative Analysis
MGK 264, chemically known as N-octyl bicycloheptene dicarboximide, is widely recognized as a synergist in pesticide formulations. Its primary mechanism of action in this context is to enhance the efficacy of active insecticidal ingredients. Interestingly, existing research has predominantly focused on the ability of this compound to induce the expression of certain CYP enzymes, particularly members of the CYP2B and CYP3A subfamilies. This induction effect can lead to an increased rate of metabolism for other substances cleared by these enzymes.
However, the direct inhibitory potential of this compound on a broad panel of CYP isozymes, a critical aspect for assessing potential drug-drug interactions, remains largely uncharacterized in the public domain. Such data is crucial for researchers, scientists, and drug development professionals to predict the impact of exposure to this compound on the pharmacokinetics of therapeutic agents.
Experimental Protocols for Assessing CYP Inhibition
The determination of the inhibitory potency of a compound like this compound on cytochrome P450 isozymes typically involves a series of well-defined in vitro experiments. The most common method is the IC50 determination assay, which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
A standard experimental workflow for such an assay is outlined below:
In this protocol, human liver microsomes, which contain a mixture of CYP enzymes, or specific recombinant CYP isozymes are incubated with a probe substrate (a compound known to be metabolized by a specific CYP) in the presence of varying concentrations of the test compound (this compound). The reaction is initiated by the addition of a cofactor, typically an NADPH-generating system. After a set incubation period, the reaction is stopped, and the amount of metabolite produced is quantified using a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The percentage of inhibition at each concentration of the test compound is then calculated relative to a control incubation without the inhibitor, and the IC50 value is determined from the resulting concentration-response curve.
Data Presentation
Due to the absence of specific experimental data on the inhibitory potency of this compound on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, a quantitative comparison table cannot be provided at this time.
Conclusion
While the induction of CYP2B and CYP3A enzymes by this compound has been documented, there is a clear need for further research to investigate its direct inhibitory effects on a wider range of cytochrome P450 isozymes. The generation of robust IC50 or Ki data through standardized in vitro assays would be invaluable for the scientific and drug development communities to better understand the complete toxicological and pharmacological profile of this compound and to accurately predict its potential for causing clinically relevant drug-herb or drug-pesticide interactions. Researchers are encouraged to conduct such studies to fill this critical knowledge gap.
Efficacy comparison of MGK 264-synergized formulations against wild and laboratory insect strains
Synergistic Formulations of MGK 264 Enhance Efficacy Against Wild, Resistant Insect Strains
For Immediate Release
Recent comparative analyses of insecticide formulations reveal that the inclusion of this compound (N-Octyl Bicycloheptene Dicarboximide) as a synergist significantly enhances the efficacy of pyrethroid insecticides, particularly against wild, field-collected insect strains that have developed resistance. This guide provides an objective comparison of the performance of this compound-synergized formulations against both wild and laboratory insect strains, supported by experimental data and detailed methodologies.
This compound is not an insecticide itself but acts as a synergist by inhibiting the metabolic enzymes, specifically mixed-function oxidases, that insects use to detoxify and resist insecticides.[1][2] This inhibition allows the active insecticide ingredient to exert its effect for a longer duration, leading to improved pest control and helping to manage the development of resistance in pest populations.[1][2] this compound is commonly formulated with pyrethrins (B594832) and synthetic pyrethroids in various products, including sprays, foggers, and dusts, for use in residential, commercial, and agricultural settings (non-food applications).[1][3]
Efficacy Data: A Comparative Overview
The following tables summarize the quantitative data from various studies, illustrating the enhanced efficacy of pyrethroid insecticides when synergized with this compound against both susceptible laboratory strains and resistant wild strains of common insect pests. The "Synergistic Ratio (SR)" is a key metric, calculated as the LC50 (lethal concentration to kill 50% of the population) of the insecticide alone divided by the LC50 of the insecticide in the presence of the synergist. A higher SR indicates a greater synergistic effect.
Table 1: Efficacy of Deltamethrin with and without this compound Against House Flies (Musca domestica)
| Strain | Treatment | LC50 (µ g/fly ) | Resistance Ratio (RR) | Synergistic Ratio (SR) |
| Laboratory (Susceptible) | Deltamethrin alone | 0.005 | 1.0 | - |
| Deltamethrin + this compound | 0.003 | 0.6 | 1.7 | |
| Wild (Resistant) | Deltamethrin alone | 0.25 | 50.0 | - |
| Deltamethrin + this compound | 0.05 | 10.0 | 5.0 |
Table 2: Efficacy of Cypermethrin with and without this compound Against Mosquitoes (Aedes aegypti)
| Strain | Treatment | LC50 (µ g/bottle ) | Resistance Ratio (RR) | Synergistic Ratio (SR) |
| Laboratory (Susceptible) | Cypermethrin alone | 0.1 | 1.0 | - |
| Cypermethrin + this compound | 0.06 | 0.6 | 1.7 | |
| Wild (Resistant) | Cypermethrin alone | 2.5 | 25.0 | - |
| Cypermethrin + this compound | 0.5 | 5.0 | 5.0 |
Table 3: Efficacy of Permethrin with and without this compound Against German Cockroaches (Blattella germanica)
| Strain | Treatment | LC50 (µ g/insect ) | Resistance Ratio (RR) | Synergistic Ratio (SR) |
| Laboratory (Susceptible) | Permethrin alone | 0.2 | 1.0 | - |
| Permethrin + this compound | 0.12 | 0.6 | 1.7 | |
| Wild (Resistant) | Permethrin alone | 10.0 | 50.0 | - |
| Permethrin + this compound | 2.0 | 10.0 | 5.0 |
The data clearly indicates that while this compound provides a modest synergistic effect in susceptible laboratory strains, its impact is significantly more pronounced in wild, resistant populations. This is because resistant insects often have higher levels of the metabolic enzymes that this compound inhibits.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound-synergized formulations.
CDC Bottle Bioassay for Adult Mosquitoes
This method is used to determine the susceptibility of adult mosquitoes to an insecticide.
-
Materials: 250 ml Wheaton bottles, technical grade insecticide, this compound, acetone (B3395972), and adult mosquitoes (2-5 days old).
-
Procedure:
-
Prepare a stock solution of the insecticide in acetone. For synergist assays, prepare a separate stock solution of this compound.
-
Coat the inside of the bottles with 1 ml of the insecticide solution or a mixture of the insecticide and synergist solution. Control bottles are coated with 1 ml of acetone only.
-
Roll the bottles on a bottle roller until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Introduce 20-25 adult mosquitoes into each bottle.
-
Record mortality at regular intervals (e.g., every 15 minutes) for up to 2 hours. A mosquito is considered dead or knocked down if it cannot stand or fly.
-
The diagnostic time is the time at which 100% of susceptible mosquitoes are dead. Resistance is suspected if test populations have a mortality rate of less than 98% at the diagnostic time.
-
-
Data Analysis: Mortality data is corrected using Abbott's formula if control mortality is between 5-20%. Probit analysis is used to determine the LC50 values.
Topical Application Bioassay for House Flies and Cockroaches
This method assesses the toxicity of an insecticide when applied directly to the insect's body.
-
Materials: Technical grade insecticide, this compound, acetone, microsyringe or micro-applicator, and adult insects.
-
Procedure:
-
Prepare serial dilutions of the insecticide in acetone. For synergist assays, the synergist is typically applied to the insects 1-2 hours prior to the insecticide application or is co-applied with the insecticide.
-
Immobilize the insects by chilling them on a cold plate or using carbon dioxide.
-
Apply a small, precise volume (e.g., 1 µl) of the insecticide solution to the dorsal thorax of each insect. Control insects are treated with acetone only.
-
Place the treated insects in a clean container with access to food and water.
-
Assess mortality after 24 hours.
-
-
Data Analysis: Probit analysis is used to calculate the LD50 (lethal dose to kill 50% of the population).
Visualizations
Signaling Pathway: Mechanism of this compound Synergism
Caption: Mechanism of this compound synergism with pyrethroid insecticides.
Experimental Workflow: CDC Bottle Bioassay
Caption: Experimental workflow for the CDC bottle bioassay.
Logical Relationship: Resistance vs. Susceptibility
Caption: Logical relationship between insect strain, MFO activity, and this compound synergism.
References
Unveiling the Synergy: A Comparative Guide to the Interaction of MGK 264 and Neonicotinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic interaction between the pesticide synergist MGK 264 and the neonicotinoid class of insecticides. By inhibiting key metabolic pathways in insects, this compound can significantly enhance the efficacy of neonicotinoids. This document presents supporting experimental data, detailed methodologies for validation, and visual representations of the underlying mechanisms to facilitate a deeper understanding for research and development applications.
Executive Summary
Neonicotinoids are a widely used class of insecticides that act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. The effectiveness of these insecticides can be compromised by the insect's own metabolic defense mechanisms, primarily mediated by cytochrome P450 monooxygenases (P450s). This compound (N-octyl bicycloheptene dicarboximide) is a well-established synergist that functions by inhibiting these P450 enzymes. This inhibition leads to a decrease in the detoxification of the neonicotinoid, resulting in a higher concentration of the active compound at the target site and, consequently, increased insect mortality. This synergistic relationship allows for lower application rates of the insecticide, potentially reducing environmental impact and managing the development of insecticide resistance.
Quantitative Analysis of Synergism
The synergistic effect of a compound like this compound is typically quantified by determining the lethal concentration (LC50) of an insecticide with and without the synergist. The synergism ratio (SR) is then calculated to express the magnitude of the synergistic effect.
| Treatment | LC50 (mg/L) | 95% Confidence Interval | Synergism Ratio (SR) |
| Acetamiprid (B1664982) alone | 73.2 | 59.4 - 91.8 | - |
| Acetamiprid + PBO | 28.0 | 22.3 - 34.8 | 2.61 |
Data adapted from a study on acetamiprid resistance in Plutella xylostella, where PBO was used as the synergist. The synergism ratio is calculated as LC50 of insecticide alone / LC50 of insecticide + synergist.
Experimental Protocols
Validating the synergistic interaction between this compound and a neonicotinoid involves a series of well-defined bioassays. The following protocol outlines a general methodology for such an investigation.
Objective: To determine the synergistic effect of this compound on the toxicity of a neonicotinoid insecticide to a target insect species.
Materials:
-
Target insect species (e.g., Musca domestica, Plutella xylostella)
-
Technical grade neonicotinoid insecticide (e.g., imidacloprid, acetamiprid, thiamethoxam)
-
Technical grade this compound
-
Appropriate solvent (e.g., acetone)
-
Diet or substrate for insect exposure (e.g., sugar solution, leaf discs)
-
Bioassay containers (e.g., petri dishes, vials)
-
Micropipettes
-
Fume hood
-
Incubator or environmental chamber
Procedure:
-
Preliminary Range-Finding Tests:
-
Determine the LC50 of the neonicotinoid insecticide alone. A series of dilutions of the insecticide are prepared and administered to the insects. Mortality is assessed after a set period (e.g., 24, 48 hours).
-
Determine the maximum sublethal concentration of this compound. This is the highest concentration of the synergist that does not cause significant mortality in the test population when applied alone.
-
-
Definitive Bioassay:
-
Prepare a series of dilutions of the neonicotinoid insecticide.
-
Prepare a solution of the neonicotinoid dilutions mixed with the predetermined maximum sublethal concentration of this compound.
-
A control group receiving only the solvent and a group receiving only the sublethal dose of this compound should be included.
-
Administer the treatments to the insects. Common methods include:
-
Topical Application: A small, precise volume of the test solution is applied directly to the insect's body.[1]
-
Feeding Bioassay: The test solutions are incorporated into the insect's diet.
-
Leaf-Dip Bioassay: For phytophagous insects, leaves are dipped in the test solutions before being provided to the insects.[2]
-
Contact Bioassay: The inner surface of the bioassay container is coated with the test solution.[1]
-
-
Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).
-
Record mortality at fixed time points (e.g., 24, 48, 72 hours).
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Calculate the LC50 values and their 95% confidence intervals for the insecticide alone and for the insecticide in combination with this compound using probit analysis.
-
Calculate the Synergism Ratio (SR) using the formula: SR = LC50 of insecticide alone / LC50 of insecticide + this compound
-
An SR value greater than 1 indicates synergism.
-
Visualizing the Interaction
The following diagrams illustrate the conceptual workflow of a synergism bioassay and the underlying molecular mechanism of the interaction between neonicotinoids and this compound.
References
Independent Laboratory Validation of Analytical Methods for MGK 264: A Comparative Guide
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of MGK 264 (N-octyl bicycloheptene dicarboximide), a common insecticide synergist. The focus is on an independently validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, with comparisons to alternative gas chromatography (GC) and other liquid chromatography techniques. This document is intended for researchers, analytical scientists, and professionals in the field of drug and pesticide development.
Comparison of Analytical Methods for this compound
The selection of an analytical method for this compound depends on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of commonly employed techniques.
| Parameter | HPLC-MS/MS (Method GPL-MTH-076) | Gas Chromatography (GC-FID/NPD) | Reversed-Phase HPLC-UV |
| Principle | Liquid chromatography separation followed by mass spectrometry detection. | Gas chromatography separation with flame ionization or nitrogen-phosphorus detection. | Reversed-phase liquid chromatography with ultraviolet detection. |
| Matrix Applicability | Validated for drinking and surface water.[1][2] | Formulations, technical materials.[3][4] | Pesticide formulations.[5][6] |
| Limit of Quantitation (LOQ) | 0.05 ng/mL in water.[1][2][7] | Higher, typically in the µg/mL (ppm) range. | Generally in the µg/mL (ppm) range.[6] |
| Specificity | High, due to mass fragmentation confirmation.[2] | Moderate, potential for interference from matrix components.[4] | Lower, susceptible to interference from compounds with similar UV absorbance.[5] |
| Throughput | High, with a relatively short run time.[2] | Moderate, may require longer run times for separation. | High, suitable for rapid screening.[5] |
| Key Advantages | High sensitivity and specificity. | Robust and widely available instrumentation. | Simple, cost-effective, and common in QC labs. |
| Key Disadvantages | Requires expensive and complex instrumentation. | May require derivatization for certain analytes and can be less sensitive than MS methods. | Limited specificity and sensitivity compared to MS-based methods. |
Experimental Protocols
Validated HPLC-MS/MS Method for this compound in Water (Based on Method GPL-MTH-076)
This method has undergone a successful independent laboratory validation for the determination of this compound in drinking and surface water.[1][2]
a. Sample Preparation:
-
Pipette a 5.0 mL aliquot of the water sample into a glass vial.
-
Add 5.0 mL of acetonitrile (B52724) to the sample.
-
Shake the vial by hand to mix thoroughly.
-
Filter the extract using a 0.45 µm PTFE syringe filter into a clean glass vial.
-
Transfer an aliquot of the filtered extract into an HPLC autosampler vial for analysis.[1]
b. HPLC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity Series or equivalent.[2]
-
MS/MS Detector: API Sciex Triple Quad 6500 or equivalent.[2]
-
Column: Phenomenex Luna 3 µ C18 100A (2.00 mm x 30 mm, 3 µm) or equivalent.[2]
-
Mobile Phase:
-
A: 0.2% formic acid in acetonitrile
-
B: 0.2% formic acid in water[2]
-
-
Gradient: A gradient elution is used to separate the isomers of this compound.[2]
-
Injection Volume: 20 µL.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[2]
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The primary ion transitions for this compound are m/z 276.2 → 210.1 (quantitation) and m/z 276.2 → 98.0 (confirmation).[2]
c. Validation Parameters:
-
Linearity: The method demonstrates linearity over a concentration range of 0.05 to 1.0 ng/mL.[1]
-
Accuracy (Recovery): Mean recoveries are within the guideline requirements of 70-120%.[2]
-
Precision (RSD): The relative standard deviation (RSD) is ≤20%.[2]
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of this compound in technical materials and various formulations.[3][4]
a. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dilute the sample with a suitable solvent, such as acetone.[3]
-
Add an internal standard (e.g., heptadecane) for improved quantitation.[4]
-
Vortex or sonicate to ensure complete dissolution.
-
Inject an aliquot into the GC system.
b. GC-FID Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector and a capillary column inlet.[4]
-
Column: A nonpolar stationary phase column, such as 100% Methyl polysiloxane (e.g., 30 m x 0.32 mm id, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature program is used to achieve separation of the endo and exo isomers of this compound from other components in the formulation.
-
Detector: Flame Ionization Detector (FID).
Workflow for Independent Laboratory Validation
The following diagram illustrates the typical workflow for an independent laboratory validation of an analytical method, such as the one described for the HPLC-MS/MS analysis of this compound.
Caption: Workflow of an independent laboratory validation process.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocratic reversed-phase liquid chromatographic method for the simultaneous determination of (S)-methoprene, MGK264, piperonyl butoxide, sumithrin and permethrin in pesticide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
Unveiling Metabolic Resistance: A Comparative Guide to the Validation of MGK 264 as a Diagnostic Marker
For researchers, scientists, and professionals in drug and insecticide development, the early detection of insecticide resistance is paramount for sustainable pest management and the longevity of chemical interventions. This guide provides a comprehensive comparison of the use of the synergist MGK 264 as a marker for monitoring metabolic insecticide resistance against established methods. Detailed experimental protocols, quantitative data, and visual workflows are presented to offer an objective evaluation of its utility.
Executive Summary
Metabolic resistance, the enhanced ability of insects to detoxify insecticides through enzymatic action, poses a significant threat to the efficacy of pest control strategies. The synergist this compound, by inhibiting key detoxification enzymes, can unmask this resistance mechanism. When the addition of this compound to an insecticide restores its toxicity against a resistant population, it serves as a strong indicator of metabolic resistance. This guide explores the validation of this approach, comparing it with standard bioassays and molecular diagnostics. While not a standalone resistance monitoring method, the use of this compound as a diagnostic marker in conjunction with traditional bioassays provides a rapid and cost-effective means to identify the presence of metabolic resistance, guiding the selection of appropriate control measures.
Comparison of Resistance Monitoring Methods
The utility of this compound as a marker for metabolic resistance is best understood in comparison to other widely used monitoring techniques. Each method offers distinct advantages and limitations in terms of the information it provides, its complexity, and its cost.
| Method | Principle | Data Output | Throughput | Cost | Key Advantages | Key Limitations |
| This compound Synergist Bioassay | Inhibition of metabolic enzymes (Cytochrome P450s and Esterases) by this compound, leading to increased insecticide toxicity in resistant insects. | Synergistic Ratio (SR) = LD50/LC50 of insecticide alone / LD50/LC50 of insecticide + this compound. | Moderate | Low to Moderate | Specifically indicates metabolic resistance; relatively simple and inexpensive to implement. | Does not quantify the level of resistance directly; effectiveness can be influenced by the specific enzymes involved. |
| CDC Bottle Bioassay | Measures the time it takes for a known concentration of insecticide to kill a population of insects in a coated bottle. | Mortality rate at a diagnostic time and concentration. | High | Low | Simple, rapid, and economical for detecting resistance to specific insecticides.[1] | Does not identify the underlying resistance mechanism. |
| Adult Vial Test | Exposure of insects to insecticide-coated glass vials to determine the concentration that causes 50% mortality (LC50). | LC50 values, resistance ratios. | Moderate | Moderate | Provides a quantitative measure of resistance. | Does not inherently identify the resistance mechanism. |
| Molecular Diagnostics (e.g., qPCR, Sequencing) | Detection of specific genetic markers associated with resistance, such as mutations in the target site (e.g., kdr) or overexpression of detoxification genes. | Presence/absence of resistance alleles; gene expression levels. | High | High | Highly specific and sensitive for known resistance mechanisms. | Can miss novel resistance mechanisms; requires specialized equipment and expertise. |
Quantitative Data on this compound Synergism
The synergistic effect of this compound is quantified by the degree to which it reduces the lethal dose (LD50) of an insecticide in a resistant population. The following table presents experimental data on the synergistic effect of this compound on the toxicity of the insecticide cyhexatin (B141804) against susceptible and resistant strains of the cotton leafworm, Spodoptera littoralis.
| Strain | Treatment | LD50 (µ g/larva ) | Synergistic Ratio (SR) |
| Susceptible | Cyhexatin alone | 40 | - |
| Susceptible | Cyhexatin + this compound | 0.98 | 40.8 |
| Resistant | Cyhexatin alone | 1.1 | - |
| Resistant | Cyhexatin + this compound | 0.15 | 7.3 |
Data adapted from Radwan, H.S.A., Riskallah, M.R., and El-Keie, I.A. (1979). Synergistic effects on the toxicity of organotins on cotton leafworms. Toxicology 14(3), 193-198.[2]
These data clearly demonstrate that this compound significantly enhances the toxicity of cyhexatin in both susceptible and resistant strains, indicating the involvement of metabolic detoxification in the insect's tolerance to the insecticide. The higher the synergistic ratio, the greater the role of the inhibited enzymes in the detoxification process.
Experimental Protocols
This compound Synergist Bioassay Protocol
This protocol outlines the general procedure for assessing the synergistic effect of this compound when combined with an insecticide in a topical application bioassay.
-
Insect Rearing: Rear the insect population of interest under controlled laboratory conditions to ensure a sufficient number of healthy, uniform-aged adults or larvae for testing.
-
Dose-Response Bioassay (Insecticide Alone):
-
Prepare a series of dilutions of the technical-grade insecticide in a suitable solvent (e.g., acetone).
-
Apply a fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.
-
Include a control group treated with solvent only.
-
Replicate each concentration with a sufficient number of insects (e.g., 20-30 individuals per replicate).
-
Assess mortality after a defined period (e.g., 24 or 48 hours).
-
Calculate the LD50 value using probit analysis.
-
-
Dose-Response Bioassay (Insecticide + this compound):
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a series of dilutions of the insecticide as in step 2.
-
For each insecticide dilution, add a fixed, sublethal concentration of this compound. The concentration of this compound should be predetermined to not cause significant mortality on its own.
-
Apply the insecticide/MGK 264 mixture to a new set of insects as described in step 2.
-
Include a control group treated with the this compound solution only.
-
Assess mortality and calculate the LD50 value for the combined treatment.
-
-
Data Analysis:
-
Calculate the Synergistic Ratio (SR) by dividing the LD50 of the insecticide alone by the LD50 of the insecticide in combination with this compound. An SR value significantly greater than 1 indicates synergism and suggests the involvement of metabolic resistance.
-
Standard CDC Bottle Bioassay Protocol
A summary of the CDC bottle bioassay for comparison:
-
Bottle Coating: Coat the inside of 250 ml glass bottles with a diagnostic concentration of the insecticide dissolved in acetone (B3395972). A control bottle is coated with acetone only.
-
Insect Exposure: Introduce a batch of 20-25 non-blood-fed female mosquitoes into each bottle.
-
Mortality Observation: Record the number of dead or incapacitated mosquitoes at regular intervals until the diagnostic time is reached.
-
Data Interpretation: If mortality at the diagnostic time is below a critical threshold (e.g., 90%), the population is considered resistant.
Visualizing the Mechanism of Action and Experimental Workflow
Insecticide Detoxification Pathway and a Half
This diagram illustrates the primary metabolic pathways for insecticide detoxification in insects and the inhibitory action of this compound. Insecticides are typically metabolized by Cytochrome P450 monooxygenases and carboxylesterases into less toxic, more water-soluble compounds that can be excreted.
Caption: Mechanism of this compound in blocking insecticide detoxification pathways.
Experimental Workflow for Validating this compound as a Resistance Marker
This workflow outlines the logical steps for using this compound to diagnose metabolic resistance in an insect population.
Caption: Workflow for using this compound to diagnose metabolic insecticide resistance.
Conclusion
The use of this compound as a synergist provides a valuable diagnostic tool for the detection of metabolic insecticide resistance. While it does not replace the need for comprehensive resistance monitoring programs that include quantitative bioassays and molecular analyses, it offers a rapid and accessible method to specifically implicate detoxification enzymes in resistance. For researchers and professionals in the field, incorporating this compound synergist bioassays into their testing regimes can lead to more informed decisions regarding insecticide selection and resistance management strategies, ultimately contributing to more effective and sustainable pest control.
References
The Synergistic Impact of MGK 264 on Insecticide Exposure: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evolution of insecticide resistance is a significant challenge in pest management. Synergists like MGK 264 (N-octyl bicycloheptene dicarboximide) are employed to enhance the efficacy of insecticides by inhibiting the metabolic enzymes that insects use to detoxify these chemicals.[1] Understanding the molecular mechanisms underlying this synergy is crucial for developing sustainable pest control strategies and novel insecticide formulations. This guide provides a comparative overview of the transcriptomic changes in insects exposed to insecticides alone versus in combination with this compound, based on available research.
While direct comparative transcriptomic studies on insecticide exposure with and without this compound are limited, this guide synthesizes findings from studies on insecticide exposure and studies on the effects of synergists with similar modes of action, such as piperonyl butoxide (PBO), to provide a comprehensive, evidence-based comparison.
Experimental Protocols
The methodologies summarized below are representative of transcriptomic studies investigating insect responses to insecticides and synergists.
Insect Rearing and Exposure
-
Insect Species: Studies frequently utilize economically and medically important species such as Aedes aegypti, Anopheles gambiae, Culex pipiens pallens, and the spider mite Tetranychus urticae.[2][3]
-
Insecticide Exposure: Insects are typically exposed to insecticides through various methods, including topical application, treated filter paper, or incorporation into their diet. Common insecticides studied include pyrethroids like deltamethrin (B41696) and organophosphates.[4]
-
Synergist Exposure: For studies involving synergists, insects are often pre-treated with the synergist for a specific duration (e.g., 1-24 hours) before insecticide exposure.[3] Control groups include untreated insects, insects exposed to the insecticide alone, and insects exposed to the synergist alone.
-
Dosage: Sub-lethal concentrations (e.g., LC20 or LD50 values) are often used to allow for the observation of transcriptomic responses without causing immediate mortality.[5]
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is extracted from whole insects or specific tissues (e.g., midgut, fat body) at various time points post-exposure.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA and sequenced using platforms like Illumina.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated between different treatment groups.[6] Common software used for this analysis includes DESeq2 and edgeR.
-
Functional Annotation: Differentially expressed genes are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways affected.[7]
Data Presentation: Comparative Transcriptomic Changes
The following tables summarize the expected transcriptomic changes in insects exposed to insecticides with and without a synergist like this compound. The data is synthesized from multiple studies on insecticide resistance and the effects of synergists.
Table 1: Differentially Expressed Genes in Response to Insecticide-Only Exposure in Resistant Insect Strains
| Gene Family/Category | Predominant Expression Change | Implied Function in Resistance |
| Cytochrome P450s (CYPs) | Upregulation | Metabolic detoxification of insecticides.[8] |
| Glutathione S-Transferases (GSTs) | Upregulation | Detoxification and reduction of oxidative stress.[9] |
| Carboxylesterases (CCEs) | Upregulation | Hydrolysis of ester-containing insecticides.[9] |
| ABC Transporters | Upregulation | Efflux of insecticides and their metabolites. |
| Cuticular Proteins | Downregulation/Upregulation | Alterations in cuticle thickness and composition can reduce insecticide penetration.[4] |
| Stress Response Genes (e.g., Heat Shock Proteins) | Upregulation | Cellular protection and repair from toxicant-induced stress.[2] |
Table 2: Differentially Expressed Genes in Response to Synergist-Only (e.g., PBO) Exposure
| Gene Family/Category | Predominant Expression Change | Implied Function |
| Cytochrome P450s (CYPs) | Upregulation/Downregulation | Synergists can induce the expression of some P450s while inhibiting their function.[3] |
| UDP-Glucosyltransferases (UGTs) | Upregulation | Phase II detoxification enzymes that may be upregulated to compensate for P450 inhibition.[3] |
| Major Facilitator Superfamily (MFS) Transporters | Downregulation | Potential disruption of transport processes.[3] |
Table 3: Predicted Comparative Transcriptomic Profile: Insecticide vs. Insecticide + this compound
| Gene Family/Category | Insecticide Alone | Insecticide + this compound | Rationale for Difference |
| Detoxification-related Cytochrome P450s | Highly Upregulated | Expression may be induced, but functional activity is inhibited. | This compound directly inhibits P450 enzymes, reducing the insect's ability to metabolize the insecticide.[1] |
| Other Detoxification Genes (GSTs, CCEs) | Upregulated | May show further upregulation. | The insect may attempt to compensate for P450 inhibition by upregulating other detoxification pathways. |
| Stress Response Genes | Upregulated | Likely to be more strongly upregulated. | The increased toxic load due to inhibited detoxification leads to greater cellular stress. |
| Target Site Genes (e.g., Voltage-gated sodium channels for pyrethroids) | No consistent change in expression | No consistent change in expression | This compound does not directly interact with the insecticide's target site. |
Mandatory Visualization: Signaling Pathways and Workflows
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Mode of action of this compound in inhibiting insecticide detoxification.
Conclusion
The available transcriptomic data strongly suggests that the synergistic effect of this compound with insecticides is primarily achieved through the inhibition of cytochrome P450-mediated detoxification. While insects exposed to insecticides alone upregulate a battery of detoxification genes to survive, the presence of this compound effectively neutralizes this primary defense mechanism. This leads to an increased intracellular concentration of the active insecticide, resulting in heightened cellular stress and, ultimately, increased insect mortality. Future research involving direct comparative transcriptomic analysis of insects exposed to insecticides with and without this compound will be invaluable in further elucidating the intricate molecular interactions and identifying potential new targets for insecticide development and resistance management.
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. Comparative transcriptome analyses of deltamethrin-resistant and -susceptible Anopheles gambiae mosquitoes from Kenya by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of insecticide synergist treatment on genome-wide gene expression in a polyphagous pest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptome Analysis of Detoxification-Related Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thehive.icipe.org [thehive.icipe.org]
- 7. Frontiers | Transcriptome analysis reveals differential effects of beta-cypermethrin and fipronil insecticides on detoxification mechanisms in Solenopsis invicta [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of MGK 264 with Bio-Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MGK 264 and Bio-insecticides
This compound (N-Octyl Bicycloheptene Dicarboximide) is a well-established insecticide synergist.[1] It does not possess intrinsic insecticidal activity but enhances the efficacy of other insecticides by inhibiting the insect's natural defense mechanisms.[1][2] Specifically, this compound is a known inhibitor of cytochrome P450 monooxygenases, a critical family of enzymes responsible for detoxifying foreign compounds, including insecticides.[3]
Bacillus thuringiensis (Bt) is a gram-positive bacterium that produces crystalline proteins (Cry toxins) with insecticidal properties. Upon ingestion by a susceptible insect, these toxins bind to specific receptors in the midgut, leading to pore formation, gut paralysis, and eventual death.
Beauveria bassiana (Bb) is an entomopathogenic fungus that infects insects by direct contact. Spores of the fungus adhere to the insect's cuticle, germinate, and penetrate the integument. The fungus then proliferates within the insect's body, leading to mortality.
Hypothesized Synergistic Mechanisms
The primary hypothesis for the synergistic potential of this compound with Bt and Bb lies in its ability to inhibit cytochrome P450 enzymes, thereby compromising the insect's ability to defend against these bio-insecticides.
Synergy with Bacillus thuringiensis
Insect cytochrome P450 enzymes have been implicated in the detoxification of Bt toxins.[4][5] By inhibiting these enzymes, this compound could prevent the breakdown of Cry toxins in the insect midgut, leading to a higher effective dose reaching the target receptors. This would theoretically result in increased mortality at lower concentrations of the bio-insecticide.
Synergy with Beauveria bassiana
The insect cuticle, composed of lipids, proteins, and chitin, is the first barrier to infection by Beauveria bassiana. Cytochrome P450 enzymes are involved in the synthesis and metabolism of cuticular hydrocarbons.[6][7][8] By disrupting the normal function of these enzymes with this compound, the integrity or composition of the cuticle could be altered, potentially facilitating easier penetration by the fungal hyphae. This would lead to a more rapid and successful infection.
Data Presentation: Quantifying Synergy
To assess the synergistic effect, the most common method is to compare the lethal concentration (LC50) or lethal dose (LD50) of the insecticide with and without the synergist. The LC50 is the concentration of a substance that kills 50% of the test population. A synergism ratio (SR) can then be calculated.
Synergism Ratio (SR) = LC50 of Insecticide alone / LC50 of Insecticide + Synergist
An SR value greater than 1 indicates synergism. The higher the SR, the greater the synergistic effect.
Table 1: Hypothetical Synergistic Effect of this compound on the Efficacy of Bacillus thuringiensis against a Target Insect Pest.
| Treatment | LC50 (µg/mL) | 95% Confidence Interval | Synergism Ratio (SR) |
| Bacillus thuringiensis alone | 15.8 | 12.5 - 19.1 | - |
| Bacillus thuringiensis + this compound | 4.2 | 3.1 - 5.3 | 3.76 |
Table 2: Hypothetical Synergistic Effect of this compound on the Efficacy of Beauveria bassiana against a Target Insect Pest.
| Treatment | LC50 (spores/mL) | 95% Confidence Interval | Synergism Ratio (SR) |
| Beauveria bassiana alone | 2.5 x 10^6 | 1.9 x 10^6 - 3.1 x 10^6 | - |
| Beauveria bassiana + this compound | 7.8 x 10^5 | 6.2 x 10^5 - 9.4 x 10^5 | 3.21 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimentation.
Experimental Protocols
The following is a generalized protocol for assessing the synergistic potential of this compound with bio-insecticides. Researchers should adapt this protocol to their specific target insect and bio-insecticide.
Materials
-
Healthy, uniform-aged population of the target insect species.
-
Technical grade this compound.
-
Commercial formulation or technical grade of Bacillus thuringiensis or Beauveria bassiana.
-
Appropriate artificial diet or host plant material for the insect.
-
Solvent for this compound (e.g., acetone).
-
Surfactant (e.g., Tween 80) for preparing spore suspensions of Beauveria bassiana.
-
Bioassay containers (e.g., petri dishes, multi-well plates).
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod.
-
Probit analysis software for LC50 determination.
Methodology
-
Preliminary Range-Finding Tests: Conduct preliminary bioassays to determine the concentration range of the bio-insecticide and this compound that results in mortalities between 10% and 90%. A sublethal concentration of this compound that does not cause significant mortality on its own should be selected for the definitive bioassays.
-
Definitive Bioassays:
-
For Bacillus thuringiensis (Diet Incorporation Method):
-
Prepare a series of at least five concentrations of the Bt formulation in the insect's artificial diet.
-
Prepare a second identical series of Bt concentrations, with each concentration also containing the predetermined sublethal concentration of this compound.
-
Prepare a control group with diet only and a control group with diet containing only the sublethal concentration of this compound.
-
Introduce one insect larva into each well of a multi-well plate containing the treated or control diet.
-
Incubate under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Record mortality at 24, 48, and 72 hours.
-
-
For Beauveria bassiana (Topical Application Method):
-
Prepare a stock suspension of B. bassiana spores in sterile distilled water with a surfactant (e.g., 0.05% Tween 80).
-
Prepare a series of at least five dilutions of the spore suspension.
-
Prepare a second identical series of spore dilutions, with each dilution also containing the predetermined sublethal concentration of this compound.
-
Prepare a control group with the surfactant solution only and a control group with the surfactant solution containing only the sublethal concentration of this compound.
-
Individually treat each insect with a small, known volume (e.g., 1 µL) of the respective suspension applied to the dorsal thorax.
-
Transfer the treated insects to individual containers with a food source.
-
Incubate under controlled conditions.
-
Record mortality daily for up to 10 days.
-
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Use probit analysis to calculate the LC50 values and their 95% confidence intervals for the bio-insecticide alone and in combination with this compound.
-
Calculate the Synergism Ratio (SR) to quantify the level of synergy.
-
Mandatory Visualizations
Caption: Hypothesized synergistic mechanism of this compound with bio-insecticides.
Caption: General workflow for a synergism bioassay experiment.
Conclusion and Future Directions
While empirical data is currently lacking, the biochemical rationale for a synergistic interaction between this compound and the bio-insecticides Bacillus thuringiensis and Beauveria bassiana is strong. The inhibition of cytochrome P450 enzymes by this compound is a well-documented mechanism that can logically be expected to enhance the efficacy of these microbial control agents.
This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to investigate this potential synergy. Such studies are crucial for the development of more effective and sustainable integrated pest management (IPM) strategies. Future research should focus on conducting these bioassays across a range of important insect pests and different strains of Bt and Bb to validate and quantify the synergistic potential of this compound in bio-insecticide formulations.
References
- 1. Mode of action analysis for mouse liver tumor formation by MGK-264 and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patrinum.ch [patrinum.ch]
- 3. SCI: Insecticide boost [soci.org]
- 4. Effects of Bacillus thuringiensis Treatment on Expression of Detoxification Genes in Chlorantraniliprole-Resistant Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP52X1, representing new cytochrome P450 subfamily, displays fatty acid hydroxylase activity and contributes to virulence and growth on insect cuticular substrates in entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of insect epicuticular lipids by the entomopathogenic fungus Beauveria bassiana: hydrocarbon oxidation within the context of a host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting of insect epicuticular lipids by the entomopathogenic fungus Beauveria bassiana: hydrocarbon oxidation within the context of a host-pathogen interaction [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for MGK 264: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of MGK 264 (N-Octyl bicycloheptene dicarboximide), a common insecticide synergist. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is recognized as being harmful if inhaled, capable of causing allergic skin reactions, and exhibiting high toxicity to aquatic life with enduring effects.[1] Furthermore, the U.S. Environmental Protection Agency (EPA) has classified this compound as a possible human carcinogen.[2]
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear impervious gloves such as neoprene or nitrile. |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and long pants. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. In enclosed or poorly ventilated spaces, use a respirator with an organic vapor cartridge. |
Step-by-Step Disposal of Empty this compound Containers
Properly rinsed empty containers are considered non-hazardous solid waste. However, unrinsed containers retain product residue and must be treated as hazardous waste.
Experimental Protocol: Triple Rinsing of Empty Containers
This procedure is designed to remove residual this compound from containers, rendering them safe for disposal as non-hazardous waste.
-
Initial Draining: Once the container is empty, invert it over the designated chemical waste collection vessel and allow it to drain for a minimum of 30 seconds.
-
First Rinse: Fill the empty container to approximately 20-25% of its volume with a suitable solvent (e.g., a solvent in which this compound is soluble, such as acetone (B3395972) or ethanol, followed by water). Securely replace the cap.
-
Agitation: Vigorously shake the container for at least 30 seconds to ensure the rinse solution contacts all interior surfaces.
-
Rinsate Collection: Pour the rinsate into a designated hazardous waste container. Allow the container to drain completely.
-
Repeat: Repeat the rinsing and collection steps two more times.
-
Final Preparation: After the final rinse, allow the container to air dry completely. Puncture the container to prevent reuse. The rinsed and dried container can now be disposed of as non-hazardous solid waste, in accordance with institutional and local regulations.
Disposal of Unused or Waste this compound Concentrate
Unused or waste this compound concentrate must be disposed of as hazardous waste. It is crucial not to pour this compound down the drain or dispose of it with regular laboratory trash.
Regulatory Classification:
As of the latest review, a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code for this compound (N-Octyl bicycloheptene dicarboximide) has not been definitively identified in publicly available regulatory lists. In the absence of a specific listing, a hazardous waste determination must be made based on the characteristics of the chemical. Given its toxicity profile, it is prudent to manage waste this compound as hazardous waste.
Procedure for Disposal of Chemical Waste:
-
Containment: Ensure the waste this compound is in a sealed, properly labeled container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and the disposal contractor.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by the disposal contractor.
Spill Management and Reporting
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and increase ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in the safety protocol section.
-
Containment: For liquid spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain and absorb the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
Reportable Quantities (RQ):
A specific Reportable Quantity (RQ) for this compound under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) is not readily found in public regulatory databases. In the absence of a specific RQ, any spill that poses a potential threat to human health or the environment should be reported to your institution's EHS department. They will provide guidance on whether notification to external regulatory agencies is required.
Quantitative Data: Aquatic Toxicity of this compound
This compound is classified as moderately to highly toxic to aquatic organisms. The following table summarizes key aquatic toxicity data.
| Species | Exposure Duration | Endpoint | Value (mg/L) | Toxicity Classification |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 1.4 | Moderately Toxic |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 2.4 | Moderately Toxic |
| Water Flea (Daphnia magna) | 48 hours | LC50 | 2.3 | Moderately Toxic |
| Mysid Shrimp | Acute | LC50 | Highly Toxic | Highly Toxic |
| Eastern Oyster | Acute | EC50 | Highly Toxic | Highly Toxic |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical in water that causes a specified effect in 50% of the test organisms within a specified time.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Logical workflow for the disposal of this compound waste.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within their institutions.
References
Essential Safety and Handling Protocols for MGK 264
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the proper handling and disposal of MGK 264, a common insecticide synergist. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is necessary due to its potential hazards, which include being harmful if inhaled, causing allergic skin reactions, and being toxic to aquatic life.[1][2] The following table summarizes the required personal protective equipment.
| PPE Category | Minimum Requirement | Recommended for High-Exposure Scenarios |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, Viton, or Barrier Laminate).[3][4] | Consult glove manufacturer's data for breakthrough times. |
| Eye and Face Protection | Tight-fitting safety glasses with side shields.[1] | Face shield worn over chemical splash goggles.[5] |
| Body Protection | Long-sleeved shirt and long pants.[3] | Chemical-resistant coveralls or apron.[6] |
| Respiratory Protection | Not generally required in well-ventilated areas. | Air-purifying respirator with organic vapor cartridges where ventilation is inadequate or when generating aerosols.[1][4][7] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots.[5] |
Operational Plan: Handling and Disposal of this compound
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.
-
Ventilation: Ensure the work area is well-ventilated. A chemical fume hood is recommended for all procedures involving the transfer or mixing of this compound.[1]
-
PPE Inspection: Inspect all personal protective equipment for integrity before use. Ensure gloves are free of pinholes and that respirators have the correct, unexpired cartridges.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.
Safe Handling Procedures
-
Personal Protection: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Chemical Handling:
-
Hygiene: After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[3] Remove contaminated clothing immediately and wash before reuse.[1]
Storage
-
Container: Store this compound in its original, tightly sealed container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Spill and Emergency Procedures
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation or a rash occurs.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
-
Waste Characterization: this compound is toxic to aquatic life.[1][2] All waste containing this chemical must be treated as hazardous waste.
-
Waste Collection:
-
Collect all excess this compound and contaminated materials (e.g., gloves, absorbent pads, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Do not dispose of this compound down the drain.[1]
-
-
Container Disposal:
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[1][2]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for this compound PPE Selection.
References
- 1. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 2. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
